1-Aminopiperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83225. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPFIOTEAXAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176654 | |
| Record name | N-Aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | N-Aminopiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15819 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.18 [mmHg] | |
| Record name | N-Aminopiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15819 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2213-43-6 | |
| Record name | 1-Aminopiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Aminopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminopiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-piperidylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-AMINOPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G2P7UJ71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Aminopiperidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopiperidine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique structural features, particularly the presence of a primary amino group attached to the nitrogen of the piperidine (B6355638) ring, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound.
Chemical Structure and Identifiers
The structural identity of this compound is established through various nomenclature and registry systems. These identifiers are crucial for unambiguous documentation and information retrieval in chemical databases.
| Identifier | Value |
| IUPAC Name | piperidin-1-amine[2][3][4] |
| CAS Number | 2213-43-6[1][2][5][6] |
| Molecular Formula | C5H12N2[1][2][5][7][8] |
| SMILES | C1CCN(CC1)N[2] |
| InChI | InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2[2][5][6][7] |
| InChIKey | LWMPFIOTEAXAGV-UHFFFAOYSA-N[2][5][6][7] |
digraph "1-Aminopiperidine_Identifiers" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];A[label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Molecular Formula\nC5H12N2", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Structure", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="IUPAC Name\npiperidin-1-amine", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="SMILES\nC1CCN(CC1)N", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="InChI\nInChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="CAS Number\n2213-43-6", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B[color="#4285F4"]; A -> C [color="#EA4335"]; C -> D [color="#FBBC05"]; C -> E [color="#34A853"]; C -> F [color="#4285F4"]; A -> G [color="#EA4335"]; }
Caption: Logical relationship of this compound's identifiers.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Weight | 100.16 g/mol [2][5][8] |
| Appearance | Colorless to slightly yellow clear liquid[1] |
| Boiling Point | 146 °C at 730 mmHg[5][6][9][10] |
| Density | 0.928 g/mL at 25 °C[5][6][9][10] |
| Refractive Index | n20/D 1.475 (lit.)[5][6] |
| Flash Point | 97 °F (36 °C)[6] |
| pKa | 8.19 ± 0.20 (Predicted)[6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitrosation of piperidine followed by reduction.
Step 1: Synthesis of N-Nitrosopiperidine
-
Piperidine (1.0 eq) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid).
-
The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (B80452) (1.0 eq) is added dropwise while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for 1-2 hours at low temperature.
-
The product, N-nitrosopiperidine, is then extracted with an organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
Step 2: Reduction of N-Nitrosopiperidine to this compound
-
A suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (3.0 eq), is prepared in an anhydrous ethereal solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath.[5][11]
-
A solution of N-nitrosopiperidine (1.0 eq) in the same anhydrous solvent is added dropwise to the suspension of the reducing agent.[5]
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).[5]
-
The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water to precipitate the aluminum salts.[5]
-
The resulting solid is filtered off, and the filtrate containing the product is collected.
-
The organic solvent is removed under reduced pressure, and the crude this compound can be purified by distillation.
Applications in Drug Development
This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents due to its ability to introduce a key basic nitrogen center and a constrained cyclic structure.
Caption: Role of this compound in drug discovery workflow.
It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the creation of CB1 cannabinoid receptor ligands and in the development of anticancer agents that target thymidylate synthase.[3][6] The 4-aminopiperidine (B84694) substructure, a close analog, is also a critical component in compounds with antiprotozoal activity against parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Safety and Handling
This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[2] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical of significant interest to the scientific and drug development communities. Its well-defined chemical and physical properties, coupled with its synthetic versatility, make it an indispensable tool in the construction of complex and biologically relevant molecules. A thorough understanding of its structure, properties, and safe handling is paramount for its effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2006115456A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 6. This compound 97 2213-43-6 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Aminopiperidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminopiperidine, a versatile heterocyclic amine, serves as a crucial building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in the development of novel therapeutics, particularly as a scaffold for modulators of the RAS signaling pathway. Experimental methodologies and pathway diagrams are included to facilitate further research and application.
Core Properties of this compound
This compound is a colorless to slightly yellow liquid with the chemical formula C₅H₁₂N₂.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 2213-43-6 | [2][3] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Molecular Formula | C₅H₁₂N₂ | [1][2] |
| Density | 0.928 g/mL at 25 °C | [2] |
| Boiling Point | 146 °C at 730 mmHg | [2] |
| Refractive Index | n20/D 1.475 | [2] |
| Appearance | Colorless to slightly yellow clear liquid | |
| Synonyms | N-Aminopiperidine, Piperidin-1-amine | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid in an aqueous alkaline solution. The following protocol is adapted from patented synthesis methods.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperidine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Round-bottom flask equipped with a stirrer and temperature control
-
Addition funnel
-
Separatory funnel
Procedure:
-
Preparation of the Alkaline Piperidine Solution:
-
In a round-bottom flask, dissolve sodium hydroxide in water and heat to 65±5 °C to ensure complete dissolution.
-
Cool the sodium hydroxide solution to 55±5 °C and add piperidine.
-
Stir the solution at 55±5 °C for 15 minutes to ensure homogeneity, then cool to approximately 40±5 °C.
-
-
Reaction with Hydroxylamine-O-Sulfonic Acid:
-
Freshly prepare an aqueous solution of hydroxylamine-O-sulfonic acid.
-
Add the HOSA solution to the alkaline piperidine solution in a stepwise fashion using an addition funnel over a period of 1 to 4 hours. The cumulative mole ratio of piperidine to HOSA should be at least 2:1.
-
Maintain the reaction temperature between 35 and 45 °C during the addition.
-
-
Work-up and Isolation:
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Transfer the reaction mixture to a separatory funnel. The product, this compound, will be in the upper organic phase as a solution in excess piperidine.
-
Separate the lower aqueous phase and discard it.
-
Wash the organic phase with several portions of an aqueous sodium hydroxide solution to remove impurities.
-
The resulting organic phase contains this compound in piperidine and can be used as such or further purified by distillation.
-
Application in Drug Discovery: Modulation of the RAS Signaling Pathway
This compound and its derivatives have emerged as valuable scaffolds in the design of small molecules that can modulate critical cellular signaling pathways implicated in cancer, such as the RAS pathway. Specifically, aminopiperidine-containing indoles have been identified as activators of the Son of Sevenless Homologue 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for RAS.
The RAS-SOS1 Signaling Pathway
The RAS proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. SOS1 facilitates the exchange of GDP for GTP, thereby activating RAS and its downstream pro-proliferative signaling cascades, such as the MAPK/ERK pathway. Deregulation of RAS activity is a hallmark of many cancers. Aminopiperidine-based compounds have been shown to bind to an allosteric site on the SOS1-RAS complex, enhancing the nucleotide exchange activity. This can lead to a complex biphasic cellular response, where initial activation of RAS can trigger negative feedback loops that ultimately result in the downregulation of downstream signaling.
Experimental Protocol: In Vitro SOS1-Mediated Nucleotide Exchange Assay
To evaluate the effect of this compound derivatives on SOS1 activity, a common in vitro method is the SOS1-mediated nucleotide exchange assay. This assay typically monitors the displacement of a fluorescently labeled GDP analog from RAS in the presence of SOS1 and a test compound.
Materials:
-
Recombinant human RAS protein (e.g., KRAS)
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GDP (e.g., BODIPY-GDP or mant-GDP)
-
GTP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound test compound
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Loading of RAS with Fluorescent GDP:
-
Incubate RAS protein with a molar excess of fluorescent GDP in the presence of a chelating agent like EDTA to facilitate nucleotide exchange.
-
Quench the loading reaction by adding an excess of MgCl₂.
-
Remove unbound fluorescent GDP using a desalting column.
-
-
Nucleotide Exchange Reaction:
-
In a microplate, add the assay buffer.
-
Add the this compound test compound at various concentrations.
-
Add the fluorescent GDP-loaded RAS protein.
-
Initiate the exchange reaction by adding a mixture of SOS1 and a large excess of unlabeled GTP.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in fluorescence intensity over time as the fluorescent GDP is displaced by GTP. The fluorescence of BODIPY-GDP and mant-GDP is quenched when released from the protein.
-
The rate of fluorescence decay is proportional to the rate of nucleotide exchange.
-
Plot the initial reaction rates against the concentration of the test compound to determine the EC₅₀ (the concentration at which 50% of the maximal activation is observed).
-
Conclusion
This compound is a chemical entity of significant interest to the scientific and drug development communities. Its well-defined properties and versatile reactivity make it an important intermediate in organic synthesis. Furthermore, the successful application of the this compound scaffold in the development of modulators for challenging drug targets like the RAS-SOS1 interface highlights its potential for the discovery of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers working with this compound and in the broader field of cancer drug discovery.
References
- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 2. Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric nanobodies to study the interactions between SOS1 and RAS - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-Aminopiperidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-aminopiperidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent structural features and synthetic tractability allow for the creation of diverse molecular architectures with a wide range of biological activities. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with quantitative biological data, detailed experimental protocols, and visual representations of key concepts.
Core Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of compounds targeting a variety of diseases.[1] Its incorporation into molecules can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Key therapeutic areas where this compound derivatives have shown promise include central nervous system (CNS) disorders, infectious diseases, and metabolic disorders.[2][3]
Central Nervous System (CNS) Disorders
The piperidine (B6355638) moiety is a well-established pharmacophore for CNS-active compounds due to its ability to interact with various receptors and transporters in the brain.[3] Derivatives of this compound have been investigated for their potential in treating conditions like psychostimulant abuse by targeting the dopamine (B1211576) transporter (DAT).[1]
Antiprotozoal Activity
The search for new treatments for neglected tropical diseases has led to the exploration of this compound derivatives. These compounds have demonstrated significant in vitro activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[4]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. This compound-based structures have been successfully employed to develop potent and selective DPP-IV inhibitors.[5][6]
Cannabinoid Receptor (CB1) Ligands
The endocannabinoid system is a critical regulator of numerous physiological processes, and the CB1 receptor is a major target for therapeutic intervention. This compound has been utilized in the synthesis of CB1 receptor antagonists.[7]
Quantitative Biological Data
The following tables summarize the biological activity of various this compound derivatives across different therapeutic targets.
Table 1: Dopamine Transporter (DAT) Affinity of Aminopiperidine Derivatives [1]
| Compound | DAT Kᵢ (nM) |
| 7 | 50.6 |
| 21b | 77.2 |
| 33 | 30.0 |
Table 2: Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives [2][4]
| Parasite | IC₅₀ Range (µM) |
| Trypanosoma brucei rhodesiense | 0.12 - 10 |
| Plasmodium falciparum (K1 strain) | 0.17 - 5 |
Table 3: DPP-IV Inhibitory Activity of Aminopiperidine Derivatives [5]
| Compound | IC₅₀ (µM) |
| 1 (4-benzylpiperidine derivative) | 1.6 ± 0.04 |
| 3 (phenethyl-piperazine derivative) | 1.2 ± 0.04 |
| 4 (4-amino-1-benzylpiperidine derivative) | 4 ± 0.08 |
Table 4: Cannabinoid Receptor (CB1) Binding Affinity [7]
| Compound | CB1 Kᵢ (nM) |
| AM281 | 12 |
Experimental Protocols
General Synthesis of 1-Aryl-4-Aminopiperidine Analogues
This protocol describes a general method for the parallel solution-phase synthesis of a library of 1-aryl-4-aminopiperidine analogues.[8]
Materials:
-
Substituted anilines
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Various acylating and sulfonylating agents
-
Solvents for reaction and purification (e.g., dichloromethane, methanol)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Reductive Amination: To a solution of the desired substituted aniline (B41778) in DCE, add 4-piperidone followed by sodium triacetoxyborohydride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 1-aryl-4-aminopiperidine intermediate.
-
Diversification: The secondary amine of the piperidine can be further functionalized through acylation, sulfonylation, or other reactions to generate a library of diverse compounds.
In Vitro Antiprotozoal Activity Assay
This protocol outlines a method for assessing the in vitro activity of compounds against various protozoan parasites.[4]
Materials:
-
Parasite cultures (T. b. rhodesiense, P. falciparum, etc.)
-
Appropriate culture media for each parasite
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control drugs (e.g., melarsoprol (B1676173) for T. b. rhodesiense, chloroquine (B1663885) for P. falciparum)
-
Resazurin-based cell viability reagent
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Plate Preparation: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include wells for negative (no drug) and positive controls.
-
Parasite Inoculation: Add a suspension of the parasites in their respective culture medium to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature, CO₂ concentration) for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for a further period to allow for color development.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for evaluating the inhibitory activity of compounds against the DPP-IV enzyme.[5]
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds dissolved in DMSO
-
Known DPP-IV inhibitor as a positive control (e.g., sitagliptin)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution. Include control wells with no inhibitor and with the positive control.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (excitation and emission wavelengths appropriate for AMC).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
References
- 1. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiprotozoal activity of 1-phenethyl-4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of the CB1 selective cannabinoid antagonist AM281: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Aminopiperidine as a Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminopiperidine and its derivatives are crucial building blocks in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceutical agents. Their unique structural features, including the piperidine (B6355638) ring and the reactive amino group, allow for the construction of complex molecules with tailored pharmacological properties. This technical guide provides an in-depth analysis of the synthesis of this compound, its key reactions, and its application in the development of clinically significant drugs, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Cannabinoid Receptor 1 (CB1) antagonists. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for researchers in drug discovery and development.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] The introduction of an amino group at the 1-position of the piperidine ring, to form this compound, provides a key functional handle for further molecular elaboration. This intermediate is instrumental in synthesizing compounds that can effectively interact with biological targets, enhancing properties such as solubility, bioavailability, and binding affinity.[2] This guide will explore the synthesis and utility of this compound as a pharmaceutical intermediate, highlighting its role in the creation of innovative therapeutics.
Synthesis of this compound
A robust and efficient synthesis of this compound is critical for its widespread use in pharmaceutical development. A common and effective method involves the N-amination of piperidine using hydroxylamine-O-sulfonic acid.[3]
Experimental Protocol: Synthesis of this compound from Piperidine and Hydroxylamine-O-Sulfonic Acid
This protocol is based on a method that ensures a high conversion rate by carefully controlling the molar ratio of reactants and the reaction temperature.[3][4]
Materials:
-
Piperidine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Potassium hydroxide (KOH)
Procedure:
-
Preparation of Alkaline Piperidine Solution: An aqueous solution of sodium hydroxide is prepared. Piperidine is then added to this alkaline solution. A cumulative mole ratio of piperidine to hydroxylamine-O-sulfonic acid of at least 2:1 is recommended, with a ratio of approximately 3:1 being particularly preferred.[4]
-
Reaction with HOSA: Freshly prepared aqueous hydroxylamine-O-sulfonic acid is added to the alkaline piperidine solution. The addition is typically carried out in a stepwise fashion over a period of 1 to 4 hours.[4] The reaction temperature is maintained between 25°C and 70°C.[4]
-
Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the this compound. This involves several extractions with an aqueous sodium hydroxide solution to separate the organic phase, which contains this compound dissolved in excess piperidine.[4] The resulting piperidine solution typically contains about 20-25% by weight of this compound.[4]
-
Purification: Further purification can be achieved through distillation or chromatographic methods to yield this compound with a purity of ≥ 98%.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Piperidine:HOSA) | ~3:1 | [4] |
| Reaction Temperature | 25-70 °C | [4] |
| Product Concentration in Piperidine | 20-25% (w/w) | [4] |
| Achievable Yield | >90% | [3][5] |
| Final Purity | ≥ 98% (GC) | [2] |
Characterization Data:
-
¹H NMR and ¹³C NMR data for this compound can be found in publicly available spectral databases. [6][7][8]
Applications of this compound in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of a variety of bioactive molecules, including enzyme inhibitors and receptor antagonists.
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[9] Alogliptin (B1666894) is a potent and selective DPP-4 inhibitor that incorporates a chiral aminopiperidine moiety.[1][2]
The synthesis of Alogliptin involves a multi-step process where the aminopiperidine derivative is introduced in a key coupling step.
This protocol outlines the key nucleophilic substitution reaction in the synthesis of Alogliptin.
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
(R)-3-aminopiperidine dihydrochloride
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Aqueous isopropanol (B130326) or Methanol
-
Benzoic acid
-
Ethanol
Procedure:
-
Nucleophilic Substitution: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate.[6][10] The reaction mixture is heated to reflux.[2]
-
Work-up: After the reaction is complete, the mixture is cooled, and inorganic salts are removed by filtration. The filtrate contains the Alogliptin free base.[2]
-
Salt Formation: A solution of benzoic acid in ethanol is added to the filtrate containing the Alogliptin free base. The Alogliptin benzoate salt precipitates out of the solution.[2][10]
-
Purification: The solid product is collected by filtration, washed with ethanol, and dried under vacuum to yield Alogliptin benzoate.[2]
Quantitative Data for Alogliptin Synthesis Steps:
| Step | Reaction | Yield | Reference | | --- | --- | --- | | 1 | N-benzylation of 6-Chlorouracil | 54% |[4] | | 2 | Methylation of N-benzyluracil derivative | 72% |[4] | | 3 | Asymmetric Hydrogenation (alternative route) | 68% (99.6% ee) |[11] |
The aminopiperidine moiety of Alogliptin plays a critical role in its binding to the DPP-4 enzyme. It forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme's active site, which is crucial for its inhibitory potency.[9][12]
Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists
This compound derivatives are also key intermediates in the synthesis of CB1 receptor antagonists, such as analogs of SR141716A (Rimonabant). These antagonists have been investigated for the treatment of obesity and related metabolic disorders.[13][14]
The synthesis typically involves the coupling of a substituted pyrazole (B372694) carboxylic acid with this compound.
This protocol describes the general procedure for the amide bond formation, a key step in synthesizing SR141716A and its analogs.
Materials:
-
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
This compound
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
A base (e.g., triethylamine, pyridine)
Procedure:
-
Acid Chloride Formation: The pyrazole carboxylic acid is converted to its corresponding acid chloride by reacting it with an excess of oxalyl chloride or thionyl chloride in an anhydrous solvent. The reaction is typically stirred at room temperature until the conversion is complete. The excess chlorinating agent and solvent are removed under reduced pressure.[15]
-
Amide Coupling: The resulting crude acid chloride is dissolved in an anhydrous solvent. A solution of this compound and a base in the same solvent is then added, usually at a reduced temperature (e.g., 0 °C). The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final SR141716A analog.
Quantitative Data:
Due to the proprietary nature of drug development, specific yields for the synthesis of SR141716A are not always publicly available. However, similar amide coupling reactions are generally high-yielding.
Conclusion
This compound has established itself as a cornerstone intermediate in the pharmaceutical industry. Its utility in the synthesis of complex, biologically active molecules is exemplified by its role in the development of important drugs such as the DPP-4 inhibitor Alogliptin and various CB1 receptor antagonists. The synthetic routes and experimental protocols detailed in this guide underscore the versatility of this compound and provide a valuable resource for chemists and researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of new reactions and applications involving this versatile building block will undoubtedly lead to the discovery of future generations of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 7. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 8. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the 1-Amino Group in Piperidine for Drug Development Professionals
Abstract
The piperidine (B6355638) motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1] The reactivity of the secondary amino group at the 1-position is central to the synthesis and biological function of these molecules. This technical guide provides a comprehensive analysis of the fundamental reactivity of piperidine's 1-amino group, including its basicity and nucleophilicity. Key synthetic transformations such as N-alkylation, N-acylation, N-arylation, reductive amination, and enamine formation are discussed in detail, complete with experimental protocols. Furthermore, the role of piperidine-containing compounds in modulating critical signaling pathways in the central nervous system (CNS) is explored, highlighting its importance for researchers, scientists, and drug development professionals.
Core Reactivity Principles of the Piperidine 1-Amino Group
The reactivity of the 1-amino group in piperidine is governed by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics.
Basicity
Piperidine is a moderately strong organic base. The basicity is quantified by the pKa of its conjugate acid, the piperidinium (B107235) ion.
Nucleophilicity
The nucleophilicity of piperidine's 1-amino group makes it a versatile reagent in a wide range of organic reactions. The nucleophilic strength of piperidine has been quantified using Mayr's nucleophilicity scale.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the reactivity of piperidine's 1-amino group.
| Parameter | Value | Solvent | Reference |
| pKa of conjugate acid | 11.22 | Water | [2] |
| Mayr's Nucleophilicity Parameter (N) | 18.13 | Water | [3] |
| Mayr's Nucleophilicity Parameter (N) | 17.19 | DMSO | [4] |
| Mayr's Nucleophilicity Parameter (N) | 18.72 (for N-methylpiperidine) | Acetonitrile (B52724) | [5] |
Table 1: Physicochemical Properties of Piperidine.
Key Synthetic Transformations and Experimental Protocols
The nucleophilic nature of the 1-amino group allows for a variety of synthetic modifications, which are crucial in the development of piperidine-based drug candidates.
N-Alkylation
N-alkylation is a fundamental reaction for introducing alkyl substituents onto the piperidine nitrogen. This is typically achieved through a nucleophilic substitution reaction with an alkyl halide or via reductive amination.
-
Materials: Piperidine, benzyl (B1604629) bromide, potassium carbonate (K₂CO₃), acetonitrile (anhydrous).
-
Procedure:
-
To a solution of piperidine (1.0 eq) in anhydrous acetonitrile, add finely powdered and dried potassium carbonate (1.5-2.0 eq).
-
Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature under an inert atmosphere.[2][6]
-
Stir the reaction mixture at room temperature, monitoring its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[6]
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzylpiperidine.
-
-
Expected Yield: High, often >90%.[2]
N-Acylation
N-acylation of piperidine with reagents like acid chlorides or anhydrides readily forms stable amide products. This reaction is often rapid and high-yielding.
-
Materials: Piperidine, acetyl chloride, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve piperidine (1.0 eq) and the base (1.1 eq) in the solvent and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylpiperidine.
-
-
Expected Yield: Typically high.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpiperidines.[7]
-
Materials: Bromobenzene (B47551), piperidine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine bromobenzene (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01-0.05 eq), and BINAP (0.01-0.05 eq).
-
Add anhydrous toluene (B28343) via syringe.
-
Heat the reaction mixture at 80-110°C, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-phenylpiperidine.
-
-
Expected Yield: Good to excellent, depending on the specific catalyst system and substrates.
Reductive Amination
Reductive amination is a versatile method for N-alkylation that involves the reaction of piperidine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ.[8]
-
Materials: Piperidine, acetone (B3395972), a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) - NaBH(OAc)₃), and a solvent (e.g., dichloromethane (B109758) - DCM).
-
Procedure:
-
To a solution of piperidine (1.0 eq) and acetone (1.1 eq) in DCM, stir at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-isopropylpiperidine.
-
-
Expected Yield: Generally high.
Stork Enamine Alkylation
Piperidine is frequently used to form enamines from ketones or aldehydes. These enamines serve as nucleophilic intermediates in the Stork enamine alkylation, a powerful method for α-alkylation of carbonyl compounds.[9]
-
Step 1: Enamine Formation
-
In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (B45756) (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux, azeotropically removing water until formation is complete (typically 4-6 hours).[10]
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step.
-
-
Step 2: Alkylation
-
Dissolve the crude enamine in an anhydrous solvent such as dioxane or THF under an inert atmosphere.
-
Add allyl bromide (1.0 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 12-24 hours.[10]
-
-
Step 3: Hydrolysis
-
Add aqueous acid (e.g., 1M HCl) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield 2-allylcyclohexanone.
-
-
Expected Yield: Good overall yield for the three-step process.
Role in Modulating Signaling Pathways in Drug Discovery
The piperidine scaffold is a key component in many drugs targeting the central nervous system (CNS), where its structure and the reactivity of the 1-amino group are crucial for interacting with biological targets and modulating signaling pathways.[1]
Piperidine in Neurodegenerative Diseases
Piperidine derivatives have been extensively investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[4] For instance, Donepezil, an acetylcholinesterase inhibitor, features a piperidine moiety that is critical for its binding and inhibitory activity, thereby increasing acetylcholine (B1216132) levels in the brain.[11] Furthermore, piperine, a natural alkaloid containing a piperidine ring, and its derivatives have been shown to modulate multiple signaling pathways implicated in neurodegeneration, including the Nrf2/Keap1 and PI3K/Akt/mTOR pathways.[12][13]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and neurodegenerative diseases.[1][13] Piperine has been reported to induce apoptosis in breast cancer cells by inhibiting the phosphorylation of Akt, a key downstream effector in this pathway.[13] This highlights the potential for designing piperidine-based compounds that can modulate this pathway for therapeutic benefit.
Visualizations
Reaction Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Aminopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-aminopiperidine (CAS No: 2213-43-6), a versatile building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data
The following sections present the nuclear magnetic resonance, infrared, and mass spectrometry data for this compound. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound in chloroform-d (B32938) (CDCl₃).
Note: The following NMR data are predicted values generated from computational models and should be used as a reference. Experimental verification is recommended.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.75 | Multiplet | 4H, -CH₂-N-CH₂- (C2, C6) |
| ~1.65 | Multiplet | 4H, -CH₂-CH₂-CH₂- (C3, C5) |
| ~1.45 | Multiplet | 2H, -CH₂-CH₂-CH₂- (C4) |
| ~2.50 | Broad Singlet | 2H, -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~57.0 | C2, C6 |
| ~26.0 | C3, C5 |
| ~24.0 | C4 |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 2930 - 2850 | Strong | C-H Stretch | Alkane (-CH₂) |
| 1650 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1470 - 1430 | Medium | C-H Bend | Alkane (-CH₂) |
| 1100 - 1000 | Medium | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1]
Table 4: Mass Spectrometry Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| 100 | 72.0 |
| 99 | 99.9 |
| 70 | Not specified |
| 56 | Not specified |
| 43 | 15.9 |
| 42 | 19.2 |
| 41 | 15.9 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, a small number of scans (e.g., 8-16) is sufficient.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.
Materials:
-
This compound sample (neat liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol (B130326) or ethanol
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the neat this compound liquid onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Identify and label the characteristic absorption peaks.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol to remove all traces of the sample.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., methanol (B129727) or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent.
-
-
Instrument Setup:
-
Set the GC parameters (e.g., injector temperature, column type, oven temperature program) to ensure good separation and elution of the analyte.
-
Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.
-
The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions.
-
Correlate the fragmentation pattern with the structure of this compound.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
solubility and stability of 1-Aminopiperidine
An In-depth Technical Guide on the Solubility and Stability of 1-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic building block crucial in the development of novel pharmaceuticals and specialty chemicals. Its utility is, in part, governed by its physicochemical properties, particularly its solubility and stability, which influence reaction conditions, formulation, and storage. This technical guide provides a comprehensive overview of the known characteristics of this compound and presents detailed experimental protocols for the systematic evaluation of its solubility in a range of common organic solvents and its stability under various stress conditions. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for generating the critical data necessary for informed decision-making in their research and development endeavors.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂ | [1][2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Boiling Point | 146 °C at 730 mmHg | [3][4] |
| Density | 0.928 g/mL at 25 °C | |
| Refractive Index | n20/D 1.475 | |
| Storage Conditions | 2 - 8 °C | [1] |
Solubility of this compound
The solubility of this compound in various solvents is a critical parameter for its application in synthesis and formulation. While quantitative data is sparse in the public domain, its structure, featuring a polar amine group and a non-polar aliphatic ring, suggests it would be miscible with a range of organic solvents. Table 2 provides a template for the systematic determination of its solubility.
Table 2: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Dielectric Constant (at 20 °C) | Polarity | Solubility ( g/100 mL) |
| Water | 80.1 | Polar Protic | Not available in literature |
| Methanol | 32.7 | Polar Protic | Not available in literature |
| Ethanol | 24.5 | Polar Protic | Not available in literature |
| Isopropanol | 19.9 | Polar Protic | Not available in literature |
| Acetone | 20.7 | Polar Aprotic | Not available in literature |
| Acetonitrile (B52724) | 37.5 | Polar Aprotic | Not available in literature |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Not available in literature |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Not available in literature |
| Toluene | 2.38 | Non-polar | Not available in literature |
| Hexane | 1.88 | Non-polar | Not available in literature |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for the quantitative determination of this compound solubility in various solvents using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (≥98% purity)
-
Selected solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Analytical column (e.g., C18 reversed-phase)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled shaker or water bath
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial containing a magnetic stir bar.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours). Ensure that excess solid/liquid this compound remains to confirm saturation.
-
-
Sample Preparation:
-
After equilibration, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.
-
Accurately dilute the filtered, saturated solution with a suitable diluent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop and validate an HPLC method for the quantification of this compound.
-
Prepare a series of calibration standards of this compound in the same diluent used for the sample.
-
Inject the calibration standards and the diluted sample solution into the HPLC system.
-
Record the peak areas from the chromatograms.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).
-
Caption: Workflow for determining the solubility of this compound.
Stability of this compound
The stability of this compound is a critical factor for its handling, storage, and application. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 3: Forced Degradation Study Conditions for this compound
| Stress Condition | Proposed Conditions | Potential Degradants |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for up to 14 days | Not available in literature |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for up to 14 days | Not available in literature |
| Oxidative | 3% H₂O₂ at room temperature for up to 14 days | Not available in literature |
| Thermal | 80 °C for up to 14 days | Not available in literature |
| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter | Not available in literature |
Experimental Protocol for Forced Degradation Studies
This protocol is designed to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]
Objective: To identify the degradation pathways and assess the intrinsic stability of this compound.
Materials:
-
This compound (≥98% purity)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents for analysis
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and up to 14 days).
-
Neutralize the aliquots before HPLC analysis.
-
-
Basic Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots before HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a sample of neat this compound in a thermostatically controlled oven at 80 °C.
-
At specified time points, dissolve a portion of the stressed sample in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
Analyze the samples after the specified exposure.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.
-
Determine the percentage of degradation for each condition.
-
If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques such as LC-MS/MS and NMR.
-
Caption: Workflow for a comprehensive forced degradation study of this compound.
Synthesis of this compound
This compound can be synthesized by the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous alkaline solution.[6][7] The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the nitrogen of HOSA, displacing the sulfate (B86663) group.
Caption: Reaction scheme for the synthesis of this compound.
Conclusion
This technical guide has summarized the available information on the physicochemical properties of this compound and highlighted the current gap in quantitative solubility and stability data. The detailed experimental protocols provided herein offer a clear and robust framework for researchers to systematically determine these crucial parameters. The generation of this data will be invaluable for the effective application of this compound in drug discovery, process development, and formulation science, enabling its full potential as a key synthetic building block to be realized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2213-43-6 [chemicalbook.com]
- 4. This compound CAS#: 2213-43-6 [m.chemicalbook.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. WO2006115456A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 7. A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes [scirp.org]
An In-depth Technical Guide to the Safe Handling of 1-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 1-Aminopiperidine (CAS No. 2213-43-6), a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H12N2[1][2][3][4][5][6] |
| Molecular Weight | 100.16 g/mol [1][3][4][5][6] |
| Boiling Point | 146 °C at 730 mmHg[3][4][7] |
| Density | 0.928 g/mL at 25 °C[3][4][7] |
| Flash Point | 36 °C (96.8 °F) - closed cup[7] |
| Refractive Index | n20/D 1.475[3][4][7] |
| Vapor Pressure | 3.18 mmHg[1] |
| Appearance | Colorless to yellow liquid[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical.[8][9] The GHS classification is summarized in Table 2. It is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][8][9] It is also harmful if swallowed, in contact with skin, or inhaled.[9]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2, 3 | H225: Highly flammable liquid and vapor, H226: Flammable liquid and vapor[1][10] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[10] |
| Acute toxicity, Dermal | 3, 4 | H311: Toxic in contact with skin, H312: Harmful in contact with skin[10][11] |
| Acute toxicity, Inhalation | 3, 4 | H331: Toxic if inhaled, H332: Harmful if inhaled[9][10] |
| Skin Corrosion/Irritation | 1B, 1C | H314: Causes severe skin burns and eye damage[1][10] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3][7] |
| Acute aquatic toxicity | 3 | H402: Harmful to aquatic life[10] |
Signal Word: Danger[1][8][9][10]
Hazard Pictograms:
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and risk.
3.1. Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Use only non-sparking tools and explosion-proof equipment.[8][9]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10]
-
Take precautionary measures against static discharge.[8][9][10]
-
Ground and bond containers and receiving equipment.[10]
-
Avoid breathing mist, vapors, or spray.[9]
-
Do not get in eyes, on skin, or on clothing.[9]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke when using this product.[10]
3.2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][10]
-
Store locked up.[8]
-
Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[8][9]
Personal Protective Equipment (PPE)
A comprehensive PPE workflow is crucial when handling this compound.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Detailed PPE Specifications:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10] Ensure they meet OSHA's 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron.[10] Inspect gloves before use.[9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] Follow OSHA respirator regulations in 29 CFR 1910.134.[8]
First-Aid Measures
Immediate medical attention is required in case of exposure.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[8][10]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[8][9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Drink plenty of water.[10]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Caption: Flowchart for the response to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[8][9]
-
Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials such as sawdust.[8][9]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8][9]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8]
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8][9] Containers may explode when heated.[8][9]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No information available.
-
Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[8][9]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 104410100 [thermofisher.com]
- 3. This compound | 2213-43-6 [chemicalbook.com]
- 4. This compound 97 2213-43-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 97% | CymitQuimica [cymitquimica.com]
- 7. This compound 97 2213-43-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rise of Piperidine Scaffolds in Agrochemical Innovation: A Technical Guide to 1-Aminopiperidine Derivatives and their Analogs
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the burgeoning field of 1-aminopiperidine derivatives and related piperidine (B6355638) compounds in agrochemical research. This document details their synthesis, biological activity, and mechanisms of action, providing a foundational resource for the development of next-generation fungicides, insecticides, and herbicides.
The piperidine scaffold is a cornerstone in the design of bioactive molecules, with a rich history in pharmaceuticals and a rapidly growing presence in modern agrochemicals.[1] This guide focuses on the potential of this compound derivatives and their structural analogs, offering an in-depth analysis of their role in creating more effective and sustainable crop protection solutions. While direct research on this compound derivatives in agrochemicals is an emerging field, the broader class of piperidine-containing compounds has demonstrated significant promise, providing valuable insights into future research directions.[2][3]
Fungicidal Activity of Piperidine Derivatives
The development of novel fungicides is critical in combating the evolution of resistant pathogens. Piperidine derivatives have emerged as a potent class of antifungal agents, with several studies highlighting their efficacy against a range of plant pathogens.
Quantitative Fungicidal Activity Data
The following tables summarize the in vitro fungicidal activity of various piperidine derivatives, providing a comparative overview of their efficacy.
Table 1: Antifungal Activity of Piperidine-4-Carbohydrazide (B1297472) Derivatives [4][5]
| Compound | Target Fungus | EC50 (μg/mL) | Positive Control | EC50 of Control (μg/mL) |
| A13 | Rhizoctonia solani | 0.83 | Chlorothalonil | 1.64 |
| Boscalid | 0.96 | |||
| A41 | Rhizoctonia solani | 0.88 | Chlorothalonil | 1.64 |
| Boscalid | 0.96 | |||
| A13 | Verticillium dahliae | 1.12 | Carbendazim | 19.3 |
| Chlorothalonil | 11.0 | |||
| A41 | Verticillium dahliae | 3.20 | Carbendazim | 19.3 |
| Chlorothalonil | 11.0 |
Table 2: Antifungal Activity of Thiosemicarbazide (B42300) Derivatives with a Piperidine Moiety [6]
| Compound | Target Fungus | EC50 (μg/mL) | Positive Control | EC50 of Control (μg/mL) |
| 3b | Pythium aphanidermatum | 1.6 | Azoxystrobin | 16.9 |
| Fluopicolide | 1.0 | |||
| 3b | Rhizoctonia solani | 9.6 | - | - |
| 3b | Valsa mali | 2.3 | - | - |
| 3b | Gaeumannomyces graminis | 9.3 | - | - |
Table 3: Antifungal Activity of Chalcone Derivatives with Piperidine and Thiourea Moieties [7]
| Compound | Target Fungus | EC50 (μg/mL) | Positive Control | EC50 of Control (μg/mL) |
| K2 | Phytophthora capsici | 5.96 | Azoxystrobin | 25.2 |
Mechanism of Action: Targeting Fungal Respiration and Cell Wall Integrity
A key mechanism of action for several piperidine-based fungicides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[4] By disrupting this pathway, these compounds effectively cut off the energy supply to the fungal cells, leading to their death.
Another identified mechanism involves the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[8] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to compromised cell integrity and ultimately, cell death.
The fungicide aminopyrifen, a 2-amino nicotinate, has a novel mode of action by blocking the GWT-1 protein involved in fungal glycosylphosphatidylinositol (GPI)-anchor biosynthesis, which is crucial for cell wall integrity.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of piperidine derivatives.
Synthesis of Piperidine Derivatives
General Procedure for the Synthesis of Piperidine-4-Carbohydrazide Derivatives: [4]
The synthesis of piperidine-4-carbohydrazide derivatives typically involves a multi-step process. A key step is the coupling of a substituted quinazoline (B50416) moiety with a protected piperidine-4-carbohydrazide. The final deprotection step yields the target compounds. The specific reaction conditions, including solvents, temperatures, and catalysts, are optimized for each derivative.
General Procedure for the Synthesis of Thiosemicarbazide Derivatives with a Piperidine Moiety: [6]
These compounds are generally synthesized by reacting a substituted benzaldehyde (B42025) with a thiosemicarbazide containing a piperidine fragment. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by an acid.
Antifungal Bioassays
In Vitro Mycelial Growth Inhibition Assay: [10]
-
Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) medium and amend it with a series of concentrations of the test compound. A control medium without the compound is also prepared.
-
Inoculation: Place a mycelial plug of the target fungus at the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate. The EC50 value is then calculated.
In Vivo Protective and Curative Assays: [10]
-
Plant Material: Use healthy, susceptible host plants grown under controlled greenhouse conditions.
-
Protective Assay: Apply the test compound to the plants at various concentrations. After a specified period, inoculate the treated plants with a spore suspension of the target pathogen.
-
Curative Assay: Inoculate the plants with a spore suspension of the target pathogen. After a specified period post-inoculation, apply the test compound at various concentrations.
-
Incubation and Assessment: Maintain the plants in a controlled environment conducive to disease development. After a suitable incubation period, assess the disease severity.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Concluding Remarks
The exploration of this compound derivatives and their analogs represents a promising frontier in the quest for novel agrochemicals. The inherent structural versatility of the piperidine ring allows for the fine-tuning of biological activity, offering a robust platform for the development of fungicides, insecticides, and herbicides with improved efficacy and safety profiles. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of crop protection and ensuring global food security. Further investigation into the direct application of the this compound scaffold is highly encouraged to unlock its full potential in agrochemical innovation.
References
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aminopyrifen: Biological activity and Synthesis method_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Theoretical Insights into the Conformational Landscape of 1-Aminopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the conformation of 1-aminopiperidine, a crucial scaffold in medicinal chemistry. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for designing novel therapeutics with enhanced efficacy and selectivity. This document outlines the key conformational features of this compound, details the computational methodologies used to study them, and presents relevant data in a clear and accessible format.
Introduction to this compound Conformation
This compound, like piperidine (B6355638) itself, predominantly adopts a chair conformation to minimize ring strain. The key conformational questions for this molecule revolve around the orientation of the amino group attached to the ring nitrogen and the dynamics of ring inversion and N-N bond rotation. The two primary chair conformers are distinguished by the axial or equatorial position of the exocyclic amino group. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects, including the potential for an anomeric effect.
The conformational flexibility of this compound can be summarized by three main processes:
-
Ring Inversion: The interconversion between the two chair forms.
-
Nitrogen Inversion: The pyramidal inversion at the exocyclic nitrogen atom.
-
N-N Bond Rotation: The rotation around the bond connecting the ring nitrogen and the exocyclic amino group.
Computational Methodologies
Theoretical studies employing computational chemistry are indispensable for elucidating the conformational preferences and energetics of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.
Key Experiments: A Prototypical Computational Protocol
Objective: To determine the stable conformers of this compound and their relative energies.
Methodology:
-
Initial Structure Generation: Generation of various possible conformers of this compound, including chair conformations with the amino group in both axial and equatorial positions, as well as boat and twist-boat conformers.
-
Geometry Optimization: Each initial structure is subjected to geometry optimization to find the nearest local energy minimum. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p). This level of theory has been shown to provide reliable geometries for similar heterocyclic systems.
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated from the differences in their total electronic energies, often corrected with ZPVE or Gibbs free energy.
-
Transition State Search (for rotational barriers): To determine the energy barrier for processes like N-N bond rotation, a transition state search is performed. This involves identifying the highest energy point along the reaction coordinate. Methods like the synchronous transit-guided quasi-Newton (STQN) method can be employed.
Results and Discussion
The conformational landscape of this compound is dominated by the chair conformers. The relative stability of the axial versus the equatorial orientation of the amino group is a key parameter.
Conformational Energies
The following table summarizes hypothetical yet plausible quantitative data for the relative energies of the main conformers of this compound, based on general principles of conformational analysis of piperidine derivatives. These values are for illustrative purposes and would be the target of a dedicated computational study.
| Conformer | Point Group | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Chair (Equatorial NH2) | C1 | 0.00 | 0.00 |
| Chair (Axial NH2) | C1 | 1.5 - 2.5 | 1.7 - 2.7 |
| Twist-Boat | C1 | 5.0 - 6.0 | 5.2 - 6.2 |
| Boat | Cs | 6.5 - 7.5 | 6.7 - 7.7 |
Note: The energy ranges are indicative and can be influenced by the computational method and basis set used.
The preference for the equatorial orientation of the amino group is generally expected due to reduced steric hindrance compared to the axial position, which would experience 1,3-diaxial interactions with the axial hydrogens on the ring.
The Anomeric Effect
A noteworthy stereoelectronic interaction in this compound is the potential for an anomeric effect. This effect describes the tendency of a substituent on a heterocyclic ring adjacent to a heteroatom to favor the axial position. In the case of this compound, this would involve the interaction between the lone pair of the exocyclic nitrogen and the antibonding orbital (σ*) of the C-N bonds within the ring. While the anomeric effect can stabilize an axial conformer, it is often counteracted by steric repulsion. The actual conformational preference is a result of the balance between these opposing forces.
Rotational Barrier of the N-N Bond
The rotation around the N-N bond in this compound is another important conformational process. The energy barrier for this rotation is influenced by the electronic environment and steric hindrance. Computational studies on similar hydrazine (B178648) derivatives can provide insights into the magnitude of this barrier. For instance, studies on 1,1'-bipiperidine (B1221022) have shown a significant rotational barrier around the N-N bond.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Conformational equilibrium of this compound.
An In-depth Technical Guide to the Discovery and History of 1-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminopiperidine, a cyclic hydrazine (B178648) derivative, has emerged as a versatile building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthesis. While the precise initial discovery remains rooted in early 20th-century German patent literature, its modern significance is tied to its utility as a scaffold in drug discovery and as a precursor for various complex molecules. This document consolidates quantitative data, details key experimental protocols, and outlines its synthetic pathways, serving as a critical resource for professionals in the chemical and pharmaceutical sciences.
Introduction
This compound, also known as N-aminopiperidine or pentamethylenehydrazine, is a heterocyclic organic compound with the molecular formula C₅H₁₂N₂. Structurally, it consists of a piperidine (B6355638) ring where the hydrogen atom on the nitrogen is substituted by an amino group. This unique arrangement, combining a cyclic amine with a hydrazine moiety, imparts specific reactivity and conformational properties that make it a valuable intermediate in organic synthesis. Its primary application lies in its role as a precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. Researchers utilize this compound to enhance the solubility and bioavailability of target compounds, making it a key component in the formulation of new therapeutic agents.
Discovery and History
The broader historical context for the discovery of this compound lies in the development of hydrazine chemistry. Hydrazine (N₂H₄) was first synthesized by the German chemist Theodor Curtius in 1887. This discovery opened up a new field of nitrogen-containing compounds. Following this, much of the foundational work on hydrazine derivatives was conducted by German chemists. Emil Fischer, for instance, coined the term "hydrazine" in 1875 while working with organic derivatives. The development of synthetic routes to substituted hydrazines, such as this compound, was a logical progression from this foundational work, driven by the desire to create novel chemical entities for various applications, including pharmaceuticals and dyes.
While the initial discovery was likely of academic and exploratory interest, the utility of this compound as a building block for pharmaceuticals became more apparent in the latter half of the 20th century and continues to the present day.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are well-documented, making it a reliable reagent in synthetic protocols.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂ | PubChem |
| Molecular Weight | 100.16 g/mol | PubChem |
| Appearance | Colorless to slightly yellow clear liquid | Chem-Impex |
| Boiling Point | 146 °C / 730 mmHg | Sigma-Aldrich |
| Density | 0.928 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.475 | Sigma-Aldrich |
| CAS Number | 2213-43-6 | ChemicalBook |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Data/Reference |
| ¹H NMR | Spectra available from chemical suppliers and databases. |
| ¹³C NMR | Spectra available from chemical suppliers and databases. |
| Mass Spectrometry (GC-MS) | Spectra available in public databases like PubChem. |
| Infrared (IR) Spectroscopy | Spectra available in public databases like PubChem. |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The most common and historically significant methods involve the amination of piperidine.
Classical Synthesis: Amination with Hydroxylamine-O-Sulfonic Acid
This method, rooted in the early 20th-century patent literature, remains a viable route for the preparation of this compound.
Reaction:
Piperidine + Hydroxylamine-O-Sulfonic Acid → this compound
Experimental Protocol (Adapted from WO2006115456A1): [1]
-
Materials: Piperidine, Hydroxylamine-O-sulfonic acid (HOS), Sodium hydroxide (B78521), Water.
-
Procedure:
-
Prepare an aqueous alkaline solution of piperidine by dissolving sodium hydroxide in water and then adding piperidine. The molar ratio of piperidine to HOS should be at least 2:1.
-
Slowly add an aqueous solution of freshly prepared hydroxylamine-O-sulfonic acid to the piperidine solution over a period of 1 to 4 hours.
-
Maintain the reaction temperature between 25 and 70 °C, with an initial reaction temperature of 35 to 45 °C being typical.
-
After the addition is complete, the reaction mixture is stirred to ensure completion.
-
The product, this compound, is recovered from the organic phase (excess piperidine) after extraction with aqueous sodium hydroxide to remove impurities.
-
The organic phase, containing this compound in piperidine, can be further purified by distillation.
-
Alternative Synthesis: Reduction of N-Nitrosopiperidine
Another common method for preparing this compound involves the reduction of N-nitrosopiperidine.
Reaction:
N-Nitrosopiperidine + Reducing Agent → this compound
Experimental Protocol Overview:
-
Materials: N-Nitrosopiperidine, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or zinc dust in acetic acid), and an appropriate solvent (e.g., diethyl ether or tetrahydrofuran).
-
Procedure:
-
N-Nitrosopiperidine is prepared by the nitrosation of piperidine using a nitrosating agent like sodium nitrite (B80452) in an acidic medium.
-
The isolated N-nitrosopiperidine is then dissolved in an anhydrous solvent.
-
The solution is treated with a reducing agent under controlled temperature conditions.
-
Following the reduction, the reaction is quenched, and the product is isolated through extraction and purified, typically by distillation.
-
Applications in Research and Drug Development
This compound is not typically used as a therapeutic agent itself. Instead, its value lies in its role as a versatile scaffold and intermediate in the synthesis of a wide range of biologically active molecules. The piperidine ring is a common motif in many pharmaceuticals, and the presence of the amino group provides a convenient handle for further chemical modifications.
It is a reactant in the synthesis of:
-
CB1 cannabinoid receptor ligands: These compounds are investigated for their potential in treating various neurological and metabolic disorders.
-
Hydrazones: These are a class of organic compounds with diverse biological activities, including antimicrobial and anticancer properties.
-
Tetrahydronaphthalene derivatives: Some of these derivatives have been shown to affect the proliferation of macrophages and nitric oxide production.
-
Phosphorus(V) hydrazines: These compounds have applications in coordination chemistry and materials science.
Biological Activity and Signaling Pathways
As a synthetic building block, this compound is not known to have a specific, direct biological activity or to be involved in any particular signaling pathways. Its biological relevance is indirect, arising from the properties of the larger molecules that are synthesized from it.
While various derivatives of aminopiperidines, particularly 4-aminopiperidines, have been investigated for their biological activities, there is no significant body of research indicating a direct pharmacological effect of the parent this compound molecule. Its primary function in a biological context is as a component of more complex structures designed to interact with specific biological targets.
Conclusion
This compound has a history rooted in the early advancements of hydrazine chemistry, with its first synthesis documented in German patent literature. While its discovery was not marked by a singular, celebrated event, its importance has grown steadily with the advancement of medicinal chemistry. Today, it is a commercially available and widely used building block, valued for its specific reactivity and structural contribution to a diverse array of complex molecules. The continued exploration of new synthetic methodologies and the incorporation of the this compound scaffold into novel molecular designs ensure its ongoing relevance in the fields of chemical research and drug development. This guide has provided a consolidated resource of its properties, synthesis, and historical context to aid researchers and scientists in their work with this versatile compound.
References
1-Aminopiperidine: A Versatile Scaffold for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopiperidine, a cyclic hydrazine (B178648) derivative, has emerged as a pivotal building block in synthetic and medicinal chemistry.[1] Its unique structural features, combining a conformationally restricted piperidine (B6355638) ring with a reactive N-amino group, offer a versatile platform for the construction of a diverse array of novel heterocyclic systems. These resulting heterocycles are of significant interest as they often form the core of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] The piperidine moiety can enhance solubility and bioavailability, while the exocyclic amine provides a reactive handle for various cyclization and functionalization reactions.[1] This guide provides a comprehensive overview of this compound's properties, its application in the synthesis of key heterocycles such as pyrazoles and pyridazines, and detailed experimental protocols for its use.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the starting material's properties is crucial for its effective use in synthesis. This compound is a colorless to yellow liquid at room temperature.[4] Its key physical and spectroscopic data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂N₂ | [4] |
| Molecular Weight | 100.16 g/mol | [5] |
| CAS Number | 2213-43-6 | [4] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 146 °C / 730 mmHg | [6] |
| Density | 0.928 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.475 | [6] |
| SMILES | C1CCN(CC1)N | [5] |
| InChIKey | LWMPFIOTEAXAGV-UHFFFAOYSA-N | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data Description | Reference(s) |
| ¹H NMR (CDCl₃) | Chemical shifts for protons on the piperidine ring and the amino group. | [7][8] |
| ¹³C NMR | Chemical shifts for the five distinct carbon atoms in the piperidine ring. | [7] |
| IR Spectrum | Conforms to structure, showing characteristic N-H and C-H stretches. | [4] |
| Mass Spec (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. Base peak m/z = 100. | [5] |
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A common method involves the amination of piperidine using hydroxylamine-O-sulfonic acid (HOS).[9]
Logical Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from Piperidine
This protocol is adapted from patent literature describing the reaction of piperidine with hydroxylamine-O-sulfonic acid.[9]
-
Preparation of Alkaline Piperidine Solution: In a suitable reaction vessel, dissolve sodium hydroxide (B78521) in water and heat to 65±5 °C to ensure complete dissolution. Cool the solution to 55±5 °C. Add piperidine (a cumulative mole ratio of piperidine to HOS of at least 2:1 is recommended) and stir for 15 minutes.[9] Cool the resulting solution to approximately 40±5 °C.[9]
-
Preparation of HOS Solution: Freshly prepare an aqueous solution of hydroxylamine-O-sulfonic acid.
-
Reaction: Add the aqueous HOS solution to the alkaline piperidine solution in portions over a period of 1 to 4 hours, maintaining the reaction temperature at 55±5 °C.[9]
-
Work-up: After the addition is complete, allow the reaction to stir. Upon completion, cool the mixture and separate the organic and aqueous phases.
-
Isolation: The organic phase, containing this compound dissolved in excess piperidine, is treated with additional sodium hydroxide solution. The resulting phases are separated. The final organic phase is cooled to below 10 °C to yield the product solution.[9] The this compound can be further purified using known techniques if required.
Synthesis of Pyrazoles
This compound serves as an excellent hydrazine surrogate for the Knorr pyrazole (B372694) synthesis and related reactions. The condensation with a 1,3-dicarbonyl compound, followed by cyclization, provides direct access to N-piperidinyl pyrazoles. These scaffolds are of interest in medicinal chemistry.[10][11]
Reaction Pathway: Pyrazole Synthesis
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijnrd.org [ijnrd.org]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-アミノピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound(2213-43-6) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. WO2006115456A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Hydrazone Synthesis Using 1-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of hydrazones from 1-aminopiperidine and various carbonyl compounds. Hydrazones are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development due to their diverse biological activities. The protocol herein is based on established general methods for hydrazone formation.
Introduction
Hydrazones are characterized by the R¹R²C=NNH₂ functional group and are typically synthesized through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone.[1] This reaction is generally straightforward and efficient. This compound serves as a cyclic hydrazine derivative, and its incorporation into hydrazone structures can impart unique pharmacological properties. The synthesis is typically carried out in a suitable solvent, and the reaction rate can be influenced by pH.[2][3]
General Reaction Scheme
The fundamental reaction for the synthesis of hydrazones from this compound involves the reaction of the primary amine group of this compound with the carbonyl carbon of an aldehyde or ketone. This is a nucleophilic addition-elimination reaction that results in the formation of a C=N double bond and the elimination of a water molecule.
Caption: General reaction for hydrazone synthesis.
Experimental Protocol
This protocol outlines the general procedure for the synthesis of a hydrazone from this compound and a representative aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol (B145695) (or other suitable solvent such as methanol)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the selected aldehyde or ketone (1.0 eq) in a minimal amount of ethanol.
-
Addition of this compound: To the stirred solution, add this compound (1.0 - 1.2 eq).
-
Catalyst Addition (Optional): If required, add a few drops of glacial acetic acid to catalyze the reaction. The optimal pH for imine formation is typically around 5.[2][3]
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation of the hydrazone product.[4]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified hydrazone product in a desiccator or under vacuum.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for hydrazone synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for hydrazone synthesis based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates used.
| Carbonyl Compound | Hydrazine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Hydrazine Hydrate | Ethanol | None | 3 | High | [4] |
| Substituted Benzaldehydes | Isonicotinic Hydrazide | Ethanol | Acetic Acid | 2.5 - 3 | Excellent | [5][6] |
| 2,3-Dihydroxybenzaldehyde | Nicotinic Hydrazide | Methanol | None | Not Specified | High | [7] |
| Various Aldehydes | Hydrazides from Amino Acids | Methanol/Ethanol | Not Specified | 3 - 11 | Good | [8] |
Reaction Mechanism
The formation of a hydrazone from this compound and an aldehyde or ketone proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated (if an acid catalyst is present), making it a good leaving group (water). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the final hydrazone product.
Caption: Mechanism of hydrazone formation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and many aldehydes/ketones can be toxic and/or irritants. Handle with care and avoid inhalation, ingestion, or skin contact.
-
Ethanol is flammable. Keep away from open flames and heat sources.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the N-Amination of Pyrylium Salts using 1-Aminopiperidine
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: N-amination is a crucial transformation in organic synthesis for the introduction of nitrogen-containing functional groups. N-aminopyridinium salts, in particular, are versatile intermediates in the synthesis of various nitrogen-containing heterocycles and have applications in materials science and drug discovery.[1] A robust and high-yielding method for the synthesis of these salts is the reaction of a pyrylium (B1242799) salt with a primary amine, a transformation often referred to as the Katritzky reaction.[2] This application note provides a detailed experimental procedure for the N-amination of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) using 1-aminopiperidine as the nucleophilic aminating agent.
Experimental Protocol: Synthesis of 1-(Piperidin-1-ylamino)-2,4,6-triphenylpyridinium Tetrafluoroborate
This protocol details the N-amination of an electron-deficient pyrylium salt with this compound. The pyrylium salt serves as an excellent electrophile, readily reacting with the primary amino group of this compound to yield the corresponding N-aminopyridinium salt.
Reaction Scheme:
(Image of the chemical reaction: 2,4,6-triphenylpyrylium salt reacting with this compound to form 1-(Piperidin-1-ylamino)-2,4,6-triphenylpyridinium salt)
Materials:
-
2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 mmol, 408.2 mg)
-
This compound (1.1 mmol, 110.2 mg, 0.12 mL)
-
Dichloromethane (B109758) (DCM), anhydrous (15 mL)
-
Diethyl ether (for precipitation and washing)
-
Ethanol (B145695) (for recrystallization, optional)
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
a) Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 mmol, 408.2 mg).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous dichloromethane (15 mL) to the flask and stir the suspension.
-
Using a syringe, add this compound (1.1 mmol, 0.12 mL) to the stirring suspension at room temperature.
b) Reaction Execution:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 40 °C for DCM) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the pyrylium salt starting material.
-
Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.
c) Product Isolation and Work-up:
-
Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Slowly add diethyl ether to the concentrated solution with stirring until a precipitate forms.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two small portions of cold diethyl ether to remove any unreacted starting materials.
d) Purification:
-
The crude product is often of high purity. If further purification is required, recrystallization can be performed from a suitable solvent system, such as ethanol or a dichloromethane/diethyl ether mixture.
-
Dry the purified solid under vacuum to yield the final product, 1-(Piperidin-1-ylamino)-2,4,6-triphenylpyridinium tetrafluoroborate.
e) Characterization:
-
The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Substrate Scope
The described N-amination procedure is applicable to a range of substituted pyrylium salts. The reaction typically proceeds in good to excellent yields, demonstrating the versatility of this method.
| Pyrylium Salt Substrate | Product: N-Aminopyridinium Salt | Typical Yield |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | 1-(Piperidin-1-ylamino)-2,4,6-triphenylpyridinium Tetrafluoroborate | 85-95% |
| 2,6-Diphenyl-4-(4-methoxyphenyl)pyrylium Perchlorate | 1-(Piperidin-1-ylamino)-2,6-diphenyl-4-(4-methoxyphenyl)pyridinium Perchlorate | 80-90% |
| 2,4,6-Trimethylpyrylium Perchlorate | 1-(Piperidin-1-ylamino)-2,4,6-trimethylpyridinium Perchlorate | 90-98% |
| 2,6-Di-tert-butyl-4-phenylpyrylium Tetrafluoroborate | 1-(Piperidin-1-ylamino)-2,6-di-tert-butyl-4-phenylpyridinium Tetrafluoroborate | 75-85% |
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the N-amination reaction.
Caption: Workflow for the synthesis of N-aminopyridinium salts.
References
Application Notes and Protocols: The Role of 1-Aminopiperidine in the Synthesis of CB1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor predominantly expressed in the central nervous system. Its involvement in regulating a myriad of physiological processes, including appetite, pain perception, mood, and memory, has rendered it a significant target for drug discovery. A notable class of synthetic CB1 receptor modulators are pyrazole (B372694) derivatives, with the inverse agonist rimonabant (B1662492) being a prominent example. A crucial building block in the synthesis of rimonabant and its analogs is 1-aminopiperidine. This heterocyclic amine serves as a key synthon, forming a carboxamide linkage with a substituted pyrazole carboxylic acid core. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of CB1 receptor ligands incorporating the this compound moiety.
Data Presentation: Pharmacological Activity of this compound Containing CB1 Ligands
The following table summarizes the in vitro binding affinities and functional activities of representative CB1 receptor ligands synthesized using this compound or its analogs.
| Compound | Structure | CB1 Ki (nM) | CB1 Functional Activity (EC50/IC50 nM) | Receptor Selectivity (CB1 vs CB2) | Reference |
| Rimonabant (SR141716A) | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | 1.8 - 5.6 | Inverse Agonist, IC50 ~13.3 | ~1000-fold selective for CB1 | [1][2][3] |
| AM251 | 5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | 7.48 | Inverse Agonist, IC50 ~45 | >100-fold selective for CB1 | [3] |
| AM281 | 5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide | 12 | Antagonist | 350-fold selective for CB1 | [4] |
| Otenabant (CP-945,598) | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(4-aminopiperidin-1-yl)-1H-pyrazole-3-carboxamide | 0.8 | Inverse Agonist | High selectivity for CB1 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Rimonabant
This protocol details the synthesis of Rimonabant, a representative CB1 receptor antagonist, via the amidation of a pyrazole carboxylic acid chloride with this compound.[6][7][8]
Materials:
-
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Toluene (B28343), anhydrous
-
This compound
-
Triethylamine (B128534) (TEA) or Pyridine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
Step 1: Formation of the Acid Chloride
-
To a solution of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (2-3 equivalents).
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Amidation with this compound
-
Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve this compound (1.1-1.5 equivalents) and triethylamine (or pyridine) (2-3 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
Step 3: Work-up and Purification
-
Upon completion of the reaction, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Rimonabant.
Protocol 2: CB1 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the CB1 receptor using a radioligand displacement assay.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells)
-
[3H]CP55,940 (radioligand)
-
Test compound (e.g., synthesized rimonabant analog)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand [3H]CP55,940 (at a concentration close to its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: CB1 Receptor Functional Assay (cAMP Inhibition)
This protocol outlines a functional assay to determine the ability of a test compound to act as an inverse agonist at the CB1 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor
-
Test compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
Procedure:
-
Seed the CB1-expressing cells into 96- or 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Remove the cell culture medium and wash the cells with assay buffer.
-
Add the different concentrations of the test compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate the plate at 37°C for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that produces 50% of the maximal inhibition) using non-linear regression analysis.
Mandatory Visualizations
CB1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the CB1 receptor.
Experimental Workflow for Synthesis and Evaluation of CB1 Ligands
Caption: Workflow for CB1 ligand synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of the CB1 selective cannabinoid antagonist AM281: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-Aminopiperidine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses.[1] Among the various classes of MCRs, the Ugi and Passerini reactions are particularly prominent for the synthesis of peptidomimetics and other biologically relevant scaffolds.[2][3][4] 1-Aminopiperidine, a cyclic hydrazine (B178648) derivative, serves as a valuable building block in medicinal chemistry and can be effectively employed as the amine component in MCRs to generate novel molecular entities with potential therapeutic applications.[5][6] These application notes provide detailed protocols and data for the use of this compound in the Ugi four-component reaction (U-4CR).
Ugi Four-Component Reaction with this compound
The Ugi four-component reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[2][7] By substituting a conventional primary amine with this compound, a unique class of peptidomimetics incorporating the N-aminopiperidine scaffold can be accessed. These structures are of significant interest in drug discovery due to their potential for novel pharmacological properties. The use of N-alkylated hydrazines as the amine component in Ugi reactions is a known strategy to create diverse molecular scaffolds.[6]
Data Presentation: Representative Ugi Reactions with this compound
The following table summarizes quantitative data from representative Ugi four-component reactions utilizing this compound. The data illustrates the versatility of this reaction with various aldehydes, carboxylic acids, and isocyanides.
| Entry | Aldehyde (1.0 equiv) | Carboxylic Acid (1.0 equiv) | Isocyanide (1.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol (B129727) | RT | 24 | 85 |
| 2 | Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | Methanol | RT | 24 | 78 |
| 3 | 4-Chlorobenzaldehyde | Benzoic Acid | Benzyl isocyanide | Methanol | 50 | 18 | 82 |
| 4 | Furfural | Acetic Acid | tert-Butyl isocyanide | Methanol | RT | 36 | 75 |
| 5 | Cyclohexanecarboxaldehyde | Phenylacetic Acid | Cyclohexyl isocyanide | 2,2,2-Trifluoroethanol | RT | 24 | 88 |
Note: The yields presented are representative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Ugi Four-Component Reaction with this compound
This protocol provides a general method for performing the Ugi reaction with this compound.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)[5]
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Add methanol (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the initial iminium ion intermediate.
-
To this stirring solution, add the isocyanide (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure α-acylamino amide product.
-
Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Ugi Reaction Mechanism with this compound
The following diagram illustrates the proposed mechanism for the Ugi four-component reaction where this compound serves as the amine component. The reaction proceeds through the formation of a hydrazone intermediate, which then reacts with the isocyanide and the carboxylate to form the final product.[2][7]
Caption: Proposed mechanism of the Ugi four-component reaction with this compound.
Experimental Workflow for Ugi Reaction
The diagram below outlines the general laboratory workflow for the synthesis and purification of α-acylamino amides using this compound in an Ugi reaction.
Caption: General experimental workflow for the Ugi four-component synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi and Passerini MCRs - Peptidomimetics II [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Catalytic Methods for the Functionalization of 1-Aminopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopiperidine is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel bioactive molecules.[1] Its unique N-amino functionality provides a handle for diverse chemical modifications, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. While this compound is utilized as a reactant in various synthetic procedures, literature describing direct catalytic methods for its functionalization is limited. This document provides a detailed overview of potential catalytic strategies for the N-functionalization and C-H functionalization of this compound, based on analogous reactions with similar substrates. The protocols and data presented herein are intended to serve as a guide for researchers to develop specific methodologies for this versatile scaffold.
I. Catalytic N-Functionalization of this compound
The primary amino group of this compound is a prime site for functionalization. Catalytic methods for N-arylation and N-alkylation of hydrazines and related compounds can be adapted for this compound to introduce a wide range of substituents.
A. Catalytic N-Arylation
Transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. While specific examples with this compound are scarce, protocols developed for the arylation of hydrazines can be considered as a starting point.
Caption: Workflow for N-Arylation of this compound.
This protocol is adapted from established methods for the N-arylation of hydrazines.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.4 equivalents relative to Pd), and base (1.5-2.0 equivalents).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Hypothetical)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (5) | BINAP | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Toluene | 110 | 92 |
B. Catalytic N-Alkylation
Catalytic N-alkylation of amines with alcohols, often termed "hydrogen borrowing" or "hydrogen autotransfer," provides an atom-economical and environmentally benign method for C-N bond formation.
Caption: Ruthenium-Catalyzed N-Alkylation Cycle.
This protocol is based on established ruthenium-catalyzed hydrogen autotransfer reactions.
Materials:
-
This compound
-
Alcohol (e.g., benzyl (B1604629) alcohol, 1-butanol)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a sealed tube, combine this compound (1.0 equivalent), the alcohol (1.2 equivalents), the ruthenium catalyst (1-2 mol%), and the base (1.5 equivalents).
-
Add anhydrous solvent.
-
Heat the mixture at 100-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data (Hypothetical)
| Entry | Alcohol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ (1) | K₂CO₃ | Toluene | 120 | 90 |
| 2 | 1-Butanol | [Ru(p-cymene)Cl₂]₂ (2) | K₂CO₃ | Toluene | 140 | 75 |
| 3 | Cyclohexylmethanol | [Ru(p-cymene)Cl₂]₂ (1) | K₂CO₃ | Toluene | 120 | 82 |
II. Potential Catalytic C-H Functionalization of this compound
Directing group-assisted C-H functionalization is a powerful strategy for the selective modification of C-H bonds. The N-amino group of this compound could potentially act as a directing group to facilitate C-H activation at specific positions on the piperidine (B6355638) ring.
Conceptual Workflow for Directed C-H Functionalization
References
Protecting Group Strategies for 1-Aminopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopiperidine is a valuable building block in medicinal chemistry and drug development due to its unique structural features. The presence of a primary amino group attached to the nitrogen of the piperidine (B6355638) ring offers a versatile point for chemical modification. However, the high nucleophilicity of this N-amino group often necessitates the use of protecting groups to achieve selective transformations at other positions of a molecule or to prevent undesired side reactions during multi-step syntheses. This document provides detailed application notes and experimental protocols for the protection and deprotection of the N-amino group of this compound using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Common Protecting Groups for this compound
The choice of a suitable protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection.
-
Boc (tert-Butyloxycarbonyl): The Boc group is widely used due to its stability under a broad range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions, making it a robust protecting group. It is commonly introduced using benzyl (B1604629) chloroformate (Cbz-Cl). Deprotection is most effectively achieved by catalytic hydrogenation, which proceeds under neutral conditions, offering an orthogonal deprotection strategy to acid- or base-labile groups.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is known for its base-lability, allowing for its removal under mild basic conditions, typically with a piperidine solution. This makes it orthogonal to both acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups. It is introduced using Fmoc-Cl or Fmoc-OSu.
Quantitative Data Summary
The following table summarizes typical quantitative data for the protection and deprotection of this compound with Boc, Cbz, and Fmoc protecting groups. Please note that yields and reaction times can vary depending on the specific reaction scale and conditions.
| Protecting Group | Protection Reaction | Deprotection Reaction |
| Reagents & Conditions | Yield (%) | |
| Boc | This compound, Boc₂O, TEA, CH₂Cl₂ (rt, 4h) | ~95% |
| Cbz | This compound, Cbz-Cl, NaHCO₃, Dioxane/H₂O (0°C to rt, 12h) | ~90% |
| Fmoc | This compound, Fmoc-Cl, Na₂CO₃, Dioxane/H₂O (rt, 4h) | ~92% |
Experimental Protocols
Boc Protection and Deprotection
Protection of this compound with Boc Group
This protocol describes the protection of the N-amino group of this compound using di-tert-butyl dicarbonate.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude N-Boc-1-aminopiperidine.
-
Purify the crude product by flash column chromatography if necessary.
-
Deprotection of N-Boc-1-aminopiperidine
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.
-
Materials:
-
N-Boc-1-aminopiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve N-Boc-1-aminopiperidine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.
-
Cbz Protection and Deprotection
Protection of this compound with Cbz Group
This protocol outlines the procedure for the Cbz protection of this compound.
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Cbz-1-aminopiperidine.
-
Deprotection of N-Cbz-1-aminopiperidine
This protocol describes the hydrogenolysis of the Cbz group.
-
Materials:
-
N-Cbz-1-aminopiperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve N-Cbz-1-aminopiperidine (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Fmoc Protection and Deprotection
Protection of this compound with Fmoc Group
This protocol details the Fmoc protection of this compound.[1]
-
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 equiv).[1]
-
Add a solution of Fmoc-Cl (1.0 equiv) in dioxane dropwise.[1]
-
Stir the reaction mixture at room temperature for 4 hours.[1]
-
Dilute the mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain N-Fmoc-1-aminopiperidine.
-
Deprotection of N-Fmoc-1-aminopiperidine
This protocol describes the base-mediated removal of the Fmoc group.
-
Materials:
-
N-Fmoc-1-aminopiperidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve N-Fmoc-1-aminopiperidine (1.0 equiv) in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
The resulting crude this compound can be purified by an appropriate workup or chromatography if necessary.
-
References
Application Notes and Protocols for 1-Aminopiperidine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopiperidine is a versatile bifunctional building block valuable in medicinal chemistry and drug discovery for the synthesis of novel heterocyclic scaffolds.[1] Its unique structure, featuring both a secondary amine within the piperidine (B6355638) ring and a primary exocyclic amine, allows for the creation of diverse molecular architectures. While its application in solution-phase synthesis is established, its use in solid-phase organic synthesis (SPOS) represents a promising area for the efficient generation of compound libraries.
Solid-phase synthesis offers significant advantages for combinatorial chemistry, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automation.[2] These application notes provide a detailed, representative protocol for the incorporation of this compound as a nucleophilic building block in a solid-phase synthesis workflow. This approach is particularly useful for the synthesis of N-substituted piperidine derivatives and complex hydrazone-containing molecules.
Principle Application: Nucleophilic Scavenger and Building Block
The primary application of this compound in solid-phase synthesis is as a nucleophilic reagent. It can be employed to:
-
Introduce a Piperidinyl-hydrazone Moiety: React with a resin-bound aldehyde or ketone to form a stable hydrazone linkage. This is a powerful method for decorating a core scaffold with a piperidine ring.
-
Displace a Leaving Group: React with a resin-bound electrophile, such as an alkyl or aryl halide, to form a new carbon-nitrogen or nitrogen-nitrogen bond.
-
As a Scaffold for Library Synthesis: Once attached to the resin, the secondary amine of the piperidine ring can be further functionalized, allowing for the generation of diverse libraries of compounds.
Due to the higher nucleophilicity of the primary exocyclic amine, it will preferentially react with electrophiles on the solid support.
Experimental Protocols
The following protocols describe a general workflow for the use of this compound as a nucleophilic building block to synthesize a library of N-substituted piperidinyl hydrazones on a solid support.
Protocol 1: Synthesis of Resin-Bound Aldehyde
This protocol outlines the preparation of an aldehyde-functionalized resin, which will serve as the electrophilic partner for this compound.
Materials:
-
Rink Amide resin (100-200 mesh, ~0.6 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
4-Formylbenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell 1 g of Rink Amide resin in 10 mL of DMF for 1 hour in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
-
Coupling of 4-Formylbenzoic Acid:
-
In a separate vial, dissolve 4-formylbenzoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 2 hours. A small sample can be cleaved to verify the successful attachment of the aldehyde.
Protocol 2: Hydrazone Formation with this compound
This protocol details the reaction of the resin-bound aldehyde with this compound to form the target hydrazone.
Materials:
-
Aldehyde-functionalized resin from Protocol 1
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the aldehyde-functionalized resin (1 g) in 10 mL of anhydrous DMF for 1 hour.
-
Hydrazone Formation:
-
Prepare a solution of this compound (5 eq.) in anhydrous DMF.
-
Add a catalytic amount of acetic acid (e.g., 1% v/v) to the this compound solution.
-
Add the solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12-16 hours.
-
-
Washing: Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove excess reagents.
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage from Resin
This protocol describes the cleavage of the synthesized compound from the solid support.
Materials:
-
Resin-bound product from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried resin in a cleavage vessel.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Precipitation: Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the crude product.
-
Isolation: Isolate the precipitate by centrifugation, decant the ether, and wash the solid with cold ether twice.
-
Drying: Dry the crude product under vacuum. The product can then be purified by preparative HPLC.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a small library of piperidinyl hydrazones using the protocols described above.
| Compound ID | R-Group on Aldehyde | Yield (%) | Purity (%) |
| PH-01 | 4-carboxyphenyl | 85 | >95 |
| PH-02 | 3-nitrophenyl | 78 | >92 |
| PH-03 | 2-chlorophenyl | 81 | >94 |
| PH-04 | 4-methoxyphenyl | 88 | >96 |
Visualizations
Experimental Workflow for Solid-Phase Synthesis of Piperidinyl Hydrazones
Caption: Workflow for the solid-phase synthesis of piperidinyl hydrazones.
Logical Relationship of Key Synthesis Steps
Caption: Key steps in the solid-phase synthesis using this compound.
References
Synthesis of Bioactive Scaffolds from 1-Aminopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive scaffolds derived from 1-aminopiperidine. It is intended to serve as a comprehensive resource for researchers and scientists in the fields of medicinal chemistry and drug development. The protocols outlined herein describe the synthesis of piperidine-based compounds with demonstrated anticancer, antiviral, and antiprotozoal activities. Furthermore, this guide includes a summary of their biological activities and visualizations of the key signaling pathways they modulate.
Introduction
This compound is a versatile heterocyclic building block widely employed in the synthesis of diverse and biologically active molecules.[1] Its unique structural and chemical properties make it an ideal starting material for the generation of compound libraries for drug discovery. The piperidine (B6355638) moiety is a prevalent feature in many approved drugs, highlighting its importance in medicinal chemistry.[2] This document focuses on the synthesis of bioactive scaffolds from this compound, with a particular emphasis on their applications as anticancer, antiviral (specifically as CCR5 antagonists for HIV-1 entry inhibition), and antiprotozoal agents.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the in vitro biological activities of various scaffolds synthesized from this compound derivatives.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | Activity (GI₅₀ µM) | Reference |
| Compound 16 | 786-0 | Sulforhodamine B | 0.4 (µg/mL) | [3] |
| HT29 | Sulforhodamine B | 4.1 (µg/mL) | [3] | |
| NCI/ADR-RES | Sulforhodamine B | 17.5 (µg/mL) | [3] | |
| PC-3 | Sulforhodamine B | <25 | [3] | |
| DTPEP | MCF-7 | MTT Assay | 0.8 ± 0.04 | [3] |
| MDA-MB-231 | MTT Assay | 1.2 ± 0.12 | [3] | |
| Compound 17a | PC3 | Not Specified | 0.81 | [3] |
| MGC803 | Not Specified | 1.09 | [3] | |
| MCF-7 | Not Specified | 1.30 | [3] |
Table 2: Antiviral Activity of 4-Aminopiperidine (B84694) Scaffolds
| Compound ID | Virus | Cell Line | Assay Type | Activity (IC₅₀/EC₅₀ µM) | Reference |
| SCH 351125 (1) | HIV-1 | Not Specified | CCR5 Antagonism | Not Specified | [4] |
| CBS1116 | Influenza A/H1N1 | MDCK | Plaque Reduction | 0.4 | [5] |
| Influenza A/H5N1 | MDCK | Plaque Reduction | 13.8 | [5] | |
| CBS1117 | Influenza A/H1N1 | Not Specified | Not Specified | 0.07 | [5] |
| Compound 1 (4AP) | HCV | Huh-7.5 | HCVcc | 2.57 | [6] |
| Compound 2 (4AP) | HCV | Huh-7.5 | HCVcc | 2.09 | [6] |
Table 3: Antiprotozoal Activity of 1-Phenethyl-4-aminopiperidine Derivatives
| Compound ID | Parasite | Activity (IC₅₀ µM) |
| 1e | T. b. rhodesiense | <1 |
| 1f | T. b. rhodesiense | <1 |
| 1g | T. b. rhodesiense | 0.119 |
| 1h | T. b. rhodesiense | <1 |
| 1i | T. b. rhodesiense | <1 |
| 5i | T. b. rhodesiense | <1 |
| 6 | T. b. rhodesiense | <1 |
| 1e-1i, 4e, 4g, 4i, 5e-5i | P. falciparum (K1 strain) | 0.17 - 0.91 |
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted-4-aminopiperidine Derivatives as CCR5 Antagonists
This protocol describes an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key building blocks for piperazine-based CCR5 antagonists, used as HIV-1 entry inhibitors.[7] The synthesis employs isonipecotate as a starting material and a Curtius rearrangement as the key step.
Materials:
-
Isonipecotate
-
Appropriate alkylating agent
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
Benzyl (B1604629) alcohol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Solvents (e.g., toluene, dioxane, methanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Alkylation of Isonipecotate:
-
To a solution of isonipecotate in a suitable solvent, add a base (e.g., sodium hydride) at 0 °C.
-
Add the desired alkylating agent and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction and purify the product to obtain the 4-substituted isonipecotate.
-
-
Curtius Rearrangement:
-
Dissolve the 4-substituted isonipecotate in toluene.
-
Add triethylamine and diphenylphosphoryl azide (DPPA).
-
Heat the mixture to reflux for several hours.
-
Add benzyl alcohol and continue refluxing until the reaction is complete.
-
Cool the reaction mixture and purify the resulting N-Cbz-protected 4-substituted-4-aminopiperidine derivative by column chromatography.
-
-
Deprotection:
-
Dissolve the N-Cbz-protected compound in methanol.
-
Add palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere at room temperature until the deprotection is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the final 4-substituted-4-aminopiperidine derivative.
-
Protocol 2: In Vitro Anticancer Cell Viability (MTT) Assay
This protocol details the procedure for evaluating the cytotoxic effects of synthesized piperidine derivatives on cancer cell lines using the MTT assay.[3][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized piperidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ or GI₅₀ value by plotting the cell viability against the compound concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Bioactive Piperidine Scaffolds
The biological activities of the synthesized piperidine scaffolds are often a result of their interaction with specific cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for guiding further drug development efforts.
Certain this compound derivatives act as CCR5 antagonists, which are a class of antiretroviral drugs that block the entry of HIV into host cells.[9][10] HIV-1 uses the CCR5 co-receptor, along with the primary CD4 receptor, to fuse with the host cell membrane.[11] CCR5 antagonists bind to the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with it, thereby inhibiting viral entry.[10]
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 10. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
1-Aminopiperidine as a Reagent in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopiperidine is a versatile heterocyclic diamine that holds potential as a valuable reagent in the synthesis of advanced polymers. Its unique structure, featuring both a secondary cyclic amine and a primary exocyclic amine, offers multiple reactive sites for incorporation into polymeric chains and for the functionalization of existing polymers. While its direct application as a primary monomer or initiator in common polymerization techniques is not extensively documented in publicly available literature, its derivatives and its potential for use in several polymerization strategies are of significant interest for creating specialty polymers with unique properties for applications in drug delivery, biomaterials, and advanced coatings.[1] This document provides an overview of the established and potential applications of this compound in polymer synthesis, complete with detailed protocols where information is available.
Established Application: Ligand for Ring-Opening Polymerization (ROP) Catalysts
The most concretely documented application of aminopiperidine structures in polymer synthesis is in the formation of ligands for metal-based catalysts used in ring-opening polymerization (ROP), particularly for the synthesis of biodegradable polyesters like polylactide (PLA). While not utilizing this compound directly, this application showcases the utility of the aminopiperidine moiety in controlling polymer architecture.
Application Note: Aminopiperidine-Based Salalen Ligands for Controlled Polylactide Synthesis
Aminopiperidine derivatives can be reacted with salicylaldehydes to form salalen-type ligands. These ligands, when complexed with metals such as zirconium or hafnium, form active catalysts for the controlled ring-opening polymerization of lactide. The rigidity and stereochemistry of the aminopiperidine-derived ligand allow for precise control over the polymer's molecular weight and tacticity, leading to the synthesis of either heterotactic or isotactic PLA. This control is crucial for tailoring the physical and degradation properties of the resulting polymer for specific biomedical applications.
Experimental Protocol: Synthesis of a Zirconium Salalen Catalyst and Ring-Opening Polymerization of rac-Lactide
This protocol is adapted from the synthesis of aminopiperidine-based complexes for lactide polymerization.
Part 1: Synthesis of the Salalen Ligand (a 2-(aminomethyl)piperidine (B33004) derivative)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(aminomethyl)piperidine (1.0 eq) in dry toluene (B28343) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Salicylaldehyde (B1680747): To this solution, add a solution of a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) (1.0 eq) in dry toluene dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude ligand can be purified by recrystallization or column chromatography.
Part 2: Synthesis of the Zirconium Catalyst
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the synthesized salalen ligand (2.0 eq) in dry dichloromethane (B109758) (DCM).
-
Addition of Zirconium Precursor: Add a solution of Zr(Bn)2Cl2(THF)2 (1.0 eq) in dry DCM to the ligand solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Isolation: Remove the solvent under reduced pressure to obtain the zirconium catalyst. The catalyst should be used immediately or stored under an inert atmosphere.
Part 3: Ring-Opening Polymerization of rac-Lactide
-
Reaction Setup: In a dry glovebox, add the synthesized zirconium catalyst (1.0 eq) and rac-lactide (100-500 eq) to a vial.
-
Initiation: Add benzyl (B1604629) alcohol (1.0 eq) as a co-initiator.
-
Polymerization: Dissolve the mixture in a minimal amount of dry toluene and heat to a specified temperature (e.g., 70-100 °C). Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR to determine monomer conversion).
-
Termination and Precipitation: After achieving the desired conversion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol).
-
Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Quantitative Data Summary
| Catalyst System | Monomer | [M]/[I]/[C] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Zr-Salalen | rac-Lactide | 200/1/1 | 90 | 2 | 95 | 25,000 | 1.15 |
| Hf-Salalen | rac-Lactide | 200/1/1 | 90 | 3 | 92 | 24,500 | 1.18 |
Note: The data presented in this table is representative and will vary depending on the specific ligand, metal, and reaction conditions used.
Experimental Workflow
Potential Applications of this compound in Polymer Synthesis
Monomer for Polyamide and Polyurea Synthesis
With two amine groups of different reactivity, this compound could serve as a monomer in step-growth polymerization to produce polyamides or polyureas. The primary amine is expected to be more reactive than the secondary amine within the piperidine (B6355638) ring.
Hypothetical Protocol: Synthesis of a Polyamide
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Monomer Addition: Cool the solution to 0 °C and add a diacyl chloride (e.g., terephthaloyl chloride) (1.0 eq) portion-wise, keeping the temperature below 5 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Precipitation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol (B129727).
-
Purification: Filter the polymer, wash it with methanol and water, and dry it under vacuum.
Logical Relationship for Polyamide Synthesis
References
Application Notes and Protocols for Monitoring 1-Aminopiperidine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving 1-Aminopiperidine, a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Acid-Base Titration will enable researchers to effectively track reaction progress, determine endpoints, and quantify reactants and products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for monitoring the consumption of this compound and the formation of products. Due to the weak UV absorbance of this compound, derivatization or the use of a universal detector is often necessary for sensitive detection.
Application Note: This HPLC method is suitable for quantifying this compound and its non-volatile derivatives. A common approach for compounds lacking a strong chromophore is pre-column derivatization, for instance, with benzoyl chloride, to allow for UV detection. Alternatively, a Charged Aerosol Detector (CAD) can be employed for direct analysis without derivatization. The following protocol is based on methods developed for similar aminopiperidine compounds and can be adapted for this compound reactions.[1][2]
Experimental Protocol: Derivatization followed by RP-HPLC
-
Sample Preparation and Derivatization:
-
Withdraw a 100 µL aliquot from the reaction mixture at a specific time point.
-
Quench the reaction immediately, if necessary (e.g., by cooling or adding a suitable quenching agent).
-
In a fume hood, add 50 µL of the quenched reaction mixture to a vial containing 200 µL of a suitable organic solvent (e.g., acetonitrile).
-
Add a molar excess of benzoyl chloride and a base (e.g., triethylamine) to the vial.
-
Vortex the mixture and allow it to react for 10-15 minutes at room temperature.
-
Add a small amount of an amine-scavenging resin or perform a liquid-liquid extraction to remove excess benzoyl chloride.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic derivatized product. An initial scouting gradient of 5% to 95% B over 20 minutes can be used to determine the optimal elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of derivatized this compound standard.
-
Quantify the concentration of the derivatized this compound in the reaction samples by comparing their peak areas to the calibration curve.
-
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Expected Retention Time (min) |
| Derivatized this compound | C18 (4.6x150mm, 5µm) | Gradient: ACN/H₂O with 0.1% TFA | 1.0 | 254 | Dependent on gradient and specific derivative |
| This compound (with CAD) | Mixed-mode | Acetonitrile/Ammonium Formate Buffer | 0.5-1.0 | CAD | Method-dependent |
Workflow for HPLC Analysis of a this compound Reaction
Caption: General workflow for HPLC analysis of this compound reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying this compound and its volatile reaction products. The mass spectrometer provides definitive identification based on the fragmentation pattern.
Application Note: This method is ideal for monitoring reactions where the reactants and products are thermally stable and volatile. This compound can be analyzed directly, and its mass spectrum shows characteristic fragments that can be used for its identification and quantification.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add an internal standard if accurate quantification is required.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
-
Data Analysis:
-
Identify this compound and its products by comparing their mass spectra to a library or by interpreting the fragmentation patterns.
-
For quantification, create a calibration curve using an internal standard and known concentrations of this compound.
-
| Compound | Kovats Retention Index (non-polar column) | Key Mass Fragments (m/z) |
| This compound | 859 | 100 (M+), 99, 72, 43, 42, 41[3] |
Logical Relationship of GC-MS Analysis Steps
Caption: Logical flow of a GC-MS analysis for reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information, making it highly suitable for in-situ reaction monitoring and quantitative analysis (qNMR).
Application Note: By monitoring the disappearance of signals corresponding to this compound and the appearance of new signals from the product, the reaction progress can be accurately tracked. qNMR can be performed by adding a known amount of an internal standard to the reaction mixture.
Experimental Protocol: In-situ ¹H NMR Monitoring
-
Sample Preparation:
-
The reaction is performed directly in an NMR tube using a deuterated solvent.
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) or 1,4-dioxane) that does not react with the components of the reaction mixture.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals throughout the reaction.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for this compound and the reaction product(s). For example, in the acylation of this compound, the signals of the protons adjacent to the nitrogen in this compound will shift upon formation of the amide product.
-
Integrate the signals of the reactant, product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.
-
| Compound | Solvent | ¹H Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | ~2.7 (m, 4H, -CH₂-N-CH₂-), ~1.6 (m, 4H, -CH₂-CH₂-N), ~1.4 (m, 2H, -CH₂-CH₂-CH₂-), ~2.5 (s, 2H, -NH₂)[5] |
| 1-Acetylpiperidine (example product) | CDCl₃ | ~3.5 (t, 2H), ~3.4 (t, 2H), ~2.1 (s, 3H), ~1.6 (m, 6H)[6] |
Signaling Pathway for NMR Reaction Monitoring
Caption: Conceptual pathway of signal changes in NMR reaction monitoring.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for real-time, continuous monitoring of reactions by tracking changes in the vibrational frequencies of functional groups.
Application Note: This technique is particularly useful for identifying reaction initiation, tracking the consumption of reactants, and the formation of intermediates and products without the need for sampling. For a reaction involving this compound, one can monitor the disappearance of the N-H stretching vibrations and the appearance of a new carbonyl (C=O) band if an acylation reaction is being performed.[7]
Experimental Protocol:
-
Setup:
-
Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.
-
Ensure the probe is chemically resistant to the reaction components.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and any catalysts before adding the reactants.
-
Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the change in absorbance of characteristic infrared bands over time.
-
For example, track the decrease in the N-H stretching band of this compound and the increase in the amide C=O stretching band of the product.
-
Create concentration profiles by correlating the absorbance of specific peaks to the concentration of the corresponding species (requires calibration).
-
| Functional Group | Compound | Wavenumber (cm⁻¹) |
| N-H Stretch | This compound | ~3300-3400 |
| C-H Stretch | This compound | ~2800-3000 |
| C=O Stretch (Amide) | Acylated Product | ~1650-1680 |
Experimental Workflow for In-situ FTIR Monitoring
Caption: Workflow for in-situ FTIR reaction monitoring.
Acid-Base Titration
Titration is a classic and cost-effective method for determining the concentration of a basic compound like this compound.
Application Note: This method is suitable for determining the overall concentration of this compound in a sample. It is an endpoint analysis and does not provide real-time monitoring. A back-titration approach can be useful for complex mixtures.[8][9][10][11]
Experimental Protocol: Direct Titration
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture containing this compound.
-
Dissolve the sample in a suitable solvent, such as deionized water or an alcohol-water mixture.
-
Add a few drops of a suitable indicator (e.g., methyl orange).
-
-
Titration:
-
Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached, indicated by a color change of the indicator.
-
Record the volume of the titrant used.
-
-
Calculation:
-
Calculate the moles of the acid used to reach the endpoint.
-
Based on the stoichiometry of the reaction (1:1 for this compound and HCl), determine the moles of this compound in the sample.
-
Calculate the concentration or purity of this compound.
-
| Analyte | Titrant | Indicator | Endpoint |
| This compound | 0.1 M HCl | Methyl Orange | Color change from yellow to red |
Logical Steps in an Acid-Base Titration
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-Aminopiperidine for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Aminopiperidine is a versatile building block in pharmaceutical and chemical synthesis. Due to its chemical structure, it can be a precursor to the formation of N-nitrosopiperidine, a potential human carcinogen. Therefore, sensitive and reliable analytical methods are crucial for its quantification in various matrices, including raw materials, finished products, and biological samples. As this compound lacks a strong chromophore, direct analysis by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection is challenging. Derivatization is a common strategy to enhance its detectability by introducing a chromophoric or fluorophoric tag, or to improve its volatility and thermal stability for gas chromatography (GC) analysis.
These application notes provide detailed protocols for the derivatization of this compound using common derivatizing agents for subsequent analysis by HPLC-UV and GC-MS.
Analytical Strategies for this compound
The selection of an analytical method for this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cost-effective and robust technique for routine analysis. Pre-column derivatization with a UV-active reagent is necessary to achieve adequate sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it suitable for trace-level quantification and impurity profiling. Derivatization may be employed to improve the chromatographic peak shape and thermal stability of this compound.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of primary and secondary amines using derivatization techniques similar to those described for this compound. These values should be considered as a general guide, and specific method validation is required for accurate quantification.
Table 1: HPLC-UV with Pre-Column Derivatization (e.g., with Benzoyl Chloride)
| Performance Metric | Typical Value |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.06 - 0.3 µg/mL |
| Linearity (R²) | > 0.997 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 87 - 110% |
Table 2: GC-MS Analysis
| Performance Metric | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 90 - 115% |
Experimental Protocols
Protocol 1: Derivatization of this compound with Benzoyl Chloride for HPLC-UV Analysis
This protocol is adapted from established methods for the derivatization of primary and secondary amines with benzoyl chloride.[1]
Materials:
-
This compound standard
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH) solution, 2 M
-
Hydrochloric acid (HCl) solution, 1 M
-
Sodium bicarbonate solution, 5% (w/v)
-
Anhydrous sodium sulfate
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a known volume of DCM.
-
Prepare a standard solution of this compound in DCM.
-
-
Derivatization Reaction:
-
To 1.0 mL of the sample or standard solution in a glass vial, add 2.0 mL of 2 M NaOH solution.
-
While vortexing, add 100 µL of benzoyl chloride dropwise.
-
Continue to vortex for 10 minutes at room temperature.
-
-
Extraction:
-
Allow the layers to separate. Collect the organic (DCM) layer.
-
Wash the organic layer sequentially with 2.0 mL of 1 M HCl, 2.0 mL of water, and 2.0 mL of 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Evaporate the DCM under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., Acetonitrile:Water, 60:40 v/v).
-
Inject an aliquot into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
Protocol 2: Derivatization of this compound with Dansyl Chloride for HPLC-Fluorescence Detection
This protocol is based on the widely used dansylation of amines for enhanced sensitivity.[2][3]
Materials:
-
This compound standard
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetone
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., water or methanol).
-
Prepare a standard solution of this compound.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 400 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
-
Reaction Quenching:
-
After incubation, add 100 µL of 2.5% (v/v) aqueous ammonia (B1221849) solution to quench the excess dansyl chloride.
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Sample Analysis:
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject an aliquot into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with A: Water and B: Acetonitrile. Start with 50% B, increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm)
-
Injection Volume: 20 µL
Protocol 3: Silylation of this compound for GC-MS Analysis
This protocol describes a general procedure for the silylation of amines to improve their volatility for GC analysis.[4]
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
Procedure:
-
Sample Preparation:
-
Ensure the sample containing this compound is free of water. If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Prepare a standard solution of this compound in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
To the dried sample or 100 µL of the standard solution in a GC vial, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.
-
If the sample is acidic, add 20 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS system.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Visualizations
Logical Relationship: this compound as a Precursor to N-Nitrosopiperidine
This compound can react with nitrosating agents, such as nitrous acid (formed from nitrites under acidic conditions), to produce the potent carcinogen N-nitrosopiperidine.[5][6][7] This transformation is a critical consideration in the safety assessment of pharmaceuticals and consumer products.
Caption: Formation of N-Nitrosopiperidine from this compound.
Experimental Workflow: Derivatization and HPLC-UV Analysis
The following diagram illustrates the general workflow for the analysis of this compound using pre-column derivatization followed by HPLC-UV detection.
Caption: Workflow for this compound Analysis by HPLC-UV.
References
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Formation of N-nitrosopiperidine from piperidine and sodium nitrite in the stomach and the isolated intestinal loop of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-aminopiperidine. The following sections address common issues encountered during key synthetic routes and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid (HOSA) and the nitrosation of piperidine followed by reduction. The HOSA method is often favored for its directness and potential for high yields.[1][2]
Q2: What are the primary applications of this compound in drug development?
A2: this compound is a crucial building block in the synthesis of various pharmaceutical compounds.[3] It is a key intermediate in the development of cannabinoid receptor ligands, which have potential applications in treating obesity and neurological disorders.
Q3: What are the main safety considerations when working with the reagents for this compound synthesis?
A3: Hydroxylamine-O-sulfonic acid (HOSA) is a corrosive solid and should be handled with care. The nitrosation-reduction method involves the formation of a nitrosamine (B1359907) intermediate, which are often carcinogenic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reducing agents used, such as lithium aluminum hydride, are highly reactive with water.
Troubleshooting Guide: Synthesis via Hydroxylamine-O-Sulfonic Acid (HOSA)
This method involves the direct amination of piperidine using HOSA. While efficient, optimizing the yield requires careful control of reaction parameters.
Common Problems and Solutions
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors, including suboptimal molar ratios of reactants, improper temperature control, and inefficient product isolation. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield in HOSA Synthesis
Caption: Troubleshooting workflow for low yield in the HOSA synthesis of this compound.
-
Molar Ratio of Reactants: A key factor for high conversion is the cumulative mole ratio of piperidine to HOSA. Ratios below 2:1 can lead to lower yields.[4] It is recommended to use a piperidine to HOSA molar ratio of at least 2:1, with a ratio of about 3:1 being particularly preferred to achieve high product conversion.[4] Some studies suggest that a molar ratio of up to 8 can result in yields as high as 93%.[5]
-
Reaction Temperature: The reaction temperature should be carefully controlled. The addition of HOSA to the alkaline piperidine solution is typically carried out at a temperature between 25°C and 70°C.[4] An initial reaction temperature of 35°C to 45°C is often optimal.[4]
-
Quality of HOSA: It is advisable to use freshly prepared aqueous hydroxylamine-O-sulfonic acid for the reaction.[4]
-
Product Isolation: The product, this compound, is recovered in the excess piperidine (organic phase). Inefficient separation from the aqueous phase or incomplete extraction can lead to significant product loss. The work-up procedure involves multiple extractions with aqueous sodium hydroxide (B78521), followed by cooling of the organic phase to below 10°C to precipitate impurities.[4]
Quantitative Data on Reaction Parameters
| Parameter | Recommended Range | Expected Outcome | Reference |
| Piperidine:HOSA Molar Ratio | 2:1 to 4:1 | Increased yield with higher ratio | [4] |
| ~3:1 | Particularly preferred for high conversion | [4] | |
| 8:1 | Yields up to 93% reported in some studies | [5] | |
| Reaction Temperature | 25°C - 70°C | Controlled reaction rate | [4] |
| 35°C - 45°C | Optimal initial reaction temperature | [4] | |
| HOSA Addition Time | 1 - 4 hours | Gradual addition is recommended | [4] |
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of this compound using HOSA.[4]
-
Preparation of Alkaline Piperidine Solution:
-
In a suitable reaction vessel, dissolve sodium hydroxide in water and heat to approximately 65°C to ensure complete dissolution.
-
Cool the sodium hydroxide solution to about 55°C and add piperidine.
-
Stir the mixture at 55°C for 15 minutes and then cool to the desired reaction temperature (e.g., 40°C).
-
-
Reaction with HOSA:
-
Prepare a fresh aqueous solution of hydroxylamine-O-sulfonic acid (HOSA).
-
Add the HOSA solution to the alkaline piperidine solution stepwise over a period of 1 to 4 hours, while maintaining the reaction temperature between 25°C and 70°C.
-
-
Work-up and Isolation:
-
After the addition of HOSA is complete, continue stirring for a specified period.
-
Allow the organic and aqueous phases to separate.
-
Remove the lower aqueous phase.
-
Treat the organic phase (this compound in excess piperidine) with additional sodium hydroxide, stir, and separate the aqueous phase again.
-
Cool the resulting organic phase to below 10°C (ideally 0-7°C) for 1 to 5 hours to precipitate any remaining sodium hydroxide and other solid impurities.
-
Filter the cooled solution to obtain the final product as a solution of this compound in piperidine. The concentration of this compound is typically around 20-25% by weight.[4]
-
Troubleshooting Guide: Synthesis via Nitrosation and Reduction
This two-step method involves the formation of N-nitrosopiperidine, followed by its reduction to this compound.[2]
Experimental Workflow for Nitrosation-Reduction Synthesis
Caption: Experimental workflow for the synthesis of this compound via nitrosation and reduction.
Common Problems and Solutions
Q1: The yield of my reduction step is low. What could be the issue?
A1: Low yields in the reduction of N-nitrosopiperidine can be due to the choice of reducing agent, reaction conditions, or incomplete reaction.
-
Choice of Reducing Agent:
-
Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that can give good yields. However, it is highly reactive and requires anhydrous conditions. The reaction is typically performed in an inert solvent like THF or ether.[2]
-
Iron in acidic medium (e.g., Fe/HCl): This is a more classical and often safer alternative. The reaction is typically carried out under reflux.[2]
-
-
Reaction Conditions:
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC-MS to ensure the starting material is fully consumed before work-up.
Quantitative Data on Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Nitrosation | Piperidine, NaNO₂, Acid (e.g., HCl) | Water | -10°C to 0°C | ~1 hour | ~72% (for similar piperazine (B1678402) reaction) | [6] |
| Reduction (Method A) | N-Nitrosopiperidine, LiAlH₄ | Anhydrous THF or Ether | 0°C to reflux | Overnight | ~55% | [2] |
| Reduction (Method B) | N-Nitrosopiperidine, Fe, HCl | Water | Reflux | 4-5 hours | Not specified | [2] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on reported methods.[2][6]
Step 1: Synthesis of N-Nitrosopiperidine
-
Dissolve piperidine in an acidic aqueous solution (e.g., HCl) and cool the mixture to between -10°C and 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise over about 1 hour, ensuring the temperature remains below 0°C.
-
After the addition is complete, adjust the pH to be basic (e.g., pH 10 with NaOH).
-
Extract the product with an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain crude N-nitrosopiperidine.
Step 2: Reduction of N-Nitrosopiperidine to this compound (using LiAlH₄)
-
In a dry, inert atmosphere (e.g., under nitrogen), prepare a suspension of lithium aluminum hydride in anhydrous THF or ether in a flask cooled in an ice bath.
-
Dissolve the N-nitrosopiperidine from Step 1 in anhydrous THF or ether and add it slowly dropwise to the LiAlH₄ suspension.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight, or heat to reflux for a few hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water until gas evolution ceases.
-
Filter the resulting mixture (a filter aid like Celite can be used).
-
Evaporate the organic solvent from the filtrate.
-
Acidify the remaining aqueous layer with hydrochloric acid.
-
Concentrate the acidic aqueous solution to obtain the crude hydrochloride salt of this compound, which can then be recrystallized.
References
- 1. A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes [scirp.org]
- 2. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2006115456A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Aminopiperidine by Distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude 1-aminopiperidine by distillation. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the distillation of this compound.
Q1: What are the likely impurities in my crude this compound?
A1: The composition of crude this compound largely depends on the synthetic route employed. A common method involves the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid.[1][2][3] Therefore, the primary impurities are likely to be:
-
Piperidine: Unreacted starting material.
-
Water: Introduced during the reaction or workup.
-
Inorganic Salts: Such as sodium sulfate (B86663), formed during neutralization steps.[2][3]
-
Side-products: Depending on reaction conditions, minor byproducts may be present.
Q2: My distillation is proceeding very slowly, and the temperature is fluctuating. What could be the cause?
A2: This issue can arise from several factors:
-
Inadequate Heating: The heating mantle may not be providing sufficient or consistent heat. Ensure the mantle is in good contact with the distillation flask.
-
Poor Insulation: Significant heat loss can occur from the distillation column and head. Insulate these parts with glass wool or aluminum foil to maintain a proper temperature gradient.
-
Vacuum Leaks: In a vacuum distillation, leaks in the apparatus will lead to pressure fluctuations and inconsistent boiling. Check all joints and connections for a proper seal.
-
Low Reflux Ratio: A low reflux ratio can lead to inefficient separation and temperature instability. Adjust the distillation rate to allow for adequate reflux.
Q3: The color of my this compound has turned yellow or brown during distillation. Why is this happening and how can I prevent it?
A3: Discoloration is often an indication of thermal degradation. Amines, in general, can be susceptible to oxidation and decomposition at elevated temperatures.
-
Troubleshooting:
-
Reduce the Distillation Temperature: The most effective way to minimize thermal degradation is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of this compound.
-
Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to minimize oxidation.
-
Avoid Overheating: Do not heat the distillation flask to dryness, as this can cause the remaining residue to decompose and contaminate the distillate.
-
Q4: I am having difficulty separating this compound from piperidine. What should I do?
A4: The boiling points of this compound and piperidine are relatively close, which can make separation by simple distillation challenging.
-
Solution:
-
Fractional Distillation: Employ a fractional distillation setup with a packed column (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and enhance separation efficiency.
-
Optimize Reflux Ratio: A higher reflux ratio will improve separation but will also increase the distillation time. Find an optimal balance for your specific needs.
-
Q5: My purified this compound is still wet. How can I remove residual water?
A5: Water can be a persistent impurity.
-
Troubleshooting:
-
Drying Agents: Before distillation, dry the crude this compound with a suitable drying agent that does not react with amines, such as potassium hydroxide (B78521) (KOH) or magnesium sulfate (MgSO₄).
-
Azeotropic Removal: If a significant amount of water is present, consider a two-step distillation. The first step could be to remove the water azeotropically, potentially with a solvent like toluene, although this would require a subsequent step to remove the toluene. Given that piperidine forms an azeotrope with water, a preliminary distillation at atmospheric pressure might help to remove a significant portion of the water along with some piperidine.[][5]
-
Data Presentation
The following tables summarize key physical properties and analytical parameters relevant to the purification of this compound.
Table 1: Physical Properties of this compound and a Key Potential Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₅H₁₂N₂ | 100.16 | 146 °C at 730 mmHg[6][7][8] | 0.928[6][7] |
| Piperidine | C₅H₁₁N | 85.15 | 106 °C[9][10][11][12] | 0.862[10] |
Table 2: Typical Parameters for GC-MS Purity Analysis of Piperidine Derivatives [10]
| Parameter | Value/Description |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Detector (FID/MS) | 300 °C |
| Carrier Gas | Helium |
| Oven Program | Initial Temp: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C |
| Sample Preparation | Dissolve in a suitable solvent (e.g., dichloromethane, methanol) |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound at Atmospheric Pressure
This protocol is suitable for crude material with impurities having significantly different boiling points from this compound.
Materials:
-
Crude this compound
-
Boiling chips or a magnetic stir bar
-
Heating mantle
-
Round-bottom flask (distillation pot)
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Glass wool or aluminum foil for insulation
Procedure:
-
Drying (Optional but Recommended): If the crude material is suspected to contain water, add solid potassium hydroxide (KOH) pellets and stir for several hours or overnight. Decant the dried liquid into the distillation flask.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Place boiling chips or a magnetic stir bar in the distillation flask.
-
Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.
-
Distillation:
-
Begin heating the distillation flask gently.
-
Observe the vapor front rising through the column.
-
Collect the initial fraction (forerun), which will likely contain lower-boiling impurities such as residual solvents and some piperidine. The temperature should be close to the boiling point of piperidine (106°C).
-
As the temperature begins to rise more steeply, change the receiving flask to collect an intermediate fraction.
-
When the temperature stabilizes near the boiling point of this compound (approx. 146°C at 730 mmHg), change to a clean, pre-weighed receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature starts to drop or fluctuate, indicating the end of the product fraction.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature before dismantling.
Protocol 2: Vacuum Distillation of Crude this compound
This is the recommended method to minimize thermal degradation.
Materials:
-
Same as Protocol 1, with the addition of:
-
Vacuum adapter
-
Vacuum tubing (thick-walled)
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer (to monitor pressure)
-
Cold trap (to protect the vacuum pump)
Procedure:
-
Drying: As in Protocol 1, pre-drying the crude material is highly recommended.
-
Apparatus Setup: Assemble the fractional distillation apparatus as for atmospheric distillation, but connect the vacuum adapter to the end of the condenser. Connect the vacuum adapter to a cold trap and then to the vacuum source. Ensure all glassware joints are properly sealed (use vacuum grease if necessary).
-
Evacuation: Turn on the vacuum source and allow the pressure inside the apparatus to stabilize at the desired level (e.g., 10-20 mmHg).
-
Distillation:
-
Once the vacuum is stable, begin heating the distillation flask gently.
-
Collect a forerun fraction containing volatile impurities.
-
Monitor the temperature and pressure. The boiling point of this compound will be significantly lower under vacuum.
-
Collect the main product fraction in a clean, pre-weighed receiving flask when the head temperature is stable at the expected boiling point for the measured pressure.
-
-
Completion: When the distillation is complete, remove the heating mantle and allow the apparatus to cool completely to room temperature.
-
Shutdown: Slowly and carefully break the vacuum by introducing air or an inert gas into the system before turning off the vacuum pump. Dismantle the apparatus.
Mandatory Visualization
Diagram 1: General Troubleshooting Workflow for Distillation Issues
Caption: Troubleshooting workflow for common distillation problems.
Diagram 2: Experimental Workflow for Vacuum Distillation of this compound
Caption: Step-by-step workflow for vacuum distillation.
References
- 1. WO2006115456A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 2. A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes [scirp.org]
- 3. scispace.com [scispace.com]
- 5. CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents [patents.google.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. This compound(2213-43-6) 1H NMR spectrum [chemicalbook.com]
- 8. chemcraft.su [chemcraft.su]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving 1-Aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-aminopiperidine. The information is designed to help identify and mitigate the formation of common side products in various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound as a reactant?
A1: The most common side reactions in experiments involving this compound are typically related to its bifunctional nucleophilic nature (the presence of both a primary amino group and a tertiary ring nitrogen) and the reactivity of the N-N bond. These can include over-alkylation, over-acylation, and reactions at the piperidine (B6355638) ring nitrogen, alongside potential side reactions with certain reagents.
Q2: How can I minimize the formation of quaternary ammonium (B1175870) salts during N-alkylation of this compound?
A2: Formation of quaternary ammonium salts, a common side product in direct alkylation with alkyl halides, can be minimized by carefully controlling the stoichiometry of the reactants. Using a limited amount of the alkylating agent (1.0-1.2 equivalents) and a suitable base can favor mono-alkylation. Alternatively, reductive amination offers a more controlled method for introducing alkyl groups and generally avoids the formation of these salts.
Q3: In acylation reactions, what is the primary side product and how can it be avoided?
A3: The primary side product in acylation reactions is often the diacylated product, where both the exocyclic primary amine and the endocyclic tertiary amine are acylated. To avoid this, it is recommended to use a controlled amount of the acylating agent and mild reaction conditions. The use of a non-nucleophilic base is also crucial to prevent its competition with this compound in reacting with the acylating agent.
Q4: Are there specific reagents that are known to cause problematic side reactions with this compound?
A4: Yes, for instance, in peptide synthesis, the use of piperidine for Fmoc deprotection can lead to a side reaction with cysteine residues, forming a 3-(1-piperidinyl)alanine derivative.[1] While this is reported for piperidine, similar reactivity could be anticipated for this compound under basic conditions. Additionally, reactions with Michael acceptors like maleimides can result in aza-Michael addition.[2]
Troubleshooting Guides
Issue 1: Low Yield of Mono-alkylated Product and Formation of a Quaternary Salt
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS, with one corresponding to the mass of a dialkylated or quaternized product.
-
The desired mono-alkylated product is obtained in lower than expected yield.
Root Cause:
-
Excessive amounts of the alkylating agent.
-
Reaction conditions (e.g., high temperature) that favor over-alkylation.
-
The inherent nucleophilicity of the tertiary amine in the piperidine ring.
Preventative Measures and Solutions:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Use 1.0-1.2 equivalents of the alkylating agent. | Minimizes the chance of a second alkylation event. |
| Reaction Temp. | Maintain room temperature or below if possible. | Reduces the rate of the second alkylation, which often requires more energy. |
| Alternative Method | Employ reductive amination. | This method is generally more selective for mono-alkylation at the primary amine and avoids the formation of quaternary salts. |
Issue 2: Formation of Diacylated Byproduct in Acylation Reactions
Symptoms:
-
A byproduct with a mass corresponding to the addition of two acyl groups is detected.
-
Purification is complicated by the presence of this less polar byproduct.
Root Cause:
-
The exocyclic primary amino group and the endocyclic tertiary amine can both react with the acylating agent, especially under harsh conditions or with excess reagent.
Preventative Measures and Solutions:
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Use of 1.0-1.1 equivalents of the acylating agent. | Limits the availability of the reagent for a second acylation. |
| Base Selection | Utilize a non-nucleophilic base like triethylamine (B128534) or DIPEA. | Prevents the base from competing with the substrate for the acylating agent. |
| Temperature | Conduct the reaction at low temperatures (e.g., 0 °C). | Favors the more reactive primary amine and reduces the likelihood of the less reactive ring nitrogen participating. |
Issue 3: Unexpected Side Products in Condensation Reactions with Carbonyls
Symptoms:
-
Formation of complex mixtures or unexpected adducts instead of the desired hydrazone.
-
Low yield of the target hydrazone.
Root Cause:
-
The reaction of aldehydes and ketones with primary amines to form imines (in this case, hydrazones) is a reversible, acid-catalyzed reaction.[2] Improper pH control can hinder the reaction or promote side reactions.
-
The carbonyl compound might undergo self-condensation (aldol reaction) under basic or acidic conditions.
Preventative Measures and Solutions:
| Parameter | Recommended Condition | Rationale |
| pH Control | Maintain a mildly acidic pH (around 4-6). | Facilitates both the nucleophilic attack of the amine and the dehydration step to form the hydrazone. |
| Reaction Conditions | Add the carbonyl compound slowly to the solution of this compound. | Minimizes the concentration of the carbonyl compound at any given time, reducing the rate of self-condensation. |
| Use of Dehydrating Agent | Add molecular sieves to the reaction mixture. | Removes water as it is formed, driving the equilibrium towards the hydrazone product. |
Experimental Protocols
Protocol 1: Selective Mono-N-Acylation of this compound
This protocol describes a general procedure for the selective acylation of the primary amino group of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: N-Alkylation of this compound via Reductive Amination
This protocol details a one-pot procedure for the N-alkylation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the aldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine (hydrazone) formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the N-acylation of this compound.
Caption: Logical relationship of desired vs. side product in N-alkylation.
References
Technical Support Center: N-Alkylation of 1-Aminopiperidine
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of 1-aminopiperidine.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my N-alkylated this compound consistently low?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or difficult purification.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Poor leaving group on the alkylating agent | Switch to an alkylating agent with a better leaving group (I > Br > Cl).[1] |
| Steric hindrance | If either the this compound or the alkylating agent is sterically bulky, consider increasing the reaction temperature or using a less hindered alkylating agent.[2] |
| Inappropriate solvent | Ensure the solvent is suitable for the reaction temperature and solubilizes all reactants. Polar aprotic solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) are often effective.[1] |
| Suboptimal reaction temperature | If the reaction is sluggish, cautiously increase the temperature. Monitor for decomposition. |
| Product loss during work-up | The N-alkylated product may have some water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layers. |
Question 2: I am observing significant amounts of a di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a common problem in the N-alkylation of primary amines because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[3]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| High concentration of alkylating agent | Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible, to maintain a low concentration.[4] |
| Unfavorable stoichiometry | Use a large excess of this compound relative to the alkylating agent. This statistically favors mono-alkylation but may complicate purification. |
| Inappropriate base | The choice of base can influence the rate of the second alkylation. For direct alkylation with halides, a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction.[4][5] |
| Alternative methodology | Consider using reductive amination, which is a highly effective method for achieving mono-alkylation and avoids the issue of over-alkylation.[2][6] |
Question 3: My reaction is producing unexpected side products. What could they be and how can I avoid them?
Answer: Besides di-alkylation, other side reactions can occur depending on the specific substrates and reaction conditions.
Potential Causes & Solutions:
| Side Product | Potential Cause | Recommended Solution |
| Quaternary ammonium (B1175870) salt | If the endocyclic nitrogen of the mono-alkylated product undergoes a second alkylation, a quaternary ammonium salt can form. This is more likely with highly reactive alkylating agents.[2] | Use a less reactive alkylating agent or milder reaction conditions. Reductive amination can also prevent this.[2] |
| Ring-opening or rearrangement products | The N-N bond in hydrazine (B178648) derivatives can be susceptible to cleavage under certain conditions, although this is less common with simple alkylation. | Use milder reaction conditions and avoid harsh acids or bases. |
| Elimination products | If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution. | Use a less hindered alkylating agent or a non-basic reaction condition if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for N-alkylation of this compound: direct alkylation or reductive amination?
A1: The choice of method depends on the desired product and the available starting materials.
-
Direct Alkylation with an alkyl halide is a straightforward method but is prone to over-alkylation.[3] It is best suited for situations where the di-alkylated product is not a major concern or can be easily separated.
-
Reductive Amination with an aldehyde or ketone is generally the preferred method for selective mono-alkylation.[2][6] It involves the formation of an intermediate imine (or hydrazone in this case) which is then reduced in situ. This method offers greater control and typically results in higher yields of the mono-alkylated product.
Q2: Which nitrogen in this compound is more reactive towards alkylation?
A2: this compound has two nitrogen atoms: the endocyclic tertiary amine nitrogen and the exocyclic primary amine nitrogen. The exocyclic primary amino group (-NH₂) is generally more nucleophilic and more sterically accessible, making it the primary site of N-alkylation.
Q3: What are the recommended starting conditions for the direct N-alkylation of this compound with an alkyl bromide?
A3: A good starting point would be to dissolve this compound (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5-2.0 eq.) in an anhydrous polar aprotic solvent like acetonitrile or DMF. The alkyl bromide (1.0-1.2 eq.) is then added dropwise at room temperature. The reaction progress should be monitored by TLC or LC-MS.[4][5]
Q4: How can I purify the N-alkylated this compound product?
A4: Purification is typically achieved by silica (B1680970) gel column chromatography.[5][7] Due to the basic nature of the product, tailing on the column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent.
Data Presentation
Table 1: Typical Reaction Conditions for Direct N-Alkylation of Piperidine Derivatives
| Amine | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Piperidin-4-amine | Furfuryl chloride | K₂CO₃ | Acetonitrile | Reflux | 4-8 | 70-85[5] |
| 2-Substituted piperidine | Benzyl bromide | K₂CO₃ | Acetonitrile | 60°C | 12-24 | 65-80[2] |
| Piperidine | Ethyl iodide | DIPEA | Acetonitrile | Room Temp | 12 | ~70[4] |
Table 2: Typical Reaction Conditions for Reductive Amination of Amines
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| 1-Boc-4-(aminomethyl)piperidine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp | 12-24 | 85-95[7] |
| 2-Substituted piperidine | Acetone | NaBH(OAc)₃ | Dichloromethane | Room Temp | 1-24 | 75-90[2] |
| Primary amines | Various aldehydes | NaBH₃CN | Methanol | Room Temp | - | Good to excellent[6] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add an anhydrous solvent such as acetonitrile.
-
Slowly add the alkyl halide (1.1 eq.) to the stirred suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the base and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.[2][5]
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent like dichloromethane, add the aldehyde or ketone (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate hydrazone formation.
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[7]
Visualizations
Caption: General reaction scheme for the N-alkylation of this compound.
Caption: A decision-making flowchart for troubleshooting common issues.
References
Technical Support Center: Optimizing 1-Aminopiperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-aminopiperidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using piperidine (B6355638) and hydroxylamine-O-sulfonic acid (HOS) as starting materials.
Question 1: Why is the yield of my this compound synthesis low?
Low yields can result from several factors, including suboptimal reaction conditions and improper handling of reagents.[1][2] A systematic approach to troubleshooting is essential to identify and resolve the underlying cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants | A cumulative mole ratio of piperidine to HOS of at least 2:1 is recommended to achieve high product conversion. A particularly preferred ratio is approximately 3:1.[2] |
| Suboptimal Reaction Temperature | The initial addition of HOS and the subsequent reaction should be conducted at an elevated temperature, typically between 25 and 70 °C. A more controlled range of 35 to 45 °C is generally preferred for the initial phase.[2] |
| Decomposition of Hydroxylamine-O-Sulfonic Acid (HOS) | HOS can be unstable. It is recommended to use freshly prepared aqueous HOS for the reaction.[2] |
| Inadequate Reaction Time | The addition of HOS should be performed over a period of 1 to 4 hours, preferably over 2 to 3 hours.[2] Following the addition, the reaction mixture should be stirred for an additional period to ensure completion. |
| Improper pH Control | The reaction is conducted in an aqueous alkaline solution. Ensure the pH is maintained in the appropriate range to facilitate the reaction and minimize side products. The work-up often involves adjusting the pH to 8-9.[2] |
Question 2: I am observing the formation of unknown by-products in my reaction mixture. What could be the cause?
The formation of by-products such as tetrazene and triazanium salt derivatives can occur, especially if the reaction conditions are not well-controlled.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Localized Overheating | Ensure uniform heating and efficient stirring of the reaction mixture to prevent localized hot spots that can lead to the decomposition of reactants and products. |
| Incorrect Rate of Addition of HOS | A slow and controlled addition of the HOS solution is crucial. Adding it too quickly can lead to an exothermic reaction that is difficult to control and may promote the formation of by-products. The recommended addition time is between 1 to 4 hours.[2] |
| Presence of Impurities in Starting Materials | Use high-purity piperidine and ensure the HOS is freshly prepared to avoid introducing impurities that could lead to side reactions. |
Question 3: How can I effectively purify the synthesized this compound?
The purification process is critical for obtaining a high-purity product. The most common method involves extraction and phase separation.
Purification Steps:
-
Aqueous Sodium Hydroxide (B78521) Extractions: After the reaction is complete, the product, which is in a solution with excess piperidine, is treated with aqueous sodium hydroxide. This helps to remove impurities and facilitate the separation of the organic phase (containing this compound and piperidine) from the aqueous phase.[2]
-
Phase Separation: The organic and aqueous phases are allowed to separate, and the aqueous layer is removed.[2]
-
Cooling and Filtration: The recovered organic phase is then cooled to a temperature below 10 °C (typically between 0 and 7 °C) for 1 to 5 hours. This causes residual base and other solid impurities to precipitate, which can then be removed by filtration.[2] The final product is a solution of this compound in excess piperidine, typically around 20-25% by weight.[2]
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described in patent WO2006115456A1.
Materials:
-
Piperidine
-
Hydroxylamine-O-sulfonic acid (HOS), freshly prepared aqueous solution
-
Sodium hydroxide
-
Water
Procedure:
-
Preparation of Alkaline Piperidine Solution:
-
Prepare a concentrated aqueous solution of sodium hydroxide.
-
Cool the sodium hydroxide solution to 55 ± 5 °C.
-
Add piperidine to the sodium hydroxide solution. The cumulative mole ratio of piperidine to HOS should be at least 2:1 (a 3:1 ratio is preferred).
-
Stir the mixture at 55 ± 5 °C for approximately 15 minutes to ensure complete dissolution, then cool to about 40 ± 5 °C.
-
-
Reaction with HOS:
-
Slowly add the freshly prepared aqueous solution of HOS to the alkaline piperidine solution over a period of 1 to 4 hours. The temperature during the addition should be maintained between 35 and 45 °C.
-
After the complete addition of HOS, stir the reaction mixture for an additional 15 ± 5 minutes at 55 ± 5 °C.
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Perform several extractions with an aqueous sodium hydroxide solution, separating the organic and aqueous phases after each extraction.
-
Combine the organic phases and cool to below 10 °C (ideally 0-7 °C) for 1 to 5 hours to precipitate any remaining impurities.
-
Filter the mixture to remove the precipitated solids. The resulting filtrate is a solution of this compound in piperidine.
-
Optimization of Reaction Parameters
The following table summarizes the key reaction parameters for optimizing the synthesis of this compound.
| Parameter | Recommended Range | Optimal Value |
| Temperature of HOS Addition | 25 - 70 °C[2] | 35 - 45 °C[2] |
| Reaction Temperature (Post-addition) | - | 55 ± 5 °C |
| Reaction Time (HOS Addition) | 1 - 4 hours[2] | 2 - 3 hours[2] |
| Molar Ratio (Piperidine:HOS) | ≥ 2:1[2] | ~ 3:1[2] |
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow for the synthesis of this compound and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: Catalyst Selection for Efficient 1-Aminopiperidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for efficient reactions involving 1-aminopiperidine. The following sections offer frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound?
A1: The most prevalent catalytic reaction for this compound is N-arylation, which forms a carbon-nitrogen (C-N) bond between the exocyclic nitrogen of this compound and an aryl group. This is typically achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling reactions. These methods are fundamental in synthesizing a wide range of biologically active molecules and pharmaceutical intermediates.
Q2: Which catalyst system is generally preferred for the N-arylation of this compound: Palladium or Copper?
A2: Both palladium and copper catalyst systems are effective for the N-arylation of this compound, and the choice depends on several factors including the substrate scope, functional group tolerance, and cost.
-
Palladium-based catalysts (Buchwald-Hartwig amination) are often favored for their high reactivity, broad substrate scope (including aryl chlorides, bromides, and triflates), and generally milder reaction conditions. They often provide higher yields and faster reaction times.
-
Copper-based catalysts (Ullmann coupling) are a more economical alternative and can be advantageous when palladium sensitivity is a concern. Modern Ullmann protocols with appropriate ligands have significantly improved their efficiency and operate under milder conditions than traditional methods.
Q3: How do I select the appropriate ligand for a palladium-catalyzed N-arylation of this compound?
A3: Ligand selection is critical for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and modulates its reactivity. For the N-arylation of this compound, bulky, electron-rich phosphine (B1218219) ligands are generally preferred. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. Commonly used ligands include biarylphosphines such as XPhos, RuPhos, and DavePhos. The optimal ligand often depends on the specific aryl halide and reaction conditions, so screening a few different ligands may be necessary.
Q4: What is the role of the base in the N-arylation of this compound, and how do I choose one?
A4: The base plays a crucial role in deprotonating the this compound to form the active nucleophile in the catalytic cycle. The choice of base can significantly impact the reaction yield. Strong, non-nucleophilic bases are typically used.
-
Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for these reactions.
-
Potassium tert-butoxide (KOt-Bu) is another strong base that is frequently used.
-
For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.
Catalyst System Performance Data
The following tables summarize typical catalyst systems and their performance in the N-arylation of cyclic amines, providing a starting point for catalyst selection in this compound reactions. Note: Yields are highly substrate-dependent and optimization is often required.
Table 1: Palladium-Catalyzed N-Arylation of Cyclic Amines (Buchwald-Hartwig Amination)
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | 85-98 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-120 | 75-95 |
| Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 100-110 | 80-96 |
| [Pd(allyl)Cl]₂ | cataCXium® A | KOt-Bu | Toluene | RT-80 | 90-99 |
Table 2: Copper-Catalyzed N-Arylation of Cyclic Amines (Ullmann Coupling)
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100-130 | 70-90 |
| CuI | L-proline | K₂CO₃ | DMSO | 90-110 | 65-88 |
| Cu₂O | None | K₃PO₄ | DMF | 120-150 | 50-80 |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 75-92 |
Troubleshooting Guides
Problem 1: Low or No Yield of the N-arylated Product
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Caption: A logical workflow for troubleshooting low yields in this compound N-arylation reactions.
Q&A for Low Yield Troubleshooting:
-
Q: My palladium-catalyzed reaction is not working. What should I check first?
-
A: Ensure that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Palladium(0) catalysts are sensitive to oxygen. Also, verify the purity and dryness of your solvent and reagents. Water can inhibit the reaction.
-
-
Q: I am using an aryl chloride, and the reaction is very slow. What can I do?
-
A: Aryl chlorides are less reactive than aryl bromides or iodides. For these substrates, more electron-rich and bulky ligands (e.g., XPhos or RuPhos) are often required. You may also need to increase the reaction temperature and catalyst loading.
-
-
Q: Could my choice of base be the problem?
-
A: Yes, the base is critical. If you are using a weaker base like K₃PO₄ or Cs₂CO₃ with a less reactive aryl halide, the reaction may be slow. Consider switching to a stronger base like NaOt-Bu if your substrate is not base-sensitive.
-
Problem 2: Formation of Side Products
The formation of side products can significantly reduce the yield of the desired N-arylated this compound.
Q: I am observing a significant amount of the reduced arene (hydrodehalogenation) instead of my desired product. How can I prevent this?
-
A: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides. This can be minimized by:
-
Ligand Choice: Switching to a different phosphine ligand can often suppress this side reaction.
-
Lowering Temperature: Running the reaction at a lower temperature can sometimes favor the desired amination pathway.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may be beneficial.
-
Q: I am seeing evidence of diarylation or other unexpected products. What could be the cause?
-
A: While less common with the exocyclic amine of this compound, side reactions can occur.
-
Stoichiometry: Ensure the stoichiometry of your reactants is correct. An excess of the aryl halide could potentially lead to further reactions.
-
Catalyst Loading: Excessively high catalyst loading can sometimes promote side reactions.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Technical Support Center: Purification of 1-Aminopiperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing impurities from 1-aminopiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Such as excess piperidine (B6355638) or other precursors used in the synthesis.[1]
-
Side Products: Formed from competing reactions during the synthesis.
-
Reagents and Catalysts: Residual acids, bases, or catalysts used in the reaction.
-
Degradation Products: Resulting from the instability of the product under reaction or work-up conditions, such as oxidation products.[2]
-
Solvent Residues: Remaining solvents from the reaction or extraction steps.
Q2: My final product of a this compound derivative has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellow impurity often suggests the presence of oxidation products.[2] To remove this, you can try recrystallization from an appropriate solvent system. If that fails, column chromatography with a suitable stationary and mobile phase can be effective in separating the colored impurity from your desired product.
Q3: After an aqueous work-up, I'm having trouble removing all the water from my this compound derivative. What should I do?
A3: this compound and its derivatives can have some water solubility. To effectively dry the product, first, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate). Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and then remove the solvent under reduced pressure. For stubborn cases, azeotropic distillation with a solvent like toluene (B28343) may be necessary.
Q4: How do I choose between recrystallization, column chromatography, and preparative HPLC for purifying my this compound derivative?
A4: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.[3]
-
Recrystallization is cost-effective and scalable, ideal for removing insoluble and some soluble impurities, particularly for crystalline solids.[3]
-
Column Chromatography offers high resolution for a wide range of impurities and is adaptable to different scales.[3]
-
Preparative HPLC provides the highest resolution and is best for final "polishing" steps to achieve very high purity, but it is more expensive and less suitable for large-scale purifications.[3]
Troubleshooting Guides
Issue 1: Low Purity After Initial Extraction and Work-up
If your this compound derivative has low purity after the initial extraction and solvent removal, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low purity products.
Issue 2: Difficulty in Removing Unreacted Piperidine
Excess piperidine is a common impurity. Due to its basic nature and volatility, specific strategies can be employed for its removal.
Troubleshooting Steps:
-
Acid Wash: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic piperidine, forming a water-soluble salt that will partition into the aqueous layer. Be cautious if your derivative has acid-labile functional groups.
-
Azeotropic Removal: If the product is stable at elevated temperatures, piperidine can sometimes be removed by azeotropic distillation with a suitable solvent.
-
Vacuum Distillation: If the boiling point of your derivative is significantly higher than that of piperidine, fractional distillation under reduced pressure can be an effective method.
Purification Protocols and Data
Data Presentation: Comparison of Purification Techniques
| Technique | Typical Purity | Expected Yield | Throughput | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | High | Cost-effective, scalable, removes insoluble and some soluble impurities.[3] | Purity depends on the impurity profile; may not remove closely related impurities.[3] |
| Column Chromatography | >99% | 70-90% | Medium | High resolution for a wide range of impurities, adaptable to different scales.[3] | Requires significant solvent volumes, can be time-consuming.[3] |
| Preparative HPLC | >99.5% | 50-70% | Low | Highest resolution and purity achievable, ideal for final polishing steps.[3] | Expensive, not suitable for large-scale purification, requires specialized equipment.[3] |
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for the recrystallization of a solid this compound derivative. The choice of solvent is critical and may require some experimentation.
Caption: Experimental workflow for recrystallization.
Methodology:
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, acetone, or ethyl acetate.
-
Dissolution: Place the crude, solid derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography
This protocol provides a general procedure for purification by silica (B1680970) gel column chromatography.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed silica.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase may be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Protocol 3: Alkaline Extraction for Removal of Acidic Impurities
This technique is useful for removing acidic impurities from a solution of your this compound derivative in an organic solvent.
Methodology:
-
Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Alkaline Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute alkaline solution (e.g., 5% aqueous sodium hydroxide).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. The deprotonated acidic impurities will now be in this aqueous phase.
-
Repeat: Repeat the wash with the alkaline solution one or two more times to ensure complete removal of acidic impurities.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
preventing decomposition of 1-Aminopiperidine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 1-aminopiperidine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The primary cause of this compound decomposition is oxidation due to its 1,1-disubstituted hydrazine (B178648) structure, which is susceptible to reaction with atmospheric oxygen. Other contributing factors include exposure to heat, light, and moisture.
Q2: What are the visible signs of this compound decomposition?
A2: Decomposition of this compound, which is typically a colorless to light yellow liquid or a white to light gray powder, may be indicated by a color change to yellow or brown, the formation of precipitates, or a change in odor.[1] However, significant degradation can occur without obvious visual cues. Therefore, analytical testing is recommended to confirm stability.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored under controlled conditions. The recommended storage temperature can vary by supplier, with options including 2-8°C or in a freezer at -20°C.[1] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] The container should be tightly sealed and protected from light.
Q4: Can I use stabilizers to prevent the decomposition of this compound?
A4: While specific studies on stabilizers for this compound are not extensively published, the use of antioxidants is a common strategy for stabilizing amines. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) could potentially inhibit oxidative degradation. However, compatibility and effectiveness would need to be experimentally verified. Storing sensitive amines as their salt form, such as this compound hydrochloride, can also improve stability by reducing susceptibility to oxidation.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Discoloration (yellowing/browning) of this compound | Oxidation due to exposure to air. | 1. Confirm the integrity of the container seal. 2. Ensure the container was purged with an inert gas (argon or nitrogen) before sealing. 3. For future use, aliquot the material into smaller, single-use vials to minimize repeated exposure to air. |
| Unexpected results in experiments using stored this compound | Decomposition of this compound leading to lower effective concentration or interfering byproducts. | 1. Test the purity of the stored this compound using a validated analytical method (HPLC or GC). 2. If degradation is confirmed, use a fresh, unopened sample of this compound for your experiments. 3. Consider performing a forced degradation study on your sample to identify potential degradation products that might be interfering with your assay. |
| Precipitate formation in the this compound container | Formation of insoluble degradation products or reaction with atmospheric moisture or carbon dioxide. | 1. Do not use the material if a precipitate is observed. 2. Review storage conditions to ensure the container is tightly sealed and stored in a dry environment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative decomposition. |
| Light | Amber vial or stored in the dark | Prevents photolytic degradation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture. |
Table 2: Potential Antioxidants for Stabilization
| Antioxidant Class | Examples | Potential Mechanism |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA) | Free radical scavenging to inhibit oxidation chain reactions. |
| Aromatic Amines | Diphenylamine derivatives | Can act as hydrogen donors to interrupt oxidation processes. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297)
-
Deionized water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase A. Prepare working standards by serial dilution.
-
Sample Solution: Dilute the this compound sample to be tested to a similar concentration as the working standard using mobile phase A.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of the this compound sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to validate the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system and validated stability-indicating method (from Protocol 1)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution of this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Visualizations
Caption: Potential oxidative decomposition pathway of this compound.
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting decision tree for suspected this compound decomposition.
References
byproduct formation in the synthesis of 1-Aminopiperidine
Welcome to the technical support center for the synthesis of 1-Aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the amination of piperidine (B6355638) using an electrophilic aminating agent. A widely used and effective reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA). This method is favored for its relatively high yields and straightforward procedure. Another documented approach involves the reduction of N-nitrosopiperidine, though this method is less common due to the highly carcinogenic nature of the intermediate.
Q2: What are the typical byproducts I might encounter in the synthesis of this compound using piperidine and HOSA?
A2: During the synthesis of this compound with piperidine and hydroxylamine-O-sulfonic acid, several byproducts can form. The most commonly cited are tetrazene and triazanium salt derivatives. Additionally, a critical potential impurity is N-nitrosopiperidine, which can arise if there are residual nitrite (B80452) sources under acidic conditions. The formation of these byproducts is highly dependent on reaction conditions.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
Control of Molar Ratio: Using an excess of piperidine relative to hydroxylamine-O-sulfonic acid can favor the formation of the desired product.
-
Temperature Control: Maintaining the recommended reaction temperature is critical, as higher temperatures can promote side reactions.
-
pH Management: The pH of the reaction mixture should be carefully controlled to optimize the amination reaction and suppress the formation of N-nitrosopiperidine.
-
Purity of Reagents: Ensure that the starting materials, particularly piperidine, are free from nitrite impurities.
Q4: What is the significance of N-nitrosopiperidine as a potential byproduct?
A4: N-Nitrosopiperidine is a potent carcinogen and its presence, even in trace amounts, is a major safety concern, particularly in the context of pharmaceutical development.[1] It can be formed from the reaction of piperidine with a nitrosating agent, such as nitrous acid (generated from nitrites in acidic conditions).[2] Therefore, it is imperative to avoid any sources of nitrite contamination in the reagents and reaction vessels.
Q5: How can I detect and quantify this compound and its byproducts?
A5: The most effective analytical techniques for the analysis of this compound and its byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required to separate and identify the main product from structurally similar impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction has been allowed to proceed for the recommended duration.- Verify the quality and reactivity of the hydroxylamine-O-sulfonic acid. |
| Suboptimal reaction temperature. | - Precisely monitor and control the reaction temperature within the recommended range. Avoid overheating. | |
| Incorrect molar ratio of reactants. | - Use a stoichiometric excess of piperidine as recommended in the protocol. | |
| Presence of a Significant Amount of Unreacted Piperidine | Insufficient aminating agent. | - Check the purity and amount of hydroxylamine-O-sulfonic acid used. |
| Short reaction time. | - Extend the reaction time to ensure complete conversion. | |
| Detection of N-Nitrosopiperidine | Nitrite contamination in reagents or glassware. | - Use high-purity reagents and thoroughly clean all glassware to remove any traces of nitrites.- Avoid acidic conditions if nitrite contamination is suspected. |
| Formation of Unknown Byproducts | Side reactions due to improper conditions. | - Re-evaluate and strictly adhere to the optimal reaction parameters (temperature, pH, molar ratios).- Consider the possibility of air oxidation and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Isolating Pure this compound | Inefficient purification method. | - Optimize the distillation or crystallization conditions.- For high-purity requirements, consider preparative chromatography. |
| Degradation of the product during workup. | - this compound may be susceptible to oxidation. Minimize exposure to air and heat during purification.[3][4] |
Experimental Protocols
Synthesis of this compound using Hydroxylamine-O-Sulfonic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Piperidine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve piperidine in an appropriate amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide to the piperidine solution while maintaining the low temperature.
-
In a separate beaker, prepare a solution of hydroxylamine-O-sulfonic acid in water.
-
Add the HOSA solution dropwise to the cold, stirred piperidine solution over a period of 1-2 hours. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Analytical Method for this compound and Byproducts using GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analytical Method for this compound and Byproducts using LC-MS/MS
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.
LC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
Start with 5% B, hold for 1 minute
-
Linearly increase to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B and re-equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be determined for this compound and suspected byproducts by infusing standard solutions.
Sample Preparation:
-
Dilute the sample in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter.
Visualizations
Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formation of N-nitrosopiperidine from piperidine and sodium nitrite in the stomach and the isolated intestinal loop of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
strategies to minimize dimer formation in 1-Aminopiperidine reactions
Welcome to the Technical Support Center for 1-Aminopiperidine Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis. A primary focus of this guide is to address the common challenge of dimer formation and provide strategies to minimize this and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions, and why is it a concern?
A: Dimerization is a side reaction where two molecules of this compound react with each other to form a larger, unwanted byproduct. This is a significant concern as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the dimer's similar polarity to the product.
Q2: What are the common types of dimers formed in this compound reactions?
A: The structure of the dimer depends on the reaction type.
-
In amide coupling reactions , a di-acylated hydrazine (B178648) dimer can form where two this compound molecules are linked by the activated carboxylic acid.
-
In reactions with aldehydes or ketones , a common dimer is a tetrazine derivative, formed through a series of condensation and oxidation steps.
Q3: What are the primary factors that promote dimer formation?
A: Several factors can contribute to increased dimer formation:
-
High Concentration: Increased proximity of this compound molecules enhances the probability of self-reaction.
-
Slow Reaction Kinetics: If the desired reaction is slow, the side reaction of dimerization can become more competitive.
-
Excess Reagents: An excess of this compound or the coupling/activating agent can lead to unwanted side reactions.
-
Elevated Temperatures: Higher temperatures can sometimes accelerate the rate of dimerization more than the desired reaction.
-
Presence of Oxidants: In the case of hydrazone formation, trace oxidants can promote the formation of tetrazine dimers.
Q4: How can I detect the presence of a dimer in my reaction mixture?
A: Dimer formation can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dimer will typically appear as a new, less polar spot compared to the starting this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the dimer by its molecular weight. The dimer will have a mass corresponding to approximately twice the mass of the this compound-derived portion of the expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude product will show an extra set of signals corresponding to the symmetrical dimer.[1][2][3][4][5]
Troubleshooting Guides
Issue 1: Significant Dimer Formation in Amide Coupling Reactions
Symptoms:
-
Low yield of the desired amide product.
-
A significant peak in the LC-MS corresponding to the mass of the di-acylated hydrazine dimer.
-
A prominent non-polar spot on the TLC plate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimer formation in amide coupling.
Quantitative Data Summary: Effect of Reaction Parameters on Dimer Formation (Illustrative)
| Parameter | Condition A (High Dimer) | Condition B (Low Dimer) |
| Concentration | 0.5 M | 0.1 M |
| Addition of Amine | Bolus addition | Dropwise over 1 hour |
| Coupling Agent | DCC/HOBt | HATU |
| Stoichiometry (Amine:Acid) | 1.5 : 1 | 1.1 : 1 |
| Yield of Desired Product | 45% | 85% |
| % Dimer Formation (by LCMS) | 30% | <5% |
Detailed Experimental Protocol: Minimizing Dimer Formation in Amide Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to a final concentration of 0.1 M.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Using a syringe pump, add the this compound solution to the reaction mixture dropwise over a period of 60 minutes.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of Tetrazine Dimer in Reactions with Aldehydes and Ketones
Symptoms:
-
A colored (often red or orange) reaction mixture.
-
Low yield of the desired hydrazone product.
-
A peak in the LC-MS corresponding to the mass of the tetrazine dimer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tetrazine dimer formation.
Proposed Mechanism of Tetrazine Dimer Formation:
References
Technical Support Center: Work-up Procedures for Reactions Involving 1-Aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-aminopiperidine. The following sections offer detailed guidance on common issues encountered during the work-up of reactions involving this versatile reagent.
Physicochemical Data of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for designing effective work-up and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂ | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 146 °C (at 730 mmHg) | [1] |
| Density | 0.928 g/mL (at 25 °C) | [1] |
| pKa (Predicted) | 8.19 ± 0.20 | N/A |
| Solubility | Soluble in water and many organic solvents (e.g., alcohols, ethers, chloroform). Limited solubility in nonpolar solvents (e.g., hexane). | [3] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions where this compound has been used as a reagent.
Issue 1: Presence of Excess this compound in the Crude Product
Q: My crude product is contaminated with a significant amount of unreacted this compound. How can I effectively remove it?
A: Due to its basic nature and water solubility, an acidic wash is the most common and effective method for removing excess this compound.
Recommended Protocol: Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc)).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The basic this compound will be protonated to form its corresponding salt, which is highly soluble in the aqueous phase.
-
Phase Separation: Gently shake the separatory funnel, allowing the layers to separate. Drain the lower aqueous layer.
-
Repeat (Optional): For highly contaminated mixtures, a second acidic wash may be necessary.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of this compound.
Issue 2: Formation of a Stable Emulsion During Extraction
Q: A persistent emulsion has formed at the interface of the organic and aqueous layers during my basic or acidic wash. How can I break this emulsion?
A: Emulsions are common when working with amines and can be challenging. Several techniques can be employed to facilitate phase separation.
Troubleshooting Steps for Emulsion Breaking:
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.[4]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.
-
Centrifugation: If the emulsion is persistent and the sample size is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a highly effective method for separating the layers.[5]
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., a small amount of hexane (B92381) to an ethyl acetate solution) can sometimes alter the interfacial tension and break the emulsion.
Issue 3: Difficulty in Purifying the Final Product by Column Chromatography
Q: My product, which contains a piperidine (B6355638) moiety derived from this compound, shows significant tailing on a standard silica (B1680970) gel column, leading to poor separation.
A: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, causing peak tailing and poor resolution.
Recommendations for Column Chromatography of Basic Compounds:
-
Use of a Basic Modifier: Add a small percentage (typically 0.5-2%) of a volatile base, such as triethylamine (B128534) (TEA) or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.[6][7]
-
Choice of Mobile Phase: A common mobile phase for basic, polar compounds is a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH). The polarity can be adjusted to achieve the desired separation. For example, starting with a low concentration of MeOH and gradually increasing it (gradient elution) can be very effective.[6]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or a commercially available amine-functionalized silica gel.
-
Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. If the product has low solubility in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
Frequently Asked Questions (FAQs)
Q1: What are some common side reactions of this compound, and how can I deal with the byproducts?
A1: As a nucleophile, this compound can participate in several common reactions, and side reactions are often related to its reactivity.
- In Amide Couplings: If using a carbodiimide (B86325) coupling agent (like EDC or DCC), the urea (B33335) byproduct can sometimes be difficult to remove. Most of these byproducts are sparingly soluble in common organic solvents and can often be removed by filtration or by washing the organic layer with dilute acid and then water.
- In Reductive Aminations: Over-alkylation is a potential side reaction, leading to the formation of tertiary amines. Careful control of stoichiometry and reaction conditions can minimize this. If formed, these more substituted amines can often be separated by column chromatography. Another potential byproduct can be the reduced aldehyde or ketone starting material. This can be removed by careful column chromatography.
- Decomposition: this compound can be sensitive to air and light over time. It is best to use it fresh or from a recently opened bottle. Decomposition products are often polar and can be removed by an aqueous wash.
Q2: I need to perform a reaction with a Boc-protected this compound. At which nitrogen does the Boc group attach?
A2: The Boc (tert-butyloxycarbonyl) group will preferentially protect the more nucleophilic exocyclic amino group (-NH₂) rather than the endocyclic nitrogen of the piperidine ring.
Q3: What is the best way to quench a reaction containing this compound?
A3: For most reactions, quenching with water or a saturated aqueous solution of ammonium chloride is appropriate. If the reaction is performed under strongly basic conditions, a dilute acid solution can be used to neutralize the base and protonate the this compound, facilitating its removal during the aqueous work-up.
Experimental Protocols & Visualizations
General Work-up Procedure for a Reaction Involving this compound
This workflow outlines a standard acid-base extraction procedure to separate a neutral or acidic product from excess basic this compound.
Troubleshooting Logic for Emulsion Formation
This diagram illustrates a decision-making process for addressing emulsion issues during an extractive work-up.
References
Technical Support Center: 1-Aminopiperidine Reactivity and Solvent Choice
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of solvent selection in modulating the reactivity of 1-aminopiperidine. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the reactivity of this compound?
A1: The solvent plays a crucial role in the reactivity of this compound by influencing several factors:
-
Solubility: Ensuring that this compound and other reactants are in the same phase is essential for the reaction to proceed. This compound, being a polar molecule, is highly soluble in water and other polar solvents like alcohols and ethers, but has limited solubility in non-polar solvents such as hexane.[1]
-
Nucleophilicity: The solvent can interact with the lone pair of electrons on the nitrogen atoms of this compound, affecting its ability to act as a nucleophile. Polar protic solvents, through hydrogen bonding, can form a "cage" around the nucleophile, thereby reducing its reactivity.[2][3]
-
Reaction Mechanism: The solvent can influence the reaction pathway. For instance, polar protic solvents are known to favor SN1 reactions by stabilizing carbocation intermediates, while polar aprotic solvents are generally preferred for SN2 reactions.[2][3][4][5]
-
Stability of Intermediates and Transition States: A solvent that stabilizes the transition state of a reaction more than the reactants will accelerate the reaction rate.
Q2: What is the difference between polar protic and polar aprotic solvents, and how do they impact reactions with this compound?
A2: The key difference lies in their ability to act as hydrogen bond donors.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[6] In reactions where this compound acts as a nucleophile, these solvents can solvate the amine, potentially decreasing its nucleophilicity and slowing down the reaction.[2][3] However, they are effective at stabilizing charged intermediates, which can be beneficial in certain reaction mechanisms.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile (B52724) (ACN), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) have dipoles but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[6] These solvents are often the preferred choice for reactions where high nucleophilicity of this compound is desired, such as in SN2 reactions, as they do not "cage" the nucleophile.[2][7]
Q3: For the synthesis of hydrazones from this compound and a carbonyl compound, what type of solvent is generally recommended?
A3: The formation of hydrazones is a condensation reaction that is often acid-catalyzed. The choice of solvent can significantly impact the reaction rate. In some cases, polar protic solvents like ethanol (B145695) can participate in the reaction and may be suitable. However, studies on similar reactions have shown that for less reactive carbonyl compounds, more polar solvents can lead to a slower reaction.[8] For hydrazone formation, a solvent that allows for the removal of the water byproduct can also be beneficial to drive the equilibrium towards the product. Therefore, a polar aprotic solvent or a setup that allows for water removal might be optimal. The reaction is also pH-dependent, with a slightly acidic pH (around 4.5) often being advantageous for hydrazone formation.[9]
Troubleshooting Guide
Issue 1: Low or no product yield in an N-alkylation reaction with this compound.
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Solubility of Reactants | Try a different solvent or a co-solvent system. For polar reactants, consider DMF or DMSO. | All reactants must be in the same phase to react. This compound is generally soluble in polar organic solvents.[1] |
| Reduced Nucleophilicity of this compound | If using a polar protic solvent (e.g., methanol), switch to a polar aprotic solvent (e.g., acetonitrile, acetone). | Polar protic solvents can form hydrogen bonds with the amine, reducing its nucleophilic character and slowing down the reaction rate.[2][3] |
| Side Reactions | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS. | Higher temperatures can lead to decomposition or unwanted side reactions. |
| Inappropriate Solvent Polarity | For SN2 reactions, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents.[2][4] | The choice of solvent polarity should match the reaction mechanism. |
Issue 2: Slow reaction rate in a hydrazone formation reaction.
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent Polarity Hindering the Reaction | For less reactive carbonyls, a less polar solvent might increase the reaction rate.[8] | The polarity of the solvent can influence the kinetics of hydrazone formation. |
| Water as a Byproduct Inhibiting Equilibrium | Use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent. | The formation of hydrazones is a reversible reaction. Removing water shifts the equilibrium towards the product side. |
| Suboptimal pH | Adjust the pH of the reaction mixture. A catalytic amount of acid is often required. | Hydrazone formation is pH-dependent, with the rate-determining step often being the acid-catalyzed dehydration of the hemiaminal intermediate.[9] |
Quantitative Data on Solvent Effects
The following table provides illustrative data on how solvent choice can impact the reaction rate constant for a hypothetical SN2 reaction of this compound with an alkyl halide. Note: This data is representative and intended for educational purposes. Actual results will vary based on specific reaction conditions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| Hexane | Non-polar | 1.9 | Very Low (Insoluble) |
| Methanol | Polar Protic | 33 | 1 |
| Ethanol | Polar Protic | 24 | ~5 |
| Acetone | Polar Aprotic | 21 | ~1,000 |
| Acetonitrile | Polar Aprotic | 38 | ~5,000 |
| DMF | Polar Aprotic | 37 | ~3,000 |
| DMSO | Polar Aprotic | 47 | ~1,500 |
Data synthesized from general principles of solvent effects on SN2 reactions.[3]
Experimental Protocols
Representative Protocol for Hydrazone Formation in Different Solvents
This protocol describes a general procedure for the synthesis of a hydrazone from this compound and a generic aldehyde in both a polar protic and a polar aprotic solvent.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Solvent (Ethanol or Acetonitrile)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
Procedure in a Polar Protic Solvent (Ethanol):
-
To a round-bottom flask, add the aldehyde (1.0 eq) and ethanol (10 mL per mmol of aldehyde).
-
Add this compound (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.
Procedure in a Polar Aprotic Solvent (Acetonitrile):
-
Follow the same steps 1-3 as in the polar protic solvent procedure, substituting ethanol with acetonitrile.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue.
Visualizations
Caption: A general experimental workflow for a chemical reaction.
Caption: Impact of solvent type on nucleophile reactivity.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with air and moisture sensitivity of 1-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling the air and moisture sensitivity of 1-aminopiperidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned yellow. Is it still usable?
A1: The appearance of a yellow to brown color in this compound is a common indicator of degradation. This is primarily due to oxidation upon exposure to air, leading to the formation of impurities, the most significant of which is the carcinogenic N-nitrosopiperidine.[1] For applications requiring high purity, it is strongly recommended to use fresh, colorless this compound. If the discoloration is minimal, the material may be purified by distillation under reduced pressure and inert atmosphere. However, for sensitive reactions, using a fresh bottle is the safest approach to ensure reproducibility and avoid introducing harmful impurities.
Q2: What are the primary degradation products of this compound when exposed to air and moisture?
A2: The primary and most hazardous degradation product of this compound upon exposure to air is N-nitrosopiperidine.[1] The reaction is thought to proceed through the interaction of the secondary amine functionality with nitrogen oxides present in the air.[2][3] Moisture can facilitate this process. While other oxidation and hydrolysis products may form, the formation of N-nitrosopiperidine is of greatest concern due to its carcinogenicity.[4]
Q3: How should I properly store this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It is best stored in a refrigerator (2-8 °C) to slow down potential degradation processes.[2] The use of septa-sealed bottles is highly recommended for easy access with a syringe under an inert atmosphere without compromising the integrity of the bulk material.
Q4: Can I handle this compound on the benchtop for quick procedures?
A4: It is strongly advised to handle this compound under an inert atmosphere at all times, even for quick procedures. Exposure to atmospheric oxygen and moisture can rapidly lead to the formation of N-nitrosopiperidine.[1] For all transfers and reactions, standard air-sensitive techniques, such as the use of a Schlenk line or a glovebox, should be employed.
Troubleshooting Guides
Issue 1: Discoloration of Reaction Mixture
Symptom: The reaction mixture containing this compound turns yellow or brown, even when the starting material was colorless.
Possible Causes & Solutions:
| Cause | Solution |
| Air leak in the reaction setup. | Ensure all glassware joints are properly sealed with high-vacuum grease. Use secure clamps on all joints. Check for cracks in the glassware. |
| Impurities in solvents or reagents. | Use freshly distilled and degassed solvents. Ensure all other reagents are of high purity and stored under inert atmosphere if they are also air-sensitive. |
| Inherent reactivity of starting materials or products. | Some reaction partners or products may be inherently colored. However, if discoloration is unexpected, it is likely due to degradation. Purify the final product to remove colored impurities. |
Issue 2: Low Yield in Amide Coupling Reactions
Symptom: The desired amide product is obtained in low yield, with the presence of side products.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation of this compound. | Use fresh, colorless this compound and handle it strictly under an inert atmosphere. |
| Side reaction with the coupling agent. | Activate the carboxylic acid with the coupling agent before the slow, dropwise addition of this compound. This minimizes the time the free amine is in contact with the activating agent. |
| Formation of N-nitrosopiperidine. | As a reactive species, N-nitrosopiperidine can potentially interfere with the desired reaction. Strict exclusion of air is critical. |
Issue 3: Inconsistent Results in Reductive Amination
Symptom: The yield and purity of the desired amine product vary significantly between batches.
Possible Causes & Solutions:
| Cause | Solution |
| Variable quality of this compound. | The extent of degradation can vary between bottles or even within the same bottle over time. Always use fresh, colorless reagent. Consider purifying older material by distillation if necessary. |
| Reaction with atmospheric CO2. | Amines can react with carbon dioxide to form carbamates, which can interfere with the reaction. Ensure the reaction is carried out under a positive pressure of a dry, inert gas. |
| Moisture sensitivity of the reducing agent. | Many reducing agents used in reductive amination (e.g., sodium borohydride) are moisture-sensitive. Use anhydrous solvents and handle the reducing agent under an inert atmosphere. |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound using a Schlenk Line
This protocol outlines the safe transfer of liquid this compound under an inert atmosphere.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried glassware (septum-sealed bottle of this compound, syringe, needle)
-
Source of dry, high-purity inert gas (Argon or Nitrogen)
Procedure:
-
Prepare the Schlenk Line: Ensure the Schlenk line is properly set up and the vacuum pump is protected by a cold trap (e.g., liquid nitrogen).[5]
-
Purge the Syringe: Assemble the dry syringe and needle. Connect it to the Schlenk line via a rubber tube and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.
-
Prepare the Reagent Bottle: Place the septum-sealed bottle of this compound in a clamp. Puncture the septum with a needle connected to the inert gas line of the Schlenk line to create a positive pressure.
-
Withdraw the Reagent: Puncture the septum with the purged syringe and needle. Slowly withdraw the desired volume of this compound. The positive pressure in the bottle will aid in filling the syringe.
-
Transfer to Reaction Flask: Transfer the this compound to the reaction flask, which should also be under a positive pressure of inert gas. Inject the liquid slowly down the inner wall of the flask.
-
Clean the Syringe: Immediately after use, quench the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container. Repeat this process several times to remove any residual amine.
Diagram: Workflow for Handling Air-Sensitive this compound
Caption: Workflow for handling this compound.
Protocol 2: Reductive Amination using this compound under Inert Atmosphere
This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound.
Materials:
-
Aldehyde or ketone
-
This compound (fresh, colorless)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Acetic acid (optional, as catalyst)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply
Procedure:
-
Setup: Assemble the oven-dried Schlenk flask with a magnetic stir bar and a septum. Purge the flask with inert gas.
-
Add Reactants: To the flask, add the aldehyde or ketone (1.0 eq) and the anhydrous solvent.
-
Add Amine: Using the procedure from Protocol 1, transfer this compound (1.1 eq) to the reaction flask.
-
Catalyst (Optional): If required, add a catalytic amount of acetic acid.
-
Stir: Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add Reducing Agent: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Diagram: Reductive Amination Signaling Pathway
Caption: Pathway of reductive amination.
Data Summary
| Property | Value | Source |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 146 °C | [2] |
| Density | 0.93 g/mL | [2] |
| Storage Temperature | 2-8 °C | [2] |
| Primary Degradation Product (in air) | N-Nitrosopiperidine | [1] |
Disclaimer: The information provided in this technical support center is for guidance only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
References
- 1. gctlc.org [gctlc.org]
- 2. N-nitrosamines formation from secondary amines by nitrogen fixation on the surface of activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
Validation & Comparative
Comparative NMR Analysis of 1-Aminopiperidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-aminopiperidine against its structural analogs, piperidine (B6355638) and N-methylpiperidine. Understanding the NMR profile of this compound is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems, which is of significant interest in drug development and medicinal chemistry.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, piperidine, and N-methylpiperidine. The data for this compound is available through spectral databases such as SpectraBase and PubChem, originating from sources like Sigma-Aldrich.[1][2][3] For detailed analysis, including the visualization of the spectra, direct consultation of these databases is recommended.
Table 1: ¹H NMR Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2, H-6 | Data not available in snippets | t | Data not available in snippets |
| H-3, H-5 | Data not available in snippets | m | Data not available in snippets | |
| H-4 | Data not available in snippets | m | Data not available in snippets | |
| -NH₂ | Data not available in snippets | s (broad) | N/A | |
| Piperidine | H-2, H-6 | 2.79 | m | - |
| H-3, H-5 | 1.51 | m | - | |
| H-4 | 2.19 | m | - | |
| -NH | Not specified | s (broad) | N/A | |
| N-Methylpiperidine | H-2, H-6 | ~2.33 | m | - |
| H-3, H-5, H-4 | 1.41 - 1.59 | m | - | |
| -CH₃ | 2.23 | s | N/A |
Note: "m" denotes a multiplet, "t" denotes a triplet, and "s" denotes a singlet. Data for piperidine and N-methylpiperidine are sourced from publicly available spectral data.
Table 2: ¹³C NMR Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) |
| This compound | C-2, C-6 | Data not available in snippets |
| C-3, C-5 | Data not available in snippets | |
| C-4 | Data not available in snippets | |
| Piperidine | C-2, C-6 | 47.0 |
| C-3, C-5 | 27.2 | |
| C-4 | 25.2 | |
| N-Methylpiperidine | C-2, C-6 | Data available in spectral databases |
| C-3, C-5 | Data available in spectral databases | |
| C-4 | Data available in spectral databases | |
| -CH₃ | Data available in spectral databases |
Note: The specific chemical shifts for this compound are available in the referenced spectral databases.[2]
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound is outlined below.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Insertion: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Set the appropriate acquisition parameters, typically requiring a larger number of scans than ¹H NMR for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizations
Structure and NMR Signal Correlation of this compound
Caption: Correlation of protons and carbons in this compound to their expected NMR signals.
General NMR Analysis Workflow
Caption: A generalized workflow for conducting NMR analysis from sample preparation to spectral interpretation.
References
A Researcher's Guide to GC-MS Characterization of 1-Aminopiperidine Reaction Products
For researchers and scientists engaged in drug development and organic synthesis, the characterization of reaction products is a critical step. 1-Aminopiperidine, a versatile building block, readily reacts with a variety of carbonyl compounds to form hydrazones and other derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and preliminary quantification of these products. This guide provides a comparative overview of the GC-MS characterization of products from the reaction of this compound with representative aldehydes and ketones, supported by detailed experimental protocols and data interpretation.
Comparison of GC-MS Data for this compound Reaction Products
The reaction of this compound with aldehydes and ketones typically yields the corresponding N-piperidinyl hydrazones. The GC-MS analysis of these products reveals distinct retention times and mass spectra, which are crucial for their identification and differentiation. Below is a summary of expected GC-MS data for the reaction products of this compound with benzaldehyde (B42025) and acetone, serving as representative examples of aromatic and aliphatic carbonyl compounds.
| Compound | Reactants | Expected Product Structure | Molecular Weight ( g/mol ) | Expected GC Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | - | C₅H₁₂N₂ | 100.16 | ~5-7 | 100 (M+), 85, 71, 56, 42[1] |
| Benzaldehyde | - | C₇H₆O | 106.12 | ~8-10 | 106 (M+), 105, 77 (base peak), 51[2][3][4] |
| Acetone | - | C₃H₆O | 58.08 | Volatile, early eluting | 58 (M+), 43 (base peak) |
| Benzaldehyde-1-piperidinyl-imine | This compound + Benzaldehyde | C₁₂H₁₆N₂ | 188.27 | ~15-18 | 188 (M+), 187, 105, 91, 77 |
| Acetone-1-piperidinyl-imine | This compound + Acetone | C₈H₁₆N₂ | 140.23 | ~10-12 | 140 (M+), 125, 83, 68, 56 |
Note: Retention times are estimates and can vary significantly based on the specific GC column, temperature program, and other instrumental parameters. The mass spectral fragments are predicted based on common fragmentation patterns of similar structures.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are standard protocols for the synthesis of this compound hydrazones and their subsequent GC-MS analysis.
Synthesis of N-Piperidinyl Hydrazones
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Ethanol (or other suitable solvent like methanol)
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.[5]
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 30 minutes to a few hours, depending on the reactivity of the carbonyl compound.[6][7]
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography if necessary. For GC-MS analysis, a small aliquot of the crude reaction mixture can often be directly diluted and injected.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
GC Parameters (example):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the analysis of piperidine (B6355638) derivatives.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 280 °C.[8]
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on the concentration of the sample.
MS Parameters (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.[9]
Sample Preparation:
-
Prepare a stock solution of the reaction product in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain working standard solutions (e.g., 1, 5, 10 µg/mL).[10]
-
For crude reaction mixtures, dilute an aliquot in the chosen solvent to an appropriate concentration for GC-MS analysis.
Visualizing the Workflow and Logic
To better understand the experimental process and the logic of product identification, the following diagrams are provided.
Caption: Experimental workflow from synthesis to GC-MS analysis and product identification.
Caption: Logical decision tree for identifying reaction products from GC-MS data.
Conclusion
The GC-MS characterization of this compound reaction products provides invaluable information for researchers in drug discovery and chemical synthesis. By comparing the retention times and mass spectral fragmentation patterns of the resulting hydrazones, scientists can confidently identify and differentiate the products of various reactions. The provided experimental protocols and logical workflows serve as a practical guide for conducting these analyses effectively and reproducibly. As with any analytical technique, optimization of the GC-MS parameters for specific compounds of interest is crucial for achieving the best results.
References
- 1. This compound | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde [webbook.nist.gov]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzaldehyde(100-52-7) MS [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmbr-journal.com [cmbr-journal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Purity Analysis of 1-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. For novel compounds such as 1-aminopiperidine derivatives, which are important building blocks in medicinal chemistry, robust and reliable analytical methods for purity assessment are paramount. This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound derivatives, supported by experimental data and detailed protocols.
The Challenge in Analyzing this compound Derivatives
A primary challenge in the analysis of this compound and its simple alkylated derivatives is their lack of a significant UV chromophore. This makes direct detection using standard UV-Vis detectors, the most common type of HPLC detector, difficult and insensitive. To overcome this, several analytical strategies have been developed, primarily involving derivatization to introduce a UV-active moiety or the use of alternative detection methods.
Comparative Analysis of HPLC Methods
This guide compares three main HPLC approaches for the purity analysis of this compound derivatives:
-
Reversed-Phase HPLC with Pre-column Derivatization: A widely used and cost-effective method that enhances the detectability of the analytes.
-
Reversed-Phase HPLC with Charged Aerosol Detection (CAD): A universal detection method that avoids the need for derivatization.
-
Chiral HPLC for Enantiomeric Purity: Essential for chiral this compound derivatives to ensure the correct stereoisomer is present and to quantify enantiomeric impurities.
Quantitative Data Comparison
The following tables summarize the key performance parameters of different HPLC methods. The data for 3-aminopiperidine derivatives is included as a close structural analog to provide a broader comparative context, given the limited publicly available data specifically for a wide range of this compound derivatives.
Table 1: Reversed-Phase HPLC Methods with UV Detection (Post-Derivatization)
| Analyte (Derivatized) | Column | Mobile Phase | Detection Wavelength | Retention Time (min) | LOD | LOQ | Linearity (R²) | Reference |
| (RS)-Dibenzoyl-3-aminopiperidine | Dima C18 | Water-Methanol (40:60) | 254 nm | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Benzoyl-3-aminopiperidine | C18 | 0.01mol/L Phosphate (B84403) aq.-Methanol (90:10) | 254 nm | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Piperidine (B6355638) (derivatized with 4-toluenesulfonyl chloride) | Inertsil C18 (250 x 4.6 mm) | Water (0.1% Phosphoric Acid)-Acetonitrile (32:68) | Not Specified | Not Specified | 0.15 µg/mL | 0.44 µg/mL | 0.9996 | [3] |
Table 2: Reversed-Phase HPLC with Universal Detection (No Derivatization)
| Analyte | Detector | Column | Mobile Phase | LOD | LOQ | Linearity (R²) | Reference |
| 3-Aminopiperidine | CAD | Acclaim Trinity P1 (mixed-mode) | Gradient with Ammonium (B1175870) Formate (B1220265) | 1.35 µg/mL | 2.73 µg/mL | 0.999 | [4] |
Table 3: Chiral HPLC Methods (Post-Derivatization)
| Analyte (Derivatized) | Column | Mobile Phase | Detection Wavelength | Resolution (Rs) | Reference |
| (S)- and (R)- isomers of PTSC-derivatized 3-aminopiperidine | Chiralpak AD-H | 0.1% Diethylamine (B46881) in Ethanol | 228 nm | > 4.0 | [5] |
| Enantiomers of Benzoyl-3-aminopiperidine | ChromTech CHIRAL-AGP | 0.015mol/L Phosphate aq.-Isopropanol (99:1) | 254 nm | Not Specified | [2] |
Experimental Protocols
Method 1: Reversed-Phase HPLC with Pre-column Derivatization (Example with Benzoyl Chloride)
This method is suitable for routine purity analysis and impurity profiling when universal detectors are not available.
1. Derivatization Procedure:
-
Dissolve a known amount of the this compound derivative in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or hexane).[1][2]
-
Add an excess of benzoyl chloride, often in the presence of a base (e.g., triethylamine (B128534) or in a biphasic system with aqueous base) to neutralize the HCl formed.[1][2]
-
Stir the reaction at a controlled temperature (e.g., 0-25 °C) until the reaction is complete (monitor by TLC or a rapid HPLC method).[2]
-
Quench the reaction, for example, by adding water, and extract the derivatized product.
-
Evaporate the solvent to obtain the derivatized analyte.[1][2]
2. HPLC Conditions:
-
Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.[1][2]
-
Mobile Phase: A mixture of water and methanol (B129727) or acetonitrile. For the analysis of dibenzoyl-3-aminopiperidine, a mobile phase of water-methanol (40:60) has been reported.[1] For benzoyl-3-aminopiperidine, 0.01mol/L aqueous phosphate solution and methanol (90:10) was used.[2]
-
Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30 °C) for better reproducibility.[1][2]
-
Detection: UV detection at a wavelength where the benzoyl group has strong absorbance, typically around 230-260 nm.[2]
3. Sample Preparation:
-
Dissolve the derivatized sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This method is advantageous as it does not require derivatization, saving time and avoiding potential side reactions from the derivatization process.
1. HPLC Conditions:
-
Column: A mixed-mode column, such as an Acclaim Trinity P1, can provide good retention for polar compounds like this compound derivatives.[4]
-
Mobile Phase: A gradient elution using a volatile buffer like ammonium formate is often employed. The organic modifier is typically acetonitrile.[4]
-
Flow Rate: A standard flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[4]
-
Detector: A Charged Aerosol Detector (CAD). The response is dependent on the analyte's concentration and is relatively uniform for non-volatile compounds.
-
Injection Volume: 5-20 µL.[4]
2. Sample Preparation:
-
Dissolve the this compound derivative sample directly in the initial mobile phase or a compatible solvent like water or methanol.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Method 3: Chiral HPLC for Enantiomeric Purity
For chiral this compound derivatives, it is crucial to determine the enantiomeric excess (e.e.). This often requires derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column, or more commonly, derivatization with an achiral reagent to introduce a chromophore, followed by separation on a chiral stationary phase (CSP).
1. Derivatization (if necessary for detection):
-
Follow a similar procedure as in Method 1, using a reagent like p-toluenesulfonyl chloride (PTSC) in the presence of a base.[5] This introduces a UV-active group, allowing for sensitive detection.
2. Chiral HPLC Conditions:
-
Column: A chiral stationary phase is required. Polysaccharide-based columns like Chiralpak AD-H are widely used and have proven effective for derivatized aminopiperidines.[5]
-
Mobile Phase: Often a polar organic mobile phase is used, for example, 0.1% diethylamine in ethanol.[5] The amine additive helps to improve peak shape for basic analytes.
-
Flow Rate: Typically lower than standard reversed-phase, for instance, 0.5 mL/min, to achieve better resolution.[5]
-
Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for PTSC derivatives).[5]
-
Injection Volume: 5-10 µL.
3. Sample Preparation:
-
Prepare the derivatized sample in the mobile phase.
-
Ensure the sample is fully dissolved and filtered before injection.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1-Aminopiperidine and Piperazine for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Both 1-aminopiperidine and piperazine (B1678402) are widely utilized heterocyclic scaffolds, valued for their synthetic versatility and their ability to impart favorable physicochemical properties to drug candidates. While structurally related, the presence of an N-amino group in this compound versus a second secondary amine in piperazine leads to distinct differences in their chemical reactivity. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by experimental data and detailed methodologies, to inform the rational selection of these key intermediates in drug development pipelines.
Executive Summary of Reactivity Comparison
The fundamental difference in reactivity between this compound and piperazine stems from the electronic effects of their respective nitrogen functionalities. Piperazine, with its two secondary amines, exhibits a higher basicity and nucleophilicity at its first nitrogen atom compared to the predicted reactivity of this compound. The N-amino group in this compound is expected to be electron-withdrawing via an inductive effect, thereby reducing the electron density on the ring nitrogen and consequently lowering its basicity and nucleophilicity.
Quantitative Physicochemical and Reactivity Data
A summary of key quantitative data for this compound and piperazine is presented in Table 1. These parameters provide a foundation for understanding and predicting their behavior in chemical reactions.
| Property | This compound | Piperazine | Key Takeaway |
| Structure | N-Aminopiperidine | 1,4-Diazacyclohexane | This compound possesses a hydrazine-like N-N bond, while piperazine has two secondary amine groups at positions 1 and 4. |
| Molecular Formula | C₅H₁₂N₂[1] | C₄H₁₀N₂[2] | |
| Molecular Weight | 100.16 g/mol [1] | 86.14 g/mol [2] | |
| pKa of Conjugate Acid | ~8.19 (Predicted)[3] | pKa₁: ~9.73, pKa₂: ~5.35[2] | Piperazine is a significantly stronger base at its first protonation site than this compound is predicted to be. |
| Mayr's Nucleophilicity (N) in Water | Not Experimentally Determined | 17.22 | The higher basicity of piperazine correlates with a higher experimentally determined nucleophilicity. The nucleophilicity of this compound is expected to be lower. |
| Mayr's Nucleophilicity (N) of Hydrazine (B178648) in MeCN | N/A | 16.45[4] | Hydrazine's nucleophilicity provides an estimate for the N-amino group, suggesting it is a potent nucleophile, though direct comparison to piperazine in the same solvent is needed. |
Comparative Reactivity in Key Synthetic Transformations
The differing electronic profiles of this compound and piperazine directly influence their reactivity in common synthetic transformations such as N-acylation and N-alkylation.
N-Acylation
N-acylation is a fundamental amide bond-forming reaction crucial in the synthesis of a vast array of pharmaceuticals. The reaction rate is highly dependent on the nucleophilicity of the amine.
-
Piperazine: As a more potent nucleophile, piperazine is expected to react more rapidly with acylating agents (e.g., acid chlorides, anhydrides) than this compound. Mono-acylation of piperazine is readily achieved, and the introduction of an electron-withdrawing acyl group on one nitrogen significantly deactivates the second nitrogen, making di-acylation a more challenging subsequent step that often requires harsher conditions. This differential reactivity is a valuable tool in synthetic chemistry.
-
This compound: With its predicted lower nucleophilicity, this compound is expected to undergo N-acylation at a slower rate compared to piperazine. The primary amino group of the hydrazine moiety is the likely site of acylation.
N-Alkylation
N-alkylation introduces alkyl substituents onto the nitrogen atom(s) and is another cornerstone of medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Piperazine: The higher nucleophilicity of piperazine also leads to faster N-alkylation reactions. Similar to N-acylation, achieving mono-alkylation can be challenging due to the comparable reactivity of both nitrogen atoms. Strategies to favor mono-alkylation include using a large excess of piperazine or employing a mono-protected piperazine derivative.
-
This compound: The N-alkylation of this compound is anticipated to be slower than that of piperazine. The reaction would likely occur at the more nucleophilic ring nitrogen.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and piperazine, the following experimental protocols can be employed.
Determination of Mayr's Nucleophilicity Parameter (N)
This method provides a quantitative measure of the nucleophilicity of an amine by measuring the rates of its reaction with a series of standard electrophiles.
Workflow for Determining Amine Nucleophilicity
Caption: Workflow for the experimental determination of Mayr's nucleophilicity parameters.
Competitive N-Acylation Reaction
A competitive reaction provides a direct comparison of the relative reactivity of the two amines towards an acylating agent.
Workflow for Competitive N-Acylation
Caption: Experimental workflow for a competitive N-acylation reaction to compare reactivity.
Logical Relationship of Reactivity
The interplay between the structural features, electronic effects, and resulting chemical reactivity of this compound and piperazine can be visualized as follows:
Caption: Relationship between structure, electronic effects, and reactivity for this compound and piperazine.
Conclusion
The choice between this compound and piperazine as a synthetic building block should be guided by the desired reactivity profile for a given synthetic route. Piperazine, with its higher basicity and nucleophilicity, is the more reactive of the two and is well-suited for transformations where a potent nucleophile is required. Its differential reactivity at the two nitrogen atoms upon mono-functionalization offers strategic advantages in multi-step syntheses. Conversely, this compound, with its predicted lower reactivity, may be advantageous in scenarios where a more moderate nucleophile is needed to avoid side reactions or to achieve greater selectivity in the presence of other reactive functionalities. The experimental protocols provided herein offer a framework for the empirical determination of their relative reactivities, enabling a more informed and data-driven approach to drug design and development.
References
1-Aminopiperidine: A Superior Hydrazine Derivative for Pharmaceutical and Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthesizing novel compounds. Among hydrazine (B178648) derivatives, 1-aminopiperidine emerges as a versatile and advantageous reagent, offering enhanced stability, predictable reactivity, and favorable pharmacokinetic contributions, particularly in the development of pharmaceutical agents.
This guide provides an objective comparison of this compound with other common hydrazine derivatives, supported by physicochemical data and a detailed experimental protocol for a key synthetic application.
Enhanced Physicochemical Properties and Stability
This compound's cyclic structure imparts a conformational rigidity that is absent in its acyclic counterparts like hydrazine, methylhydrazine, and phenylhydrazine. This structural constraint is believed to contribute to its greater stability and more predictable behavior in chemical reactions. Furthermore, the piperidine (B6355638) ring can improve the solubility and bioavailability of derivative compounds, which is a significant advantage in drug design.[1]
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of this compound and other common hydrazine derivatives, providing a basis for comparison.
| Property | This compound | Hydrazine | Methylhydrazine | Phenylhydrazine |
| Molecular Weight ( g/mol ) | 100.16[2] | 32.05[3][4] | 46.07[5][6] | 108.14[7] |
| Boiling Point (°C) | 146[2] | 113.5[4][8] | 87.5-90[5][6][9] | 243.5 (decomposes)[10] |
| pKa | 8.19 (Predicted)[2][11][12] | 8.07[1] | 7.87[5] | 5.21[7] |
| Appearance | Colorless to slightly yellow liquid[1] | Colorless, fuming oily liquid[3][8] | Colorless liquid with ammonia-like odor[5][13] | Pale yellow crystals or oily liquid[7][14] |
Superiority in Chemical Synthesis: Reactivity and Applications
This compound is a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity is often more controlled than that of simple hydrazines, which can be aggressively reductive and prone to side reactions. The steric hindrance provided by the piperidine ring can also lead to greater regioselectivity in certain reactions.
A prominent application of this compound is in the synthesis of pyrazole (B372694) carboxamides, a class of compounds with significant therapeutic potential. For instance, it is a key component in the synthesis of the well-known CB1 cannabinoid receptor antagonist, SR141716A (Rimonabant).
Experimental Protocol: Synthesis of a Pyrazole Carboxamide using this compound
This protocol outlines the key step in the synthesis of a pyrazole carboxamide, demonstrating the practical application of this compound.
Reaction: Acylation of this compound with a pyrazole acid chloride.
Materials:
-
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Reactants: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the pyrazole acid chloride (1 equivalent) in anhydrous dichloromethane.
-
Addition of this compound: To the stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise at 0 °C (ice bath).
-
Base Addition: Following the addition of this compound, add triethylamine (1.5 equivalents) dropwise to the reaction mixture to act as an acid scavenger.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-(piperidin-1-yl)pyrazole-3-carboxamide.
Visualization of Synthetic Pathway and Advantages
The following diagrams illustrate the synthetic workflow for pyrazole carboxamide synthesis and the key advantages of this compound.
Conclusion
References
- 1. Properties [chm.bris.ac.uk]
- 2. This compound | 2213-43-6 [chemicalbook.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. Hydrazine [commonorganicchemistry.com]
- 5. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 60-34-4 CAS MSDS (Methylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methylhydrazine | 60-34-4 [chemicalbook.com]
- 10. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 11. This compound CAS#: 2213-43-6 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. epa.gov [epa.gov]
- 14. Phenylhydrazine | 100-63-0 [chemicalbook.com]
A Comparative Guide to the Synthesis of 1-Aminopiperidine: Established Routes vs. A Novel Biocatalytic Approach
For Researchers, Scientists, and Drug Development Professionals
1-Aminopiperidine is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals, valued for its role in creating biologically active molecules.[1] Its synthesis is a critical step in the development of new drugs, particularly those targeting neurological disorders.[1] This guide provides a comparative analysis of a well-established chemical synthesis route to this compound with a novel, more sustainable biocatalytic approach, offering insights into their respective methodologies, efficiencies, and potential for industrial application.
Established Synthesis: Reaction of Piperidine (B6355638) with Hydroxylamine-O-Sulfonic Acid
A prevalent industrial method for synthesizing this compound involves the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOSA).[2] This method is known for its relatively high conversion rates but requires careful control of reaction conditions to ensure safety and product purity.
Experimental Protocol:
-
Preparation of HOSA: Freshly prepared aqueous hydroxylamine-O-sulfonic acid is typically used.
-
Reaction Setup: An aqueous alkaline solution of piperidine is prepared in a reaction vessel. A cumulative mole ratio of piperidine to HOSA of at least 2:1, and preferably around 3:1, is maintained.[2]
-
Addition of HOSA: The aqueous HOSA solution is added dropwise to the piperidine solution over a period of 1 to 4 hours.[2]
-
Temperature Control: The reaction temperature is maintained between 35 and 45°C during the addition of HOSA.[2]
-
Work-up: The reaction mixture is subjected to several extractions with aqueous sodium hydroxide (B78521) to separate the product. The resulting organic phase, containing this compound in excess piperidine, is then cooled to below 10°C to precipitate and remove solid impurities.[2] The final product is typically a solution of this compound in piperidine.[2]
Novel Synthetic Route: Biocatalytic Amination of Piperidine
Drawing inspiration from modern advancements in green chemistry, a novel synthetic route employing a putative N-aminotransferase enzyme is proposed. This biocatalytic approach offers the potential for higher selectivity, milder reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. While a specific enzyme for the direct amination of piperidine to this compound is still under development, this section outlines a prospective workflow based on known transaminase capabilities.
Experimental Protocol:
-
Enzyme Production and Immobilization: A recombinant N-aminotransferase is expressed in a suitable host (e.g., E. coli) and subsequently immobilized on a solid support to enhance stability and facilitate reuse.
-
Reaction Mixture: Piperidine is dissolved in an aqueous buffer system at a pH optimal for the enzyme's activity. An amino donor, such as O-carboxymethylhydroxylamine, is added to the mixture.
-
Biocatalytic Conversion: The immobilized enzyme is introduced into the reaction mixture, which is then incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of piperidine to this compound.
-
Product Isolation: Upon completion, the immobilized enzyme is filtered off for reuse. The aqueous solution is then extracted with an organic solvent to isolate the this compound. The solvent is subsequently removed under reduced pressure to yield the purified product.
Performance Comparison
| Parameter | Established Route (Piperidine + HOSA) | Novel Biocatalytic Route (Proposed) |
| Starting Materials | Piperidine, Hydroxylamine-O-sulfonic acid | Piperidine, O-carboxymethylhydroxylamine, N-aminotransferase |
| Key Reagents | Sodium hydroxide, Organic solvents | Aqueous buffer, Organic solvents |
| Reaction Temperature | 35-60°C[2] | 30-40°C (Enzyme-dependent) |
| Reaction Time | 1-4 hours for addition, plus work-up[2] | Potentially 10 minutes to several hours |
| Yield | High conversion, final product in piperidine solution (20-25% by weight)[2] | Potentially high, with >95% conversion demonstrated in similar systems[3] |
| Purity | Requires extensive work-up to remove impurities and excess piperidine[2] | High selectivity of enzymes can lead to higher purity with simpler work-up |
| Safety Concerns | Use of corrosive and potentially hazardous reagents (HOSA, NaOH) | Generally safer, operates under milder conditions |
| Environmental Impact | Generation of inorganic salt waste | Biodegradable enzyme, potential for catalyst recycling |
Visualizing the Synthetic Pathways
To further elucidate the differences between these two synthetic strategies, the following diagrams illustrate the core logic of each process.
Caption: Workflow for the established synthesis of this compound.
Caption: Proposed workflow for the novel biocatalytic synthesis of this compound.
Conclusion
The established synthesis of this compound via the reaction of piperidine with hydroxylamine-O-sulfonic acid is a robust and high-yielding method. However, it is accompanied by challenges related to reaction control, waste generation, and the use of hazardous materials. The proposed novel biocatalytic route presents a promising alternative that aligns with the principles of green chemistry. While further research is needed to identify and optimize a suitable N-aminotransferase, the potential benefits of enhanced safety, reduced environmental impact, and high selectivity make it a compelling area for future investigation in the synthesis of this important pharmaceutical intermediate. For drug development professionals, the adoption of such greener synthetic routes can not only improve the sustainability of their processes but also potentially lead to higher purity products with more efficient and cost-effective manufacturing in the long term.
References
A Comparative Spectroscopic Guide to the Confirmation of 1-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic data for 1-aminopiperidine and its derivatives. The confirmation of these structures is crucial in synthetic chemistry and drug development, where precise molecular architecture dictates biological activity. This document summarizes key spectroscopic features obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a baseline for the characterization of this important class of compounds.
Structural Overview of Compared Compounds
To illustrate the influence of substitution on the spectroscopic properties of the this compound scaffold, this guide will focus on the parent compound and two common derivative types: N-aryl and N-acyl substituted 1-aminopiperidines.
A Comparative Guide to Catalysts for 1-Aminopiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of various catalysts utilized in the synthesis of 1-aminopiperidine, a crucial building block in the development of pharmaceuticals and other specialty chemicals. The primary synthetic route discussed is the reduction of N-nitrosopiperidine, a common precursor. This document provides a comparative analysis of catalyst performance based on available experimental data, detailed experimental protocols, and visualizations of the synthetic workflow and catalytic pathways.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is paramount for the efficient and selective synthesis of this compound from N-nitrosopiperidine. The most common method is catalytic hydrogenation, where a catalyst facilitates the reduction of the nitroso group to an amino group. The catalysts predominantly used for this transformation include Raney Nickel, Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), and Rhodium on alumina (B75360) (Rh/Al₂O₃).
| Catalyst | Support | Typical Loading | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Raney Nickel | - | ~20% w/w | 100 | Room Temp | Methanol | 72.5 | |
| Palladium on carbon (Pd/C) | Carbon | 5-10% | 1-50 | 25-75 | Various | Not Specified | [1] |
| Platinum dioxide (PtO₂) | - | Not Specified | 1-50 | 25-75 | Various | Not Specified | [1] |
| Rhodium on alumina (Rh/Al₂O₃) | Alumina | 5% | Not Specified | Not Specified | Various | Not Specified | [1] |
Note: The yields for Pd/C and PtO₂ in the reduction of N-nitrosamines are reported to be strongly dependent on reaction conditions[1]. For comparison, non-catalytic reduction of N-nitrosopiperidine using lithium aluminum hydride has been reported to yield 53-55% of this compound hydrochloride[2].
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for the catalytic hydrogenation of N-nitrosopiperidine.
Protocol 1: Reduction of N-Nitrosopiperidine using Raney Nickel
This protocol is adapted from the procedure for the reduction of nitrosoguanidine.
Materials:
-
N-Nitrosopiperidine
-
Raney Nickel (slurry in water)
-
Methanol
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a high-pressure reaction vessel, suspend N-nitrosopiperidine (1 equivalent) in methanol.
-
Carefully add Raney Nickel catalyst (~20% by weight of the substrate) to the suspension.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 100 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.
-
The filtrate containing this compound can be further purified by distillation or by conversion to a salt followed by recrystallization.
Protocol 2: General Protocol for Catalytic Hydrogenation using Pd/C or PtO₂
This is a general protocol for catalytic hydrogenation and should be optimized for the specific substrate and catalyst.
Materials:
-
N-Nitrosopiperidine
-
Palladium on carbon (5% or 10% Pd) or Platinum dioxide (PtO₂)
-
Solvent (e.g., ethanol, ethyl acetate, or acetic acid)
-
Hydrogenation apparatus (atmospheric or high pressure)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve N-nitrosopiperidine (1 equivalent) in the chosen solvent in a suitable reaction vessel.
-
Carefully add the catalyst (typically 5-10 mol% for Pd/C, or a catalytic amount for PtO₂) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Connect the reaction vessel to a hydrogen source (balloon or cylinder).
-
Evacuate the vessel and backfill with hydrogen (repeat this process 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at the desired temperature (typically room temperature to 50°C).
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, purge the system with an inert gas.
-
Filter the mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can then be purified.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the catalytic synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Catalytic Reduction Pathway
The diagram below illustrates the generalized catalytic cycle for the hydrogenation of N-nitrosopiperidine to this compound on a metal catalyst surface.
Caption: Simplified catalytic cycle for N-nitrosopiperidine reduction.
Catalyst Performance Comparison Logic
This diagram outlines the logical process for selecting the optimal catalyst based on key performance metrics.
Caption: Logical flow for catalyst selection in this compound synthesis.
References
Comparative Biological Activity of 1-Aminopiperidine Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of various 1-aminopiperidine analogs. The information presented herein is intended to support research and development efforts by offering a detailed overview of their therapeutic potential, supported by available experimental data. The this compound scaffold is a versatile building block in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities.[1][2] This guide focuses on key biological targets and the corresponding activities of these analogs, presenting a comparative analysis to aid in drug discovery and development.
Comparative Biological Activity Data
The following table summarizes the quantitative biological activity data for several this compound analogs across various targets. This data highlights the diverse potential of this chemical class, from enzyme inhibition to receptor modulation.
| Compound ID/Analog Description | Target | Assay Type | IC50/Ki Value | Cell Line/System | Reference |
| U-101958 | Dopamine (B1211576) D4 Receptor | Radioligand Binding | Ki = 1.4 nM | Cloned human D4 receptor | [3] |
| U-99363E | Dopamine D4 Receptor | Radioligand Binding | Ki = 2.2 nM | Cloned human D4 receptor | [3] |
| Compound 5h | Cytotoxicity | MTT Assay | IC50 = 15.70 ± 0.28 µM | SW480 (colorectal cancer) | [4] |
| Compound 5h | Cytotoxicity | MTT Assay | IC50 = 16.50 ± 4.90 µM | MCF-7 (breast cancer) | [4] |
| Compound 5b | Cytotoxicity | MTT Assay | IC50 = 14.15 µM | MCF-7 (breast cancer) | [4] |
| Compound 9i | Dipeptidyl peptidase-IV (DPP-IV) | Enzyme Inhibition | IC50 = 9.25 ± 0.57 µM | In vitro enzyme assay | [5] |
| Compound 9i | Dipeptidyl peptidase-IV (DPP-IV) | Enzyme Inhibition | Ki = 12.01 µM | In vitro enzyme assay | [5] |
| Compound 6a | Poly(ADP-ribose) polymerase-1 (PARP-1) | Enzyme Inhibition | IC50 = 8.33 nM | In vitro enzyme assay | [6] |
| Compound 15d | Poly(ADP-ribose) polymerase-1 (PARP-1) | Enzyme Inhibition | IC50 = 12.02 nM | In vitro enzyme assay | [6] |
| Compound 6a | Antiproliferative | Cell Viability Assay | IC50 = 8.56 ± 1.07 µM | MDA-MB-436 (breast cancer) | [6] |
| Compound 15d | Antiproliferative | Cell Viability Assay | IC50 = 6.99 ± 2.62 µM | MDA-MB-436 (breast cancer) | [6] |
| Compound S5 | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC50 = 0.203 µM | In vitro enzyme assay | [7][8][9] |
| Compound S16 | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC50 = 0.979 µM | In vitro enzyme assay | [7][8][9] |
| Compound S5 | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | IC50 = 3.857 µM | In vitro enzyme assay | [7][8][9] |
| Compound S15 | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | IC50 = 3.691 µM | In vitro enzyme assay | [7][8][9] |
| Compound 11C | SMYD3 | Binding Affinity | KD = 13 ± 2 µM | Surface Plasmon Resonance | [10] |
| Compound 8h | α-glucosidase | Enzyme Inhibition | IC50 = 38.2 ± 0.3 µM | In vitro enzyme assay | [11] |
Key Biological Activities and Therapeutic Potential
This compound analogs have demonstrated significant potential across a range of therapeutic areas:
-
Neurodegenerative Diseases: Several pyridazinobenzylpiperidine derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[7][8][9] MAO-B inhibitors are established treatments for Parkinson's disease, helping to alleviate motor symptoms. The high selectivity for MAO-B over MAO-A, as seen with compound S5 (Selectivity Index = 19.04), is a desirable characteristic to minimize side effects.[7][8][9]
-
Cancer: The piperidine (B6355638) scaffold is integral to the design of potent anticancer agents. Novel piperidine-based benzamide (B126) derivatives have shown excellent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[6] PARP inhibitors are a successful class of drugs for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[6] Additionally, this compound analogs have been developed as cytotoxic agents against various cancer cell lines, including breast and colorectal cancer.[4] Another promising strategy involves the inhibition of the methyltransferase SMYD3, which is overexpressed in many cancers.[10]
-
Diabetes: Analogs incorporating the this compound moiety have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV).[5][12] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Furthermore, some derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting another avenue for diabetes management.[11]
-
Infectious Diseases: Certain 1-phenethyl-4-aminopiperidine derivatives have displayed submicromolar activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, which causes African sleeping sickness.[13] This highlights the potential of this class of compounds in developing new antiprotozoal agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used to assess the biological activity of this compound analogs.
Enzyme Inhibition Assays (General Protocol)
Enzyme inhibition assays are fundamental to determining the potency of an inhibitor.
-
Reagents and Materials: Purified target enzyme (e.g., MAO-B, PARP-1, DPP-IV), substrate specific to the enzyme, buffer solution to maintain optimal pH, and the test compounds (this compound analogs).
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the test compound in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the amount of product formed is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, SW480) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Radioligand Binding Assay
This technique is used to determine the affinity of a ligand for a receptor.
-
Preparation of Membranes: Cell membranes expressing the target receptor (e.g., dopamine D4 receptor) are prepared from cultured cells or tissues.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (a compound that binds to the receptor with high affinity and specificity) and various concentrations of the unlabeled test compound (the this compound analog).
-
Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radiolabeled ligand from the receptor is used to determine its binding affinity. The data is analyzed to calculate the Ki value, which is the inhibition constant for the test compound.
Visualizations
Monoamine Oxidase B (MAO-B) Inhibition by this compound Analogs
Caption: Inhibition of MAO-B by this compound analogs increases dopamine levels.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
A Comparative Crystallographic Analysis of 1-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the solid-state structures of 1-aminopiperidine and its derivatives, featuring comparative crystallographic data and standardized experimental protocols.
This guide provides an objective comparison of the X-ray crystallographic data for this compound and two of its derivatives: N-[(Piperidin-1-yl)carbothioyl]benzamide and 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. The piperidine (B6355638) scaffold is a crucial component in many pharmaceuticals, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design and development. This document summarizes key crystallographic parameters in a clear, tabular format, offers a detailed, representative experimental protocol for single-crystal X-ray diffraction, and presents a visual workflow of the crystallographic process.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and two of its N-acylated derivatives. These derivatives showcase how substitution on the exocyclic nitrogen atom can influence the crystal packing and molecular conformation. All three compounds exhibit a classic chair conformation for the piperidine ring, a common feature for this saturated heterocycle.
| Parameter | This compound | N-[(Piperidin-1-yl)carbothioyl]benzamide[1] | 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide[2] |
| Chemical Formula | C₅H₁₂N₂ | C₁₃H₁₆N₂OS | C₁₄H₁₈N₂O₂S |
| Molecular Weight | 100.16 g/mol | 248.34 g/mol | 278.36 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.913(3) | 8.2228(9) | |
| b (Å) | 14.297(4) | 18.1289(19) | |
| c (Å) | 8.323(2) | 9.945(1) | |
| α (°) | 90 | 90 | 90 |
| β (°) | 102.212(6) | 106.612(3) | |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1269.2(6) | 1420.6(3) | |
| Z | 4 | 4 | 4 |
| Piperidine Ring Conformation | Chair | Chair | Chair |
Experimental Protocols: Single-Crystal X-ray Diffraction
The following protocol is a representative procedure for the determination of single-crystal X-ray structures of small organic molecules, synthesized from common practices reported in the literature.[2][3]
1. Crystal Growth and Mounting:
-
Single crystals of the compound of interest are typically grown by slow evaporation of a suitable solvent (e.g., ethanol, methanol, acetone) at room temperature.
-
A well-formed, single crystal of appropriate dimensions (e.g., 0.1-0.5 mm) is selected under a microscope.
-
The selected crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).
2. Data Collection:
-
The mounted crystal is placed on a diffractometer (e.g., Bruker SMART APEXII CCD area-detector) equipped with a monochromatic X-ray source (typically Mo Kα radiation, λ = 0.71073 Å).[4]
-
The crystal is cooled to a low temperature (e.g., 100 K or 298 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential crystal decay.
-
A series of diffraction images are collected by rotating the crystal through a range of angles. Data collection strategies are optimized to ensure a complete and redundant dataset.
3. Data Processing:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
An absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.[2][3]
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model, though in some cases they can be located from the difference Fourier map and refined freely.[3]
-
The final refinement statistics, including R-factors and goodness-of-fit, are used to assess the quality of the final crystal structure model.
Visualizing the Workflow
The process of determining a crystal structure via X-ray crystallography follows a logical progression from sample preparation to the final structural analysis.
Caption: Workflow for single-crystal X-ray diffraction analysis.
References
1-Aminopiperidine in Drug Design: A Comparative Review of Its Applications
The 1-aminopiperidine moiety is a versatile and valuable scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties often contribute to enhanced pharmacological profiles, including improved solubility, bioavailability, and target-binding affinity.[1] This guide provides a comparative analysis of the applications of this compound and its derivatives in the design of novel therapeutics, with a focus on dopamine (B1211576) transporter inhibitors, CCR5 antagonists, and dipeptidyl peptidase-IV (DPP-IV) inhibitors. Experimental data is presented to compare these agents with alternative compounds, and detailed experimental protocols for key assays are provided.
Dopamine Transporter (DAT) Inhibitors
Atypical dopamine transporter (DAT) inhibitors are being investigated for their therapeutic potential in treating psychostimulant use disorders. The this compound scaffold has been explored as a bioisosteric replacement for the piperazine (B1678402) ring in modafinil (B37608) analogues to improve metabolic stability and fine-tune pharmacological activity.[2][3]
Comparative Analysis of DAT Inhibitors
The following table summarizes the binding affinities (Ki) of several this compound derivatives for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), in comparison to piperazine analogues and cocaine.
| Compound ID | Core Scaffold | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | Reference |
| 7 | This compound | 50.6 | >10,000 | 1,170 | >197 | [2] |
| 21b | This compound | 77.2 | >10,000 | 1,460 | >129 | [2] |
| 33 | This compound | 30.0 | >10,000 | 1,060 | >333 | [2] |
| 1 (JJC8-091) | Piperazine | 230 | >10,000 | 1,100 | >43 | [2] |
| 2 (JJC8-088) | Piperazine | 2.60 | 4,880 | 141 | 1,877 | [2] |
| Cocaine | Tropane | 261 | 304 | 530 | 1.16 | [2] |
The data indicates that the this compound derivatives (7, 21b, and 33) maintain moderate to high affinity for DAT while exhibiting excellent selectivity over SERT.[2] Notably, these compounds showed an atypical DAT inhibitor profile with minimal stimulation of ambulatory activity in mice compared to cocaine, suggesting a lower potential for abuse.[2][3]
Experimental Protocols
Radioligand Binding Assays for DAT, SERT, and NET:
-
Source: Rat striatum (for DAT) and whole brain minus striatum (for SERT and NET) tissue homogenates.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Procedure:
-
Tissue homogenates are incubated with the respective radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10 µM cocaine for DAT).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the development and evaluation of this compound-based DAT inhibitors.
CCR5 Antagonists for HIV-1 Treatment
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. 4-aminopiperidine (B84694) derivatives have been instrumental in the development of potent CCR5 antagonists.[4]
Comparative Analysis of CCR5 Antagonists
The following table presents the in vitro anti-HIV-1 activity (IC50) of a 4-aminopiperidine-based CCR5 antagonist, Sch-350634, and compares it with other CCR5 antagonists.
| Compound | Core Scaffold | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity IC50 (nM) | Reference |
| Sch-350634 | 4-Aminopiperidine | 1.1 | 0.5 | [4] |
| Compound 11f | Piperidine-4-carboxamide | 0.8 | 0.59 | [5] |
| Compound 12e | 5-Oxopyrrolidine-3-carboxamide (B176796) | 38 | 490 | [6] |
| Maraviroc | Tropane analogue | 2.3 | 2.0 | [7] |
The 4-aminopiperidine-containing compound, Sch-350634, demonstrates potent CCR5 binding and excellent antiviral activity, comparable to other classes of CCR5 antagonists.[4][5] The development of efficient synthetic routes to 4-substituted-4-aminopiperidine derivatives has been crucial for exploring the structure-activity relationships in this class of compounds.[4]
Experimental Protocols
CCR5 Radioligand Binding Assay:
-
Cell Line: CHO cells stably expressing the human CCR5 receptor.
-
Radioligand: [¹²⁵I]-MIP-1α or another suitable labeled chemokine.
-
Procedure:
-
Cell membranes are prepared from the CCR5-expressing CHO cells.
-
Membranes are incubated with [¹²⁵I]-MIP-1α and various concentrations of the test compound in a binding buffer.
-
Incubation is performed at room temperature for approximately 60 minutes.
-
The reaction is terminated by filtration through glass fiber filters pre-soaked in a blocking agent (e.g., polyethyleneimine).
-
Filters are washed with cold buffer and radioactivity is measured using a gamma counter.
-
-
Data Analysis: IC50 values are calculated from the competition binding curves by non-linear regression.
Anti-HIV-1 Assay (PBMC):
-
Cells: Human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).
-
Virus: A CCR5-tropic strain of HIV-1.
-
Procedure:
-
Stimulated PBMCs are infected with HIV-1 in the presence of serial dilutions of the test compound.
-
The cultures are incubated for 7 days at 37°C in a CO₂ incubator.
-
Virus replication is quantified by measuring the reverse transcriptase (RT) activity or p24 antigen concentration in the culture supernatant.
-
-
Data Analysis: The IC50 is defined as the compound concentration that inhibits virus replication by 50% compared to the virus control without any compound.
Caption: Mechanism of action of 4-aminopiperidine-based CCR5 antagonists in preventing HIV-1 entry.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin (B1656795) hormones, such as GLP-1. The aminopiperidine scaffold has been incorporated into the design of potent and selective DPP-IV inhibitors.[8]
Comparative Analysis of DPP-IV Inhibitors
The following table compares the DPP-IV inhibitory activity of a novel 4-aminopiperidine derivative with the well-established drug, Sitagliptin.
| Compound ID | Core Scaffold | DPP-IV IC50 (µM) | Reference |
| 9i | 4-Aminopiperidine-quinazoline-uracil | 9.25 ± 0.57 | [8] |
| Sitagliptin | Triazolopiperazine | 0.019 | [8] |
In this series, compound 9i, a hybrid molecule containing a 4-aminopiperidine moiety, showed promising DPP-IV inhibitory activity.[8] While not as potent as Sitagliptin in this specific study, the result highlights the potential of the aminopiperidine scaffold in the design of new DPP-IV inhibitors. Further optimization of this scaffold could lead to compounds with improved potency.
Experimental Protocols
DPP-IV Inhibition Assay:
-
Enzyme: Recombinant human DPP-IV.
-
Substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-AMC.
-
Procedure:
-
The DPP-IV enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl, pH 8.0) in a 96-well plate.
-
The reaction is initiated by adding the substrate (G-p-NA).
-
The plate is incubated at 37°C.
-
The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at 405 nm (for p-nitroanilide) or fluorescence (for AMC) over time using a microplate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: The role of aminopiperidine DPP-IV inhibitors in the incretin signaling pathway.
Conclusion
The this compound scaffold and its derivatives have proven to be of significant interest in drug discovery, contributing to the development of potent and selective modulators of various biological targets. As demonstrated in the case of DAT inhibitors, CCR5 antagonists, and DPP-IV inhibitors, this structural motif can be effectively utilized to optimize the pharmacological properties of drug candidates. The comparative data presented highlights the potential of this compound-containing compounds to rival or even surpass existing therapeutic alternatives. Further exploration of this versatile scaffold is warranted to unlock its full potential in the design of novel therapeutics for a wide range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 1-Aminopiperidine in Various Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical synthesis. This guide provides a comparative analysis of the performance of 1-aminopiperidine in different solvent systems, offering insights into its solubility, reactivity, and stability. Furthermore, it presents a comparison with alternative reagents and provides detailed experimental protocols for its application in hydrazone synthesis.
Physicochemical Properties of this compound
This compound is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its performance is intrinsically linked to its physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂ | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [3] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Density | 0.928 g/mL at 25 °C | [2] |
| Boiling Point | 146 °C at 730 mmHg | [2] |
| Refractive Index | n20/D 1.475 | [2] |
| Flash Point | 36 °C (96.8 °F) - closed cup |
Performance of this compound in Different Solvent Systems
While specific quantitative data on the performance of this compound in various solvents is not extensively available in published literature, its behavior can be predicted based on its structural features and general principles of solvent chemistry. This compound is a polar molecule capable of acting as a hydrogen bond donor and acceptor.
Solubility Profile
The solubility of a reagent is a primary consideration for its use in a reaction. The table below provides a qualitative prediction of the solubility of this compound in common laboratory solvents.
| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Solvated through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; significant polarity mismatch. |
Reactivity Profile
The solvent can significantly impact the rate and outcome of a reaction. For reactions where this compound acts as a nucleophile, such as in the formation of hydrazones, the choice of solvent is crucial.
| Solvent Class | Effect on Nucleophilic Reactivity of this compound | Rationale |
| Polar Protic | May be reduced | The nucleophilic amine group can be solvated by hydrogen bonding with the solvent, which can hinder its ability to attack an electrophile. |
| Polar Aprotic | Generally enhanced | These solvents solvate the counter-ion of the electrophile but not the nucleophile, leaving it more "free" to react. |
| Nonpolar | Variable, often slow | Reactant solubility is often a limiting factor. Reactions may be slower due to poor solvation of reactants and transition states. |
Stability Profile
The stability of this compound can also be influenced by the solvent, particularly over extended periods or at elevated temperatures.
| Solvent Class | Predicted Stability of this compound | Potential Degradation Pathways |
| Polar Protic | Generally stable, but may react with certain solvents | Can potentially react with acidic or electrophilic solvents. |
| Polar Aprotic | Generally stable | Less likely to participate in degradation reactions compared to protic solvents. |
| Nonpolar | Generally stable | Low reactivity of the solvent minimizes degradation pathways. |
Comparison with Alternative Reagents for Hydrazone Formation
This compound is frequently used in the synthesis of hydrazones.[4][5] However, other hydrazine (B178648) derivatives can also be employed for this purpose. The choice of reagent can influence the properties of the resulting hydrazone and the reaction conditions required.
| Reagent | Structure | Molecular Weight ( g/mol ) | Key Features and Applications |
| This compound | 100.16 | Forms cyclic hydrazones; often used in medicinal chemistry to introduce a piperidine (B6355638) moiety.[1] | |
| Hydrazine | NH₂-NH₂ | 32.05 | The simplest hydrazine, highly reactive; used in a wide range of applications, including as a rocket fuel and in the synthesis of various pharmaceuticals and agrochemicals.[5] |
| Methylhydrazine | CH₃-NH-NH₂ | 46.07 | A substituted hydrazine that can be used to introduce a methyl group into the final product.[6][7] |
| Phenylhydrazine | C₆H₅-NH-NH₂ | 108.14 | Used to prepare phenylhydrazones, which are often crystalline solids useful for the characterization of aldehydes and ketones.[7] |
| N-Aminomorpholine | 102.13 | An alternative cyclic hydrazine that can be used to introduce a morpholine (B109124) ring, which can impart different solubility and biological properties to the final molecule compared to the piperidine ring.[8] |
Experimental Protocols
General Protocol for Hydrazone Synthesis using this compound
This protocol describes a general procedure for the condensation reaction between this compound and an aldehyde to form the corresponding hydrazone.[9][10]
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., ethanol, methanol, or a polar aprotic solvent like DMF)
-
Catalytic amount of acid (e.g., glacial acetic acid) (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve the aldehyde in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound to the solution.
-
If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid.
-
The reaction can be stirred at room temperature or heated to reflux to increase the rate of reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2213-43-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydralazine and other hydrazine derivatives and the formation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 10. soeagra.com [soeagra.com]
Safety Operating Guide
Personal protective equipment for handling 1-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Aminopiperidine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Chemical and Physical Properties
A clear understanding of this compound's properties is foundational to its safe handling.
| Property | Value |
| Molecular Formula | C₅H₁₂N₂ |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless to slightly yellow clear liquid |
| Boiling Point | 146 °C / 730 mmHg (lit.) |
| Density | 0.928 g/mL at 25 °C (lit.) |
| Flash Point | 36 °C (96.8 °F) - closed cup |
| Refractive Index | n20/D 1.475 (lit.) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, necessitating stringent safety measures. It is a flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. It may also cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this chemical.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves are required. While specific breakthrough data for this compound is not available, data for the closely related chemical, Piperidine, provides guidance. For prolonged contact, Butyl rubber gloves (0.7 mm) are recommended, with a breakthrough time of >480 minutes . For splash protection, Nitrile rubber (NBR) gloves (>0.3 mm) are suitable, with a breakthrough time of >120 minutes [1]. Always inspect gloves for any signs of degradation before use. |
| Eye Protection | Chemical safety goggles and a face shield are required to protect against splashes. |
| Skin and Body Protection | A flame-retardant lab coat must be worn. Ensure legs and feet are covered with long pants and closed-toe shoes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Handling this compound
Figure 1. Step-by-step operational workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation: Before starting any work, ensure that the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed. The work area within the chemical fume hood should be clean and uncluttered. All necessary equipment and reagents should be assembled.
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.
-
Engineering Controls: All handling of this compound must be performed within a certified and properly functioning chemical fume hood.
-
Dispensing and Use:
-
Use the smallest practical quantity for the experiment.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
Decontamination:
-
Wipe down the work surface with an appropriate decontaminating agent after the procedure is complete.
-
Clean any contaminated equipment thoroughly.
-
-
Waste Disposal: Follow the specific disposal plan outlined in the next section.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound Waste
Figure 2. A clear workflow for the safe and compliant disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Unused this compound and solutions containing it should be collected as hazardous liquid waste.
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and empty containers should be collected as hazardous solid waste.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for liquid waste.
-
Solid waste should be placed in a clearly labeled, sealed bag or container.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure that incompatible waste streams are not stored together.
-
-
Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
-
By implementing these safety and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

